4-Chloro-2-trimethylsilylpyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chloropyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNSi/c1-11(2,3)8-6-7(9)4-5-10-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKBPYBYWSLVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456882 | |
| Record name | 4-Chloro-2-trimethylsilylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139585-50-5 | |
| Record name | 4-Chloro-2-trimethylsilylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-trimethylsilylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-trimethylsilylpyridine is a versatile bifunctional pyridine derivative that has garnered significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive chlorine atom and a sterically influential and synthetically malleable trimethylsilyl group, makes it a valuable building block for the construction of complex molecular architectures. The presence of the chloro substituent at the 4-position and the trimethylsilyl group at the 2-position offers orthogonal reactivity, allowing for selective functionalization at different sites of the pyridine ring. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its burgeoning applications in the field of drug discovery.
Physicochemical Properties
A thorough understanding of the physical properties of a chemical compound is paramount for its effective use in a laboratory setting. While extensive experimental data for this compound is not widely published, the available information from various suppliers and databases is summarized below. It is important to note that some of these values may be predicted rather than experimentally determined.
| Property | Value | Source(s) |
| CAS Number | 139585-50-5 | |
| Molecular Formula | C₈H₁₂ClNSi | |
| Molecular Weight | 185.73 g/mol | |
| Physical Form | Solid | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Density | No data available | |
| Solubility | No data available |
Note: The lack of readily available experimental data for properties such as melting point, boiling point, and solubility highlights the need for further characterization of this compound. Researchers are advised to handle it as a solid with unknown solubility characteristics, testing solubility in small quantities in various organic solvents as needed for their specific application.
Synthesis of this compound
The primary synthetic route to this compound involves the direct silylation of 4-chloropyridine. This transformation is typically achieved through a deprotonation-silylation sequence.
A common and effective method involves the lithiation of 4-chloropyridine at a low temperature, followed by quenching the resulting organolithium species with chlorotrimethylsilane.[1] The reaction proceeds as follows:
-
Deprotonation: 4-Chloropyridine is treated with a strong base, such as n-butyllithium, in an ethereal solvent like tetrahydrofuran (THF) at a low temperature (typically -78 °C). The base selectively removes the proton at the 2-position, which is the most acidic proton due to the inductive effect of the nitrogen atom.
-
Silylation: The resulting 4-chloro-2-lithiopyridine intermediate is then reacted in situ with chlorotrimethylsilane (TMSCl). The nucleophilic carbanion attacks the silicon atom of TMSCl, displacing the chloride and forming the desired this compound.
This method provides a direct and efficient pathway to the target molecule, starting from readily available starting materials.
Caption: Synthesis of this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The trimethylsilyl group will exhibit a sharp singlet in the upfield region (around 0 ppm), integrating to nine protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro and trimethylsilyl substituents.
-
¹³C NMR: The carbon NMR spectrum should display signals for the five carbons of the pyridine ring and one signal for the methyl carbons of the trimethylsilyl group. The carbon attached to the silicon atom will appear at a characteristic chemical shift, and its intensity may be lower due to the absence of directly attached protons.
For unambiguous structure confirmation, two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be invaluable.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.
Reactions at the C-Cl Bond
The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and, more importantly, serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyridines.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the coupling of this compound with boronic acids or their esters to form 4-aryl- or 4-vinyl-2-trimethylsilylpyridines. The choice of ligand is crucial for achieving high efficiency, especially with challenging substrates like chloropyridines.[2][3]
-
Sonogashira Coupling: The formation of a C(sp²)-C(sp) bond can be achieved through the Sonogashira coupling with terminal alkynes, yielding 4-alkynyl-2-trimethylsilylpyridines. This reaction is typically catalyzed by a combination of palladium and copper complexes.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed method allows for the synthesis of 4-amino-2-trimethylsilylpyridines by coupling with a variety of primary and secondary amines.
Caption: Key cross-coupling reactions of this compound.
Reactions Involving the Trimethylsilyl Group
The trimethylsilyl (TMS) group at the 2-position can also participate in a variety of transformations:
-
Protodesilylation: The TMS group can be removed under acidic or basic conditions to generate the corresponding 4-chloropyridine. This allows the TMS group to be used as a temporary directing or blocking group.
-
Ipsodesilylation: The C-Si bond can be cleaved and replaced with other functional groups, such as halogens (e.g., using ICl or Br₂), providing a route to 2,4-disubstituted pyridines that might be difficult to access directly.
-
Hiyama Coupling: Although less common than Suzuki coupling, the silyl group can participate in palladium-catalyzed cross-coupling reactions with organic halides in the presence of a fluoride source.
The interplay between the chloro and trimethylsilyl groups allows for a rich and diverse chemistry, enabling the synthesis of a vast array of polysubstituted pyridines. For instance, one could first perform a cross-coupling reaction at the 4-position and then manipulate the trimethylsilyl group at the 2-position, or vice versa.
Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to introduce diverse substituents onto the pyridine ring is therefore of paramount importance in drug discovery programs. This compound serves as a valuable intermediate in this context.
The introduction of silicon into drug candidates is an emerging strategy in medicinal chemistry. The replacement of a carbon atom with a silicon atom can lead to significant changes in a molecule's physicochemical and pharmacokinetic properties, including:
-
Increased Lipophilicity: Sila-substitution generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The C-Si bond is generally more stable to metabolic degradation than a C-H or C-C bond, which can lead to an increased half-life of a drug.
-
Altered Potency and Selectivity: The different size and electronic properties of silicon compared to carbon can lead to altered binding interactions with biological targets, potentially improving potency and/or selectivity.
While specific examples of marketed drugs derived directly from this compound are not readily identifiable, its utility lies in its role as a versatile building block for the synthesis of novel pyridine-containing compounds for screening in drug discovery campaigns. The ability to perform selective cross-coupling reactions at the 4-position allows for the rapid generation of libraries of compounds with diverse substituents, which can then be tested for biological activity. The trimethylsilyl group can be retained to modulate the properties of the final compound or can be further functionalized to explore additional chemical space.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety recommendations include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of substituted pyridines for applications in medicinal chemistry and materials science. Its orthogonal reactivity, with a readily functionalizable chloro group at the 4-position and a synthetically versatile trimethylsilyl group at the 2-position, allows for a wide range of chemical transformations. While there is a need for more comprehensive experimental data on its physical properties and specific applications, the existing literature on related compounds highlights its significant potential. As the demand for novel and complex heterocyclic compounds continues to grow, the importance of versatile intermediates like this compound in the synthetic chemist's toolbox is set to increase.
References
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An In-Depth Technical Guide to 4-Chloro-2-trimethylsilylpyridine: Structure, Bonding, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-trimethylsilylpyridine, a versatile bifunctional building block of significant interest in medicinal chemistry and organic synthesis. The document delves into the molecule's unique structural and electronic properties, arising from the interplay of the electron-withdrawing chloro group and the multifaceted trimethylsilyl substituent on the pyridine core. This guide will explore the chemical bonding, synthesis, and reactivity of this compound, with a particular focus on its application in the construction of complex molecular architectures relevant to drug discovery. Detailed experimental protocols and mechanistic insights are provided to enable researchers to effectively utilize this valuable synthetic intermediate.
Introduction: A Bifunctional Linchpin in Heterocyclic Chemistry
Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] The strategic functionalization of the pyridine ring is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of a molecule's biological activity and physicochemical properties. This compound has emerged as a particularly valuable building block due to the orthogonal reactivity of its two key functional groups.
The chloro substituent at the 4-position serves as a reliable handle for a variety of nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.[2][3] Simultaneously, the trimethylsilyl (TMS) group at the 2-position can act as a masked carbanion, a directing group for metallation, or a precursor for other functional groups, offering a diverse range of synthetic possibilities.[4] This unique combination of functionalities makes this compound a powerful tool for the efficient and regioselective synthesis of complex, highly substituted pyridine derivatives.
Molecular Structure and Chemical Bonding
The chemical structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the C4 position and a trimethylsilyl group at the C2 position.[5]
Table 1: Key Chemical Properties of this compound [5]
| Property | Value |
| Chemical Formula | C₈H₁₂ClNSi |
| Molecular Weight | 185.73 g/mol |
| CAS Number | 139585-50-5 |
| SMILES | C(C)C1=NC=CC(=C1)Cl |
| Appearance | Solid |
The electronic properties of the pyridine ring are significantly influenced by the two substituents. The nitrogen atom and the chloro group are electron-withdrawing, rendering the pyridine ring electron-deficient. This electron deficiency activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6).
The trimethylsilyl group, on the other hand, can exhibit both electron-donating and -withdrawing properties depending on the nature of the chemical transformation. Through hyperconjugation, the Si-C σ-bond can donate electron density to the π-system of the pyridine ring. However, silicon's ability to stabilize an adjacent carbanion (α-effect) and the potential for d-orbital participation also allow it to act as an electron-accepting group. This dual nature of the TMS group is key to its synthetic versatility.
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the direct silylation of 4-chloropyridine. This transformation can be achieved through a deprotonation-silylation sequence.
Deprotonation-Silylation of 4-Chloropyridine
This method relies on the regioselective deprotonation of 4-chloropyridine at the C2 position, followed by quenching the resulting organometallic intermediate with a silicon electrophile, typically chlorotrimethylsilane.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 4-chloropyridine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Deprotonation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium, is added dropwise via the dropping funnel while maintaining the low temperature. The progress of the deprotonation can be monitored by TLC.
-
Silylation: After the deprotonation is complete (typically after 1-2 hours of stirring at low temperature), a solution of chlorotrimethylsilane in the same anhydrous solvent is added dropwise to the reaction mixture.
-
Quenching and Workup: The reaction is allowed to slowly warm to room temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Caption: Generalized Suzuki-Miyaura coupling of this compound.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. [9][10][11]This reaction allows for the introduction of an alkynyl moiety at the 4-position of the pyridine ring, providing a gateway to further functionalization or the synthesis of conjugated systems.
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. [12][13]This reaction can be used to introduce vinyl groups at the 4-position of the pyridine ring.
Reactions at the 2-Position: The Trimethylsilyl Handle
The trimethylsilyl group offers a different set of synthetic opportunities, primarily through its ability to be replaced by other functional groups.
The C-Si bond can be cleaved under acidic or basic conditions, or with fluoride ion sources, to replace the TMS group with a hydrogen atom. This can be useful if the TMS group was initially used as a directing group or a placeholder.
The TMS group can be replaced by a halogen atom (e.g., iodine or bromine) using reagents like iodine monochloride (ICl) or N-bromosuccinimide (NBS). This introduces a new handle for further cross-coupling reactions.
After conversion to an organolithium or Grignard reagent, the silyl group can be displaced by various electrophiles, including aldehydes, ketones, and alkyl halides, to introduce new carbon-based substituents.
Applications in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents with high regiocontrol is crucial for structure-activity relationship (SAR) studies. This compound serves as a key intermediate in the synthesis of numerous biologically active molecules. [2][14][15] While specific examples detailing the use of this compound in the synthesis of marketed drugs are not always publicly disclosed, its utility can be inferred from the numerous patents and research articles that describe the synthesis of pyridine-containing compounds with similar substitution patterns for various therapeutic targets. The cross-coupling reactions described above are routinely employed in the pharmaceutical industry to construct libraries of compounds for high-throughput screening.
Spectroscopic Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the pyridine ring and the methyl groups of the TMS substituent. The chemical shifts and coupling patterns of the aromatic protons provide information about their positions on the ring. [16][17] * ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the TMS group. [16]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule, such as C-H stretching and bending vibrations of the aromatic ring and the methyl groups, as well as vibrations associated with the C-Cl and C-Si bonds. [18][19][20][21][22][23]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks in a roughly 3:1 ratio). [23][24][25]The fragmentation of the TMS group is also a common feature in the mass spectra of silylated compounds. [26]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its bifunctional nature, with two orthogonally reactive sites, allows for the regioselective and sequential introduction of a wide range of substituents onto the pyridine core. This capability is of paramount importance in the field of drug discovery, where the precise control of molecular architecture is essential for optimizing biological activity and pharmacokinetic properties. The synthetic strategies and reaction protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this powerful synthetic intermediate in their own research endeavors.
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Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold
An In-Depth Technical Guide to 4-Chloro-2-trimethylsilylpyridine (CAS: 139585-50-5): A Versatile Heterocyclic Building Block for Modern Synthesis
In the landscape of medicinal chemistry and materials science, pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials.[1] The strategic functionalization of the pyridine ring is a central challenge that dictates the efficiency of synthetic campaigns and the novelty of the resulting molecular architectures. This compound has emerged as a particularly valuable building block due to its unique bifunctional nature. The chloro-substituent at the C4 position serves as a robust handle for a wide array of cross-coupling and nucleophilic substitution reactions, while the trimethylsilyl (TMS) group at the C2 position offers a point of steric influence and a latent site for further manipulation, such as protodesilylation.[2][3]
This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and reactivity. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to leverage this reagent's full synthetic potential.
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.
Compound Properties
| Property | Value | Reference(s) |
| CAS Number | 139585-50-5 | [4][5][6] |
| Molecular Formula | C₈H₁₂ClNSi | [4][5] |
| Molecular Weight | 185.73 g/mol | [4] |
| Boiling Point | 205.1°C at 760 mmHg | [5] |
| Density | 1.03 g/cm³ | [5] |
| Flash Point | 77.8°C | [5] |
| InChI Key | RLKBPYBYWSLVLF-UHFFFAOYSA-N | [5] |
Spectroscopic Data (Predicted)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~8.4 | d | H6 (ortho to N) |
| ~7.3 | d | H5 (meta to N, ortho to Cl) | |
| ~7.2 | dd | H3 (meta to N, ortho to TMS) | |
| ~0.3 | s (9H) | -Si(CH₃)₃ | |
| ¹³C NMR | ~168 | s | C2 (bearing TMS group) |
| ~151 | s | C6 | |
| ~145 | s | C4 (bearing Cl group) | |
| ~125 | s | C5 | |
| ~123 | s | C3 | |
| ~ -1.0 | s | -Si(CH₃)₃ |
Note: Spectra are typically recorded in CDCl₃. Predicted values are for guidance and should be confirmed experimentally.
Synthesis of this compound
The most direct synthesis of this reagent involves the regioselective silylation of 4-chloropyridine. This is achieved through a deprotonation-silylation sequence, where the C2 position is preferentially metalated due to the inductive effect of the ring nitrogen, followed by quenching with an electrophilic silicon source.[9]
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for pyridine lithiation and silylation.[9]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-chloropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting dark solution at -78 °C for 1 hour. At this stage, the reaction progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the C2 position.
-
Silylation: Add chlorotrimethylsilane (TMSCl, 1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Warm-up and Quench: Allow the reaction to slowly warm to room temperature and stir for an additional hour. Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the title compound.
Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its two functional handles. The C4-chloro group is an excellent electrophile for metal-catalyzed cross-coupling, while the C2-TMS group can be cleaved or used to modulate the ring's electronic properties.
Figure 2: Reactivity map illustrating the synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 4-position is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl linkages.[10][11] this compound can be readily coupled with a wide range of aryl and heteroaryl boronic acids or esters. The presence of the TMS group generally does not interfere with the catalytic cycle and can be retained or removed in a subsequent step.
General Protocol: Suzuki-Miyaura Coupling
-
Setup: In a reaction vial, combine this compound (1.0 eq), the desired boronic acid/ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Seal the vial and heat the mixture at 80-110 °C for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.
-
Purification: The product is purified via column chromatography.
For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice.[12][13][14][15] This reaction allows for the coupling of the pyridine core with primary or secondary amines, anilines, and other nitrogen nucleophiles, providing access to a diverse chemical space.[16]
General Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq).
-
Reagents: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Solvent and Reaction: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) and heat the sealed vial at 80-120 °C until the starting material is consumed.
-
Workup and Purification: Cool the reaction, filter through a pad of celite, and concentrate. The residue is then purified by chromatography.
The Stille coupling offers a complementary method for C-C bond formation, utilizing organostannane reagents.[17][18][19] This reaction is known for its tolerance of a wide variety of functional groups and generally mild conditions.[20]
Figure 3: Simplified catalytic cycle for a Stille cross-coupling reaction.
Protodesilylation: Unmasking the C2-Position
The trimethylsilyl group is not merely a spectator. It can be selectively removed under mild conditions to yield the corresponding 2-unsubstituted pyridine.[21] This two-step sequence (silylation followed by functionalization at C4 and then desilylation) provides a synthetic route that might otherwise be difficult to achieve due to regioselectivity issues.
General Protocol: Protodesilylation
-
Fluoride-Mediated: Dissolve the silylated pyridine (1.0 eq) in THF. Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M in THF) and stir at room temperature for 1-4 hours.
-
Acid-Mediated: Alternatively, dissolve the substrate in methanol or a THF/H₂O mixture and treat with a catalytic amount of a strong acid like HCl.
-
Workup: Upon completion, perform a standard aqueous workup followed by extraction and purification to obtain the desilylated 4-chloropyridine product.[22][23]
Applications in Drug Discovery and Complex Molecule Synthesis
The ability to sequentially and selectively functionalize the C4 and C2 positions makes this compound a powerful tool for building libraries of complex molecules. The pyridine core is a privileged scaffold in drug design, and this reagent allows for the late-stage introduction of diversity at two key vectors. For example, a Suzuki coupling at C4 could install a large aryl group for binding in a hydrophobic pocket of a target protein, while the subsequent removal of the TMS group could reveal a proton essential for a hydrogen bond interaction. This strategic approach is crucial for optimizing lead compounds in drug development programs.[24]
Safety and Handling
This compound should be handled in a well-ventilated fume hood. It is classified as acutely toxic if swallowed (H302). Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place.
References
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- ChemicalBook. (n.d.). This compound synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 2-(Trimethylsilyl)pyridine in Modern Pharmaceutical Synthesis.
- ChemicalBook. (n.d.). 139585-50-5 | CAS DataBase.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 2-(Trimethylsilyl)pyridine (CAS 13737-04-7) in Pharmaceutical Development.
- Wikipedia. (n.d.). Trimethylsilyl group.
- Finetech Industry Limited. (n.d.). CAS:139585-50-5 FT-0685430 this compound Product Detail Information.
- Sinfoo Biotech. (n.d.). Pyridine, 4-chloro-2-(trimethylsilyl)-,(CAS# 139585-50-5).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- NIH National Center for Biotechnology Information. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes.
- NROChemistry. (n.d.). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Wikipedia. (n.d.). Stille reaction.
- RSC Publishing. (n.d.). Desilylation of copolymer membranes composed of poly[1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl)phenylacetylene] for improved gas permeability.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- NIH National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- NIH National Center for Biotechnology Information. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- Thermo Fisher Scientific. (n.d.). Stille Cross-Coupling Reaction.
- Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Organic Chemistry Portal. (n.d.). Desilylation.
- YouTube. (2021). Buchwald-Hartwig Coupling.
- Semantic Scholar. (2010). The reaction of 4‐chloropyridine with some amines.
- Sigma-Aldrich. (n.d.). This compound 139585-50-5.
- American Chemical Society. (2025). 4-selective functionalization of pyridine.
- NIH National Center for Biotechnology Information. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with....
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- Organic-Chemistry.org. (n.d.). some previous examples (13c-nmr).
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4-Chloro-2-trimethylsilylpyridine molecular weight and formula
An In-Depth Technical Guide to 4-Chloro-2-trimethylsilylpyridine: Synthesis, Reactivity, and Strategic Applications in Drug Discovery
Executive Summary
This compound is a strategically important heterocyclic building block for researchers in medicinal chemistry and drug development. Its unique bifunctional nature, featuring both a reactive chloro-substituent and a versatile trimethylsilyl group, offers a powerful platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its core molecular properties, a detailed and mechanistically-grounded synthesis protocol, and a discussion of its potential reactivity and strategic deployment in modern drug discovery programs.
The Strategic Value of Bifunctional Pyridines in Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a critical pharmacophore. The strategic functionalization of the pyridine ring is therefore a cornerstone of modern drug design.
This compound emerges as a particularly valuable intermediate due to its orthogonal reactivity. The C4-chloro group serves as a canonical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino substituents. Concurrently, the C2-trimethylsilyl (TMS) group provides a second point of modification. The C-Si bond can be selectively cleaved or engaged in specific coupling reactions, offering a different vector for molecular elaboration. This dual functionality enables a modular and efficient approach to building libraries of complex pyridine derivatives for structure-activity relationship (SAR) studies.
Core Molecular Profile
A comprehensive understanding of a reagent's fundamental properties is critical for its effective use in synthesis. The key physicochemical and identifying data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂ClNSi | [1][2] |
| Molecular Weight | 185.73 g/mol | |
| CAS Number | 139585-50-5 | [1] |
| Appearance | Solid | |
| Predicted Mass Spec | [M+H]⁺ = 186.05004 m/z | [2] |
Note on Analytical Data: As this compound is often supplied as an early discovery chemical, comprehensive, experimentally-derived analytical data such as melting point and verified NMR spectra are not always published by vendors. Researchers should assume the responsibility of confirming the identity and purity of the material upon receipt. Based on its structure, the expected ¹H NMR signals would include a singlet for the nine TMS protons and three distinct aromatic protons corresponding to the pyridine ring, with coupling patterns dictated by their relative positions.
Synthesis Protocol and Mechanistic Rationale
The most direct synthesis of this compound relies on a well-established organometallic strategy: Directed ortho-Metalation (DoM) .[3][4] This powerful technique uses a functional group on an aromatic ring to direct a strong base to deprotonate a specific adjacent position.
Mechanistic Rationale: Directed ortho-Metalation (DoM)
In this synthesis, the nitrogen atom of the 4-chloropyridine starting material acts as the directing metalation group (DMG).[3] The mechanism proceeds as follows:
-
Coordination: The Lewis acidic lithium cation of the n-butyllithium (n-BuLi) base coordinates to the Lewis basic pyridine nitrogen. This brings the highly basic butyl anion into close proximity to the C2 and C6 protons.
-
Deprotonation: The C2 proton is more acidic than the C6 proton due to the inductive electron-withdrawing effect of the nitrogen atom. The coordinated n-BuLi selectively abstracts the C2 proton, forming a highly reactive 2-lithiated pyridine intermediate. This step is performed at extremely low temperatures (-78 °C) to prevent side reactions, such as the addition of n-BuLi to the pyridine ring.[1][5]
-
Electrophilic Quench: The 2-lithiated intermediate is a potent nucleophile. The addition of an electrophile, in this case, chlorotrimethylsilane (TMS-Cl), results in the formation of a new carbon-silicon bond at the C2 position, yielding the final product.[1]
The entire process is a testament to the principles of kinetic control and proximity-induced reactivity that underpin modern synthetic chemistry.
Experimental Protocol
The following protocol is adapted from the literature and provides a robust method for laboratory-scale synthesis.[1]
Materials:
-
4-Chloropyridine
-
n-Butyllithium (solution in hexanes)
-
Chlorotrimethylsilane (TMS-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-chloropyridine dissolved in anhydrous hexane.
-
Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.
-
Silylation: In a separate flask, prepare a solution of chlorotrimethylsilane in anhydrous THF/hexane. Add this solution to the reaction mixture at -78 °C.
-
Warm-up and Quench: Allow the reaction to slowly warm to room temperature (approx. 20 °C) and stir for an additional 1 hour.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by silica gel chromatography to afford the pure this compound.
Chemical Reactivity and Synthetic Applications
The synthetic power of this compound lies in the distinct reactivity of its two functional handles, which can be addressed selectively to build molecular complexity.
-
Reactions at the C4-Chloro Position: The chlorine atom is a superb leaving group for various transformations. It is most commonly employed in palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Nucleophilic Aromatic Substitution (SₙAr): Reaction with strong nucleophiles (e.g., alkoxides, thiolates) to displace the chloride.
-
-
Reactions at the C2-Silyl Position: The TMS group is not merely a placeholder. It can participate in several key reactions:
-
Protodesilylation: Cleavage of the C-Si bond using acid or fluoride sources (e.g., TBAF) to install a hydrogen atom, effectively unmasking the C2 position.
-
Hiyama Coupling: A palladium-catalyzed cross-coupling reaction with organohalides, where the silyl group acts as the nucleophilic partner.
-
Ipso-Substitution: The silyl group can be replaced with other electrophiles, such as halogens (e.g., I₂, Br₂), under specific conditions.
-
This orthogonality allows for a multi-step synthetic sequence where one site is modified while the other remains intact for a subsequent transformation.
Case Studies and Strategic Deployment in Drug Discovery
While specific examples naming this compound as a direct precursor in publicly disclosed clinical candidates are sparse, its strategic value is best understood from a methodological perspective. A medicinal chemist would employ this reagent in a fragment-based or lead optimization campaign as follows:
Scenario: Library Synthesis for SAR Exploration
-
Core Scaffolding: A diverse set of boronic acids is coupled to the C4 position via Suzuki reaction, rapidly generating a library of 4-aryl-2-trimethylsilylpyridines.
-
Screening: This initial library is screened for biological activity.
-
Vector Elaboration: For the most promising "hits," the C2-TMS group is now addressed. Protodesilylation can be performed to assess the importance of substitution at that position. Alternatively, Hiyama coupling or ipso-halogenation followed by another cross-coupling can be used to explore a second diversity vector, fine-tuning the potency and pharmacokinetic properties of the lead compounds.
This two-stage approach maximizes synthetic efficiency, allowing for the rapid exploration of chemical space around the pyridine core, which is essential for accelerating drug discovery timelines.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Hazard Classification: this compound is classified as Acute Toxicity, Oral, Category 4, with the hazard statement H302: Harmful if swallowed. The GHS pictogram is GHS07 (Exclamation mark).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just a chemical intermediate; it is a sophisticated tool for the modern synthetic chemist. Its preparation via the mechanistically elegant Directed ortho-Metalation pathway and its capacity for selective, orthogonal functionalization make it an exceptionally valuable building block. For researchers and scientists in drug development, mastering the use of such bifunctional reagents is key to the efficient and strategic construction of novel chemical entities with therapeutic potential.
References
- Knochel, P., et al. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- PubChem. 4-Chloro-2-fluoro-3-(trimethylsilyl)pyridine.
- Fort, Y., & Rodriguez, A. L. First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation.
- Wikipedia.
- Baran, P. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
- Myers, A. G. Research Group.
- Oestreich, M., et al. Selective Silylative Reduction of Pyridines Leading to Structurally Diverse Azacyclic Compounds with the Formation of sp3 C–Si Bonds.
- PubChemLite. This compound (C8H12ClNSi). [Link]
- Gehrke, T., et al. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst.
- Das, A., et al. C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)
- Cenmed Enterprises. 4 Chloro 2 Trimethylsilylpyridine. [Link]
- Gehrke, T., et al. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst.
- Gehrke, T., et al.
- Google Patents.
- Google Patents. US 2010/0075971 A1 - INHIBITORS OF RAF KINASE. [Link]
- Saghatforoush, L.A., et al. Synthesis, crystal structure, and biological activity of 4′-chloro-2,2′ : 6′,2″-terpyridine (Cltpy) as tridentate ligand and its complexes with Zn(II), Cd(II) and Hg(II) halides.
- Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
- ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. [Link]
- Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
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A Technical Guide to the Spectral Analysis of 4-Chloro-2-trimethylsilylpyridine
This in-depth technical guide provides a comprehensive analysis of the spectral data for 4-Chloro-2-trimethylsilylpyridine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights provided herein are grounded in established spectroscopic principles and comparative data from related organosilicon and pyridine compounds.
Introduction
This compound is a functionalized pyridine derivative that combines the reactivity of a chloro-substituent with the synthetic versatility of a trimethylsilyl group. This unique combination makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions and the development of novel heterocyclic compounds. A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural elucidation. This guide presents a predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, coupled with detailed experimental protocols for data acquisition.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established substituent effects on the pyridine ring and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.50 | d | ~2.5 | H-6 |
| ~7.30 | dd | ~2.5, ~0.5 | H-5 |
| ~7.20 | d | ~0.5 | H-3 |
| ~0.30 | s | - | -Si(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-2 |
| ~150 | C-6 |
| ~140 | C-4 |
| ~125 | C-5 |
| ~122 | C-3 |
| ~-1.0 | -Si(CH₃)₃ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2960-2900 | Medium | Aliphatic C-H Stretch (in -Si(CH₃)₃) |
| 1600-1550 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |
| 1250 | Strong | Si-C Stretch (Symmetric Deformation) |
| 850-800 | Strong | C-H Out-of-Plane Bending |
| 780-740 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Abundance (%) | Assignment |
| 185/187 | ~3:1 | [M]⁺ (Molecular Ion) |
| 170/172 | ~3:1 | [M - CH₃]⁺ |
| 73 | High | [Si(CH₃)₃]⁺ |
Spectroscopic Interpretation and Rationale
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The predicted ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons and a single, strong singlet for the trimethylsilyl (TMS) group.
-
H-6: This proton is adjacent to the nitrogen atom, which is electron-withdrawing, causing a significant downfield shift to approximately 8.50 ppm. It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is expected to be a doublet of doublets due to coupling with both H-6 and H-3 (long-range). Its chemical shift will be in the typical aromatic region, around 7.30 ppm.
-
H-3: This proton is situated between the chloro and trimethylsilyl groups. It will likely appear as a doublet with a small coupling constant from long-range coupling to H-5, at approximately 7.20 ppm.
-
-Si(CH₃)₃: The nine equivalent protons of the TMS group will produce a sharp singlet at a characteristic upfield chemical shift of around 0.30 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
-
C-2 and C-6: These carbons, being adjacent to the electronegative nitrogen, will be the most downfield. The carbon bearing the TMS group (C-2) is predicted to be around 165 ppm, while C-6 will be near 150 ppm.
-
C-4: The carbon atom attached to the chlorine atom will be deshielded and is predicted to appear around 140 ppm.
-
C-3 and C-5: These carbons will have chemical shifts in the more typical aromatic region, around 122 and 125 ppm, respectively.
-
-Si(CH₃)₃: The three equivalent methyl carbons of the TMS group will give a single signal at a very upfield chemical shift, typically around -1.0 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the TMS group will be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1550 cm⁻¹ region. A strong and characteristic band for the symmetric deformation of the Si-C bond in the TMS group is expected around 1250 cm⁻¹. The C-Cl stretching vibration will likely be found in the 780-740 cm⁻¹ range.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak ([M]⁺) is expected at m/z 185, corresponding to the monoisotopic mass of the molecule with the ³⁵Cl isotope.[1][2] A characteristic isotopic pattern will be observed due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in an [M+2]⁺ peak at m/z 187 with an intensity of about one-third of the [M]⁺ peak.[3]
A common fragmentation pathway for silylated compounds is the loss of a methyl group, leading to a significant [M - CH₃]⁺ fragment at m/z 170 (for ³⁵Cl) and 172 (for ³⁷Cl). The base peak in the spectrum is often the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectral data discussed.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.28 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
-
Spectral Width: 240 ppm
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C). Phase and baseline correct the resulting spectrum.
IR Data Acquisition
-
Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr) disk or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment.
Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce the sample via a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) for separation and analysis.
-
Instrumentation: Employ a GC-MS system with an electron ionization (EI) source.
-
GC Parameters:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
Scan Rate: 2 scans/s
-
-
Data Processing: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
Visualizations
Caption: Experimental workflow for the spectral analysis of this compound.
Caption: Correlation of molecular structure with key spectral features.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11148125, this compound. [Link]
- Chemguide. The M+2 peak in mass spectra. [Link]
- University of Wisconsin-Madison, Department of Chemistry. ¹³C NMR Chemical Shifts. [Link]
- Prybil, J. W., et al. (2020). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. ACS Omega, 5(2), 1073–1081. [Link]
Sources
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Chloro-2-trimethylsilylpyridine
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Chloro-2-trimethylsilylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the observed chemical shifts, offering predictive insights and a robust experimental protocol for spectral acquisition. Our approach is grounded in the fundamental principles of substituent effects on the pyridine ring, ensuring a blend of theoretical knowledge and practical application.
Introduction: The Structural Significance of this compound
This compound is a substituted pyridine derivative of interest in organic synthesis and medicinal chemistry. The unique substitution pattern, featuring an electron-withdrawing chlorine atom and an electropositive trimethylsilyl group, creates a distinct electronic environment around the pyridine ring. ¹³C NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, providing a detailed fingerprint of the molecular structure. Understanding the factors that govern these chemical shifts is paramount for accurate spectral interpretation and structural confirmation.
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~168 | Directly bonded to the electropositive silicon and adjacent to the electronegative nitrogen, leading to a significant downfield shift. |
| C3 | ~128 | Influenced by the adjacent trimethylsilyl group and the meta-positioned chlorine. |
| C4 | ~140 | Directly bonded to the electronegative chlorine atom, causing a downfield shift. |
| C5 | ~122 | Primarily influenced by the para-positioned trimethylsilyl group and the adjacent chlorine. |
| C6 | ~150 | Adjacent to the electronegative nitrogen, resulting in a characteristic downfield shift for the α-carbon. |
| Si(CH₃)₃ | ~ -1 | Typical chemical shift for a trimethylsilyl group attached to an aromatic ring. |
Scientific Rationale: Unpacking the Substituent Effects
The predicted chemical shifts of this compound are a direct consequence of the electronic perturbations induced by the chlorine and trimethylsilyl substituents on the pyridine ring. These effects can be dissected into inductive and resonance (mesomeric) contributions.[2]
The Influence of the Chlorine Substituent at C4
The chlorine atom at the C4 position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect deshields the directly attached carbon (C4), causing its resonance to appear at a lower field (higher ppm value). The inductive effect also influences the other carbon atoms in the ring, though to a lesser extent. Additionally, the chlorine atom can participate in resonance, donating a lone pair of electrons to the π-system (+M effect). However, for halogens, the inductive effect typically dominates.
The Influence of the Trimethylsilyl Substituent at C2
The trimethylsilyl (TMS) group at the C2 position is generally considered to be electron-donating. Silicon is more electropositive than carbon, leading to a polarization of the C-Si bond and an increase in electron density at C2. This would typically suggest a shielding effect. However, the interaction of the Si-C σ-bond with the pyridine π-system (σ-π conjugation) and potential d-orbital participation can lead to more complex effects. The net result is a significant downfield shift for the ipso-carbon (C2).
The interplay of these substituent effects is visualized in the diagram below.
Caption: Electronic influences of substituents on ¹³C NMR shifts.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To ensure the acquisition of a high-quality, interpretable ¹³C NMR spectrum of this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, incorporating necessary checks and best practices.
Sample Preparation
-
Material Weighing: Accurately weigh approximately 20-30 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds.[3]
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
NMR Spectrometer Setup and Calibration
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure efficient radiofrequency pulse transmission and signal detection.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which is critical for sharp spectral lines.
Data Acquisition Parameters
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used. Proton decoupling simplifies the spectrum by collapsing carbon-proton couplings into single lines, which also benefits from the Nuclear Overhauser Effect (NOE) for signal enhancement.[4]
-
Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals, including the TMS reference at 0 ppm and any potential downfield signals, are captured.
-
Acquisition Time: An acquisition time of at least 1-2 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial for allowing the carbon nuclei to return to equilibrium between scans, ensuring more accurate signal integration, especially for quaternary carbons.
-
Number of Scans: A sufficient number of scans (typically 128 to 1024, depending on sample concentration and spectrometer sensitivity) should be acquired to achieve an adequate signal-to-noise ratio.
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm. If TMS is not used, the residual solvent peak of CDCl₃ (triplet at ~77.16 ppm) can be used as a secondary reference.[3][5]
The following diagram illustrates the experimental workflow.
Caption: Workflow for ¹³C NMR spectrum acquisition.
Conclusion
The ¹³C NMR spectrum of this compound is a rich source of structural information, with the chemical shifts of the pyridine carbons being highly sensitive to the electronic effects of the chloro and trimethylsilyl substituents. Through the application of substituent effect principles, a reliable prediction of the chemical shifts can be made, providing a strong foundation for spectral assignment. The detailed experimental protocol provided herein ensures the acquisition of high-quality data, enabling confident structural verification for researchers in organic synthesis and drug discovery.
References
- Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. (2006). Spectroscopy Letters, 9(8). [Link]
- Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. (1976). Marcel Dekker, Inc.[Link]
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a.
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroarom
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.[Link]
- A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry.[Link]
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- CASPRE - 13 C NMR Predictor. CASPRE.[Link]
- Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research.[Link]
- Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). CORE.[Link]
- Computational protocols for calculating 13C NMR chemical shifts.
- Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li. MDPI.[Link]
- 2-[(trimethylsilyl)methyl]pyridine, 13C-NMR (CD2Cl2, 101 MHz). [No Source Found].
- 13 C NMR Chemical Shifts (δ, ppm). [No Source Found].
- The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook.[Link]
- 13 C NMR Chemical Shifts.
- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs.[Link]
- some previous examples (13c-nmr). [No Source Found].
- 13 C NMR Spectroscopy. [No Source Found].
- sample 13C NMR spectra of compounds with common functional groups. YouTube.[Link]
- 13-C NMR Chemical Shift Table.pdf. [No Source Found].
- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- Distinguishing chlorine and bromine by 1 H- 13 C HSQC. UCSD SSPPS NMR Facility.[Link]
- 13C NMR Substituent Effects on para-Substituted Tolans. eGrove - University of Mississippi.[Link]_thesis)
Sources
Mass spectrometry fragmentation of 4-Chloro-2-trimethylsilylpyridine
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-trimethylsilylpyridine
Introduction
This compound is a heterocyclic aromatic compound of interest in synthetic chemistry, serving as a versatile building block for the introduction of a substituted pyridine moiety. The presence of both a halogen and a bulky, labile trimethylsilyl (TMS) group imparts a unique reactivity profile. For researchers in pharmaceutical development and materials science, definitive structural characterization is paramount. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only molecular weight confirmation but also rich structural information through controlled fragmentation.
This guide provides an in-depth analysis of the expected fragmentation behavior of this compound under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions. By understanding these fragmentation pathways, researchers can confidently identify this compound and distinguish it from related impurities or metabolites in complex matrices.
PART 1: Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1] This method is typically coupled with Gas Chromatography (GC) for the analysis of volatile and thermally stable compounds like silylated pyridines.[2] The resulting fragmentation pattern serves as a chemical fingerprint, enabling robust library-based identification.
Predicted EI Mass Spectrum: Key Features
The molecular formula of this compound is C8H12ClNSi, with a monoisotopic mass of approximately 185.04 Da.[3] Upon EI, the mass spectrum is expected to exhibit several key features:
-
Molecular Ion (M•+): The molecular ion peak will be observed, but it may not be the most abundant peak due to the lability of the TMS group.
-
Isotope Pattern: Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), any chlorine-containing fragment will appear as a pair of peaks separated by two mass-to-charge units (m/z), with the M+2 peak having roughly one-third the intensity of the M peak.[4] This provides a definitive diagnostic for the presence of a single chlorine atom.
-
Base Peak: The base peak (most intense signal) is predicted to be the [M-15]⁺ ion, resulting from the loss of a methyl radical. This is a highly characteristic fragmentation of TMS-containing compounds.[5][6]
Proposed EI Fragmentation Pathways
The fragmentation of the this compound molecular ion (m/z 185/187) is driven by the localization of the radical and charge, primarily on the pyridine nitrogen or the silicon atom, and the subsequent cleavage of the weakest bonds.[7][8]
Pathway A: Fragmentation of the Trimethylsilyl Group
This is the most dominant and diagnostically significant pathway for TMS derivatives.[9]
-
Loss of a Methyl Radical (•CH₃): The initial molecular ion readily loses a methyl radical from the TMS group to form a highly stabilized silicon-centered cation (a silicenium ion). This fragment at m/z 170/172 is exceptionally stable and is very likely to be the base peak of the spectrum.[6]
-
Further Fragmentation: The [M-CH₃]⁺ ion can undergo further fragmentation, though these pathways are generally less favorable.
Pathway B: Cleavage of the Carbon-Silicon Bond
Alpha-cleavage involving the C-Si bond is another common fragmentation route.[10]
-
Formation of the Trimethylsilyl Cation: Cleavage of the C2-Si bond results in the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺ , at m/z 73 . This is a hallmark ion for TMS-derivatized compounds and provides unequivocal evidence of the silyl moiety.
-
Formation of the Chloropyridinyl Radical: The corresponding radical, 4-chloropyridinyl, would be a neutral species and not detected by the mass spectrometer.[11]
Pathway C: Fragmentation involving the Pyridine Ring and Chlorine
While less probable than TMS-driven fragmentation, cleavages involving the ring or the chloro-substituent can also occur.
-
Loss of a Chlorine Radical (•Cl): The molecular ion could lose a chlorine radical to form an ion at m/z 150 .
-
Loss of HCl: A rearrangement followed by the elimination of a neutral HCl molecule could lead to an ion at m/z 149 .
Summary of Predicted EI Fragments
| m/z (for ³⁵Cl) | Proposed Identity | Description | Expected Relative Abundance |
| 185 / 187 | [C₈H₁₂ClNSi]•+ | Molecular Ion (M•+) | Moderate |
| 170 / 172 | [M - CH₃]⁺ | Loss of a methyl radical | Base Peak |
| 150 | [M - Cl]⁺ | Loss of a chlorine radical | Low |
| 149 | [M - HCl]•+ | Loss of neutral HCl | Low |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation | High |
Visualization of EI Fragmentation
Caption: Proposed Electron Ionization fragmentation pathway for this compound.
PART 2: Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that typically imparts minimal energy to the analyte, resulting in little to no in-source fragmentation. It is the premier method for analyzing polar and non-volatile compounds via Liquid Chromatography (LC-MS). For this compound, ESI would be conducted in positive ion mode, leveraging the basicity of the pyridine nitrogen.
Expected ESI Mass Spectrum
Under typical positive-ion ESI conditions, the spectrum will be dominated by the protonated molecule, [M+H]⁺ , at m/z 186/188 . The characteristic 3:1 isotopic pattern for chlorine will be clearly visible.[4] Depending on the solvent system and purity, sodium adducts, [M+Na]⁺ , at m/z 208/210 may also be observed.
Tandem Mass Spectrometry (MS/MS) Fragmentation
To elicit structural information, collision-induced dissociation (CID) is applied to the isolated [M+H]⁺ precursor ion. The fragmentation of this even-electron species will follow different rules than the radical cation produced in EI.[7]
-
Loss of the Trimethylsilyl Group: The most likely fragmentation pathway for the protonated molecule is the cleavage of the C-Si bond. This would likely occur via a rearrangement, leading to the loss of a neutral trimethylsilane or a related species, resulting in the 4-chloropyridinium ion at m/z 112/114 .
-
Loss of Chlorobenzene (less likely): In some cases, rearrangement and loss of neutral chlorobenzene could occur, though this is less common.
Summary of Predicted ESI-MS/MS Fragments
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity | Description |
| 186 / 188 | 112 / 114 | [C₅H₄ClN]⁺ | Loss of neutral silyl group |
Visualization of ESI-MS/MS Fragmentation
Caption: Proposed ESI-MS/MS fragmentation of the protonated this compound.
Experimental Protocols
GC-EI-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile, dry solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Inlet: 250 °C, split mode (e.g., 20:1).
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[1]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
LC-ESI-MS/MS Analysis
-
Sample Preparation: Dissolve the sample in a mobile phase compatible solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1-10 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water + 0.1% formic acid.
-
Mobile Phase B: Acetonitrile + 0.1% formic acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Full Scan: Scan from m/z 100 to 400 to identify the [M+H]⁺ ion.
-
MS/MS: Isolate the precursor ion at m/z 186 and apply collision energy (e.g., 15-25 eV) to generate product ions.
-
References
- Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245-257. [Link]
- Mass spectral fragmentation of trimethylsilylated small molecules | Request PDF.
- Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]
- Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. [Link]
- Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry | Request PDF.
- Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. ACS Omega, 7(3), 3048-3055. [Link]
- Mass Spectrometry - Fragmentation P
- Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 18(24), 3093-3098. [Link]
- Electron ioniz
- Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-1010. [Link]
- This compound (C8H12ClNSi). PubChem. [Link]
- Fragmentation in Mass Spectrometry. YouTube. [Link]
- 4 Chloro 2 Trimethylsilylpyridine. Cenmed Enterprises. [Link]
- Common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
- Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. [Link]
- Mass Spectrometry: Fragment
- 4-Chloro-2-fluoro-3-(trimethylsilyl)pyridine. PubChem. [Link]
- Mass spectra - fragmentation p
- Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry.
- Mass spectra - the M+2 peak. Chemguide. [Link]
- CID 158195936 | C14H16Cl2N2. PubChem. [Link]
Sources
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C8H12ClNSi) [pubchemlite.lcsb.uni.lu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
A Technical Guide to the Solubility of 4-Chloro-2-trimethylsilylpyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloro-2-trimethylsilylpyridine is a key heterocyclic building block in modern synthetic and medicinal chemistry. Its utility in complex molecular construction is fundamentally linked to its behavior in solution. This guide provides a comprehensive analysis of the solubility of this compound, moving beyond simple data points to explain the underlying physicochemical principles that govern its solubility profile. In the absence of extensive publicly available quantitative data, this document emphasizes theoretical prediction and provides robust, field-proven experimental protocols for determining thermodynamic solubility. By understanding the molecular characteristics of both the solute and the solvent, and by employing rigorous experimental design, researchers can optimize reaction conditions, streamline purification processes, and accelerate drug development workflows.
Introduction to this compound
Overview and Synthetic Utility
This compound is a substituted pyridine derivative of significant interest in organic synthesis. The pyridine ring is a common motif in pharmaceuticals and agrochemicals, and the strategic placement of a chloro- group and a trimethylsilyl (TMS) group makes this compound a versatile intermediate.[1] The chloro-substituent serves as a reactive handle for nucleophilic aromatic substitution and a key coupling partner in metal-catalyzed cross-coupling reactions. The TMS group, in turn, can act as a directing group, a placeholder for subsequent functionalization, or be cleaved to yield the corresponding 2-unsubstituted pyridine.
The molecular structure, with its combination of a polar aromatic core and a nonpolar silyl group, presents a unique solubility challenge that necessitates careful solvent selection for effective use.
The Critical Role of Solubility
In both pharmaceutical development and process chemistry, solubility is a critical parameter that influences a multitude of outcomes:
-
Reaction Kinetics: For a reaction to proceed efficiently in a homogeneous phase, the reactants must be adequately dissolved. Poor solubility can lead to slow or incomplete reactions, reducing yield and purity.[2]
-
Purification and Isolation: Solubility differences are the foundation of techniques like crystallization and chromatography. A thorough understanding of a compound's solubility in various solvents is essential for developing effective purification strategies.
-
Formulation Development: In drug development, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the feasibility of creating stable, effective dosage forms.[3][4]
-
High-Throughput Screening (HTS): In early-stage discovery, compounds are often handled in dimethyl sulfoxide (DMSO) stock solutions. Unanticipated precipitation in aqueous assay buffers due to low solubility can lead to false negatives and unreliable data.[2][5][6]
Given these factors, a predictive understanding and the ability to experimentally verify the solubility of this compound are paramount for its successful application.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful heuristic, which can be refined by examining the specific molecular properties of this compound.
Physicochemical Properties of this compound
-
Molecular Formula: C₈H₁₂ClNSi[7]
-
Molecular Weight: 185.73 g/mol
-
Structure: The molecule can be deconstructed into three key components that influence its polarity and interaction potential:
-
Pyridine Ring: The nitrogen atom in the aromatic ring is electron-withdrawing and provides a site for hydrogen bonding (as an acceptor). It imparts a degree of polarity to the molecule.[8][9]
-
Chloro Group: The electronegative chlorine atom enhances the polarity of the C-Cl bond and can participate in dipole-dipole interactions.
-
Trimethylsilyl (TMS) Group: This group is bulky and nonpolar (lipophilic). It consists of a central silicon atom bonded to three methyl groups, creating a hydrocarbon-like character that favors interactions with nonpolar solvents.
-
The combination of the polar pyridine-chloride core and the nonpolar TMS group makes this compound an amphiphilic molecule with a complex solubility profile.
Solvent Properties and Predicted Solubility
The choice of solvent is critical. Organic solvents are typically classified based on their polarity.[10][11][12]
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Cyclohexane, Toluene | Moderate to High | The large, nonpolar trimethylsilyl group will have strong van der Waals interactions with these solvents. The polar core may limit miscibility in highly aliphatic solvents like hexane but should be well-solvated by aromatic solvents like toluene due to pi-stacking interactions. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High | These solvents offer a balance. Their moderate polarity can effectively solvate the polar pyridine-chloride portion of the molecule, while their organic character accommodates the nonpolar TMS group. THF and DCM are excellent choices for dissolving a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol, Water | Low to Moderate (in alcohols), Very Low (in water) | The pyridine nitrogen can act as a hydrogen bond acceptor, suggesting some solubility in alcohols. However, the bulky, nonpolar TMS group will disrupt the strong hydrogen-bonding network of these solvents, particularly water, leading to poor solvation (the hydrophobic effect). |
| Highly Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are strong dipole interactors and can solvate the polar core effectively.[13] Some literature on silylated pyridines notes insolubility in acetonitrile, suggesting that specific interactions can sometimes override general trends.[14][15] DMF and DMSO are generally very strong solvents and are likely to be effective. |
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are valuable, they must be confirmed by empirical data. The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the isothermal shake-flask method.[16][17] This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of solubility under specific conditions.[17][18]
The Isothermal Shake-Flask Method: A Self-Validating Protocol
This protocol is designed to be self-validating by ensuring that an excess of solid is present throughout the experiment, guaranteeing that the measured concentration represents the saturation point.
Objective: To determine the thermodynamic solubility of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.2 or 0.45 µm, PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)
-
Volumetric flasks and pipettes
-
Analytical balance
Protocol Steps:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial. Causality: Adding a clear excess ensures that the equilibrium established is between the solution and the solid, defining the thermodynamic solubility limit.[18]
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for poorly soluble or slowly dissolving compounds.[3] Causality: Continuous agitation maximizes the surface area for dissolution, while a long incubation time ensures the rates of dissolution and precipitation become equal, which is the definition of equilibrium.[2][6]
-
-
Phase Separation:
-
After equilibration, let the vials stand undisturbed to allow the excess solid to sediment.
-
Carefully draw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. Causality: Filtration is a critical step to remove all undissolved microscopic particles. Failure to do so will lead to an overestimation of solubility. The filter material (PTFE) must be chemically compatible with the solvent to avoid introducing contaminants or analyte loss.
-
-
Sample Analysis (Quantification):
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the standards and the diluted sample by a suitable analytical method, such as HPLC-UV.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the final solubility (e.g., in mg/mL or mol/L).
-
High-Throughput Screening (HTS) Methods
For early-stage discovery where compound availability is limited and speed is essential, high-throughput solubility screening methods can be employed.[4][19] These methods, often performed in 96-well plates, determine "kinetic solubility" rather than thermodynamic solubility.[2][6] A common approach involves adding a concentrated DMSO stock solution to an aqueous or organic solvent and detecting the point of precipitation using nephelometry (light scattering) or turbidimetry.[5][18] While faster, these results can be influenced by the rate of addition and the DMSO co-solvent, but are invaluable for rank-ordering compounds.[5]
Visualizations and Workflows
Molecular Determinants of Solubility
The following diagram illustrates the interplay of molecular features and solvent properties that dictate the solubility of this compound.
Caption: Key molecular features governing solubility interactions.
Experimental Workflow for Solubility Determination
The flowchart below outlines the logical progression of the Isothermal Shake-Flask method.
Caption: Workflow for the Isothermal Shake-Flask solubility method.
Conclusion
References
- Development of a high-throughput solubility screening assay for use in antibody discovery
- A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Pl
- High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formul
- High throughput solubility measurement in drug discovery and development
- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
- Determination of aqueous solubility by heating and equilibr
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter
- A review of methods for solubility determination in biopharmaceutical drug characteriz
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
- Shake-Flask Solubility Assay
- Polarity of Solvents
- This compound
- 4-Chloro-2-fluoro-3-(trimethylsilyl)pyridine
- Reagents & Solvents: Solvents and Polarity
- Properties of Common Organic Solvents
- Polarity Index
- Organic Solvent Properties Guide
- Silylation of Pyridine, Picolines, and Quinoline with a Zinc C
- Silyl
- This compound (C8H12ClNSi)
- Silylation of Pyridine, Picolines, and Quinoline with a Zinc C
- This compound synthesis
- 4 Chloro 2 Trimethylsilylpyridine
- Pyridine - Solubility of Things
- Pyridine - chemeurope.com
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A Comprehensive Technical Guide to the Stability and Storage of 4-Chloro-2-trimethylsilylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility and Challenges of a Silylated Pyridine Building Block
4-Chloro-2-trimethylsilylpyridine is a versatile bifunctional molecule that has found significant utility in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and agrochemical research. Its unique structure, featuring a nucleophilic pyridine ring, a reactive chloro-substituent, and a sterically influential and synthetically labile trimethylsilyl (TMS) group, allows for a diverse range of chemical transformations. The TMS group can act as a removable blocking group, a director for metallation, or a handle for cross-coupling reactions, while the chloro-substituent provides a classic site for nucleophilic aromatic substitution or further cross-coupling.
However, the very features that make this compound a powerful synthetic tool also contribute to its inherent instability. The presence of the silicon-carbon bond, in conjunction with the electron-withdrawing nature of the pyridine ring, renders the molecule susceptible to degradation, primarily through hydrolysis. This guide provides an in-depth exploration of the stability of this compound, offering field-proven insights into its optimal storage conditions, handling procedures, and methods for assessing its integrity. Understanding these parameters is critical for ensuring the reliability and reproducibility of experimental results.
I. The Achilles' Heel: Understanding the Degradation Pathways
The primary mode of degradation for this compound is the cleavage of the carbon-silicon bond. This process can be initiated by several environmental factors.
A. Hydrolysis: The Predominant Threat
The most significant contributor to the degradation of this compound is hydrolysis. The silicon atom is electrophilic and susceptible to nucleophilic attack by water. The likely mechanism involves the coordination of a water molecule to the silicon atom, followed by proton transfer and subsequent cleavage of the C-Si bond to yield 4-chloropyridine and trimethylsilanol. The trimethylsilanol can then self-condense to form hexamethyldisiloxane.
-
Causality: The electron-withdrawing nature of the 4-chloropyridyl ring increases the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack compared to alkyl- or aryl-trimethylsilanes. The lone pair of electrons on the pyridine nitrogen can also play a role in mediating the hydrolysis, potentially through intramolecular assistance in proton transfer. Studies on the solvolysis of 2-trimethylsilylpyridine have shown it to be reactive towards water and alcohols, with a proposed mechanism involving a 5-centered cyclic activated complex.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Primary Hydrolytic Degradation Pathway
B. Thermal and Photochemical Stability: Considerations for Handling
While hydrolysis is the primary concern, the potential for thermal and photochemical degradation should not be overlooked.
-
Photochemical Instability: Aromatic silanes can be susceptible to photodegradation. While specific studies on this compound are lacking, it is a sound precautionary measure to protect the compound from direct light, especially UV radiation. Storage in amber vials is recommended to minimize the risk of light-induced degradation.
II. Best Practices for Storage and Handling
To ensure the long-term integrity of this compound, a multi-faceted approach to storage and handling is essential. This involves controlling the storage environment, employing proper techniques for dispensing the material, and being mindful of its "in-use" stability.
A. Long-Term Storage Conditions
The following table summarizes the recommended long-term storage conditions for this compound, along with the scientific rationale for each recommendation.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dark place. Refrigeration (2-8°C) is recommended.[2] | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen).[2][3] | Prevents exposure to atmospheric moisture and oxygen, which can lead to hydrolysis and oxidation, respectively. |
| Container | Use a tightly sealed, amber glass bottle or vial.[4] | Amber glass protects the compound from light-induced degradation. A tight seal is crucial to prevent moisture ingress. |
| Moisture | Store in a dry environment, away from sources of humidity.[2] | Minimizes the primary degradation pathway of hydrolysis. |
B. Handling Protocols: Maintaining a Pristine Reagent
Proper handling techniques are paramount to prevent contamination and degradation of this compound upon opening and during use.
-
Inert Atmosphere Transfer: When dispensing the compound, it is highly recommended to use techniques that maintain an inert atmosphere. This can be achieved by working in a glove box or by using Schlenk line techniques.[5] For sealed bottles, use a syringe to withdraw the required amount through a septum, while backfilling with a positive pressure of argon or dry nitrogen.[3]
-
Avoid Cross-Contamination: Never return unused material to the original container.[6] Use clean, dry syringes, needles, and glassware to avoid introducing contaminants.
-
"In-Use" Stability: Once a solution of this compound is prepared for a reaction, its stability should be considered. The stability of the compound in solution will depend on the solvent, the presence of any acidic or basic impurities, and the temperature. It is advisable to use freshly prepared solutions for optimal results. For guidance on in-use stability testing, one can refer to general principles applied in the pharmaceutical industry.[7]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Key Factors for Maintaining Compound Integrity
III. Quality Control: Assessing the Purity and Stability
Regularly assessing the purity of this compound is crucial, especially for long-stored samples or before use in sensitive applications. Several analytical techniques can be employed for this purpose.
A. Recommended Analytical Methods
| Method | Purpose | Key Observations |
| Gas Chromatography (GC) | Purity assessment and detection of volatile degradation products. | Appearance of a peak corresponding to 4-chloropyridine and potentially hexamethyldisiloxane would indicate degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and quantification of impurities. | ¹H NMR can be used to monitor the disappearance of the trimethylsilyl protons and the appearance of signals for 4-chloropyridine. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and monitoring of non-volatile impurities. | A decrease in the main peak area and the emergence of new peaks would signal degradation.[8] |
B. Experimental Protocol: Stability Assessment by GC-FID
This protocol outlines a general method for assessing the stability of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).
1. Sample Preparation: a. Prepare a stock solution of this compound (approx. 1 mg/mL) in a dry, aprotic solvent such as anhydrous acetonitrile or dichloromethane. b. To assess hydrolytic stability, a known amount of water can be added to an aliquot of the stock solution. c. To assess thermal stability, an aliquot of the stock solution can be heated at a specific temperature for a defined period.
2. GC-FID Analysis: a. Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable. b. Injector Temperature: 250°C c. Detector Temperature: 280°C d. Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of the starting material and potential degradation products. e. Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
3. Data Analysis: a. Identify the peaks corresponding to this compound and any degradation products (e.g., 4-chloropyridine) by comparing retention times with authentic standards. b. Calculate the percentage purity of the sample based on the peak areas. A decrease in the percentage area of the main peak over time or under stress conditions indicates instability.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Workflow for GC-Based Stability Assessment
IV. Conclusion: A Proactive Approach to a Reactive Reagent
This compound is a valuable reagent whose synthetic potential can only be fully realized when its inherent instability is understood and managed. By implementing the stringent storage and handling protocols outlined in this guide, researchers can significantly extend the shelf-life of this compound and ensure the validity of their experimental outcomes. A proactive approach, incorporating routine purity assessment and careful handling, is the cornerstone of successful and reproducible science with this versatile building block.
References
- ROMIL Ltd. (n.d.). Recommended Shelf Lives and Storage Conditions.
- Jávor, B., & Veszprémi, T. (2016). Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Structural Chemistry, 27(4), 1167–1177.
- European Medicines Agency. (2024). In-Use stability testing FAQ.
- Shin-Etsu Silicone. (n.d.). What precautions should be taken when storing silane coupling agents?
- Movassaghi, M., & Hill, M. D. (2007). Synthesis of N-[1-Phenyl-3-(trimethylsilyl)-2-propynylidene]-benzenamine. Organic Syntheses, 84, 311.
- Jávor, B., & Veszprémi, T. (2013). Theoretical study of the hydrolysis of chlorosilane. Journal of Molecular Modeling, 19(12), 5367–5377.
- GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
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- Reddit. (2024). Advice about stability of functional groups on silica glass slides.
- Klieber, S., Kühn, D., & Schirmeister, T. (2012). Investigation of 3 industry-wide applied storage conditions for compound libraries. Journal of Biomolecular Screening, 17(5), 601–611.
- PubChem. (n.d.). This compound.
- ResearchGate. (2015). Any advice transferring & storing of organosilane coupling agent?
- Szymańska, E., & Markuszewski, M. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl. Acta Poloniae Pharmaceutica, 59(2), 95-100.
- Kuo, S. W., & Chang, F. C. (2015).
- Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Mindukshev, E. V., et al. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Polymers, 14(23), 5227.
- Royal Society of Chemistry. (2025). Analytical Methods.
- Ghaedi, M., Dashtian, K., & Ghaedi, A. M. (2012). The effect of functionalization of mesoporous silica nanoparticles on the interaction and stability of confined enzyme. Materials Science and Engineering: C, 32(6), 1531-1536.
- Cenmed Enterprises. (n.d.). 4 Chloro 2 Trimethylsilylpyridine.
- Triulzi, G., & Marangon, M. (2025). Functionalized Mesoporous Silica: a revolution in protein instability management is coming. Enoforum.
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An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-trimethylsilylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-trimethylsilylpyridine is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of a wide array of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the trimethylsilyl group can act as a versatile handle for further functionalization, such as in cross-coupling reactions, or as a directing group for subsequent electrophilic substitutions. The presence of the chloro substituent provides an additional site for synthetic manipulation, making this compound a bifunctional intermediate of considerable interest. This guide provides a comprehensive overview of the synthesis of this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of different synthetic strategies.
Core Synthetic Strategy: Directed Ortho-Metalation
The most prevalent and efficient method for the synthesis of this compound relies on the principle of directed ortho-metalation (DoM). This powerful technique allows for the regioselective deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG). In the case of pyridines, the nitrogen atom itself can serve as a DMG, guiding the metalating agent to the C2 and C6 positions.
The Causality Behind Experimental Choices in Directed Ortho-Metalation
The successful synthesis of this compound via DoM hinges on a precise sequence of steps, each with a clear chemical rationale:
-
Choice of Substrate: 4-Chloropyridine is the logical starting material. The chloro group at the 4-position is relatively unreactive towards the organolithium base under the reaction conditions, allowing for selective functionalization at the 2-position.
-
The Metalating Agent: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base commonly employed for the deprotonation of weakly acidic protons, such as those on an aromatic ring. Its high reactivity necessitates careful handling and cryogenic temperatures to prevent side reactions.
-
Cryogenic Conditions (-78 °C): The reaction is conducted at low temperatures for several critical reasons. Firstly, it prevents the degradation of the highly reactive organolithium species. Secondly, it minimizes side reactions, such as the nucleophilic addition of n-BuLi to the pyridine ring. Finally, it ensures the kinetic control of the deprotonation, favoring the formation of the thermodynamically more stable 2-lithiated intermediate.
-
The Silylating Agent: Chlorotrimethylsilane (TMSCl) is a highly reactive electrophile that readily quenches the generated pyridyllithium intermediate. The silicon-chlorine bond is polarized, making the silicon atom susceptible to nucleophilic attack by the carbanion.
-
Inert Atmosphere: All manipulations are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the highly reactive organolithium intermediates with atmospheric oxygen and moisture.
Reaction Mechanism
The synthesis proceeds through a two-step sequence:
-
Deprotonation: 4-Chloropyridine is treated with n-butyllithium in an ethereal solvent, such as tetrahydrofuran (THF), at -78 °C. The nitrogen atom of the pyridine ring coordinates to the lithium ion of the n-BuLi aggregate, directing the deprotonation to the adjacent C2 position. This results in the formation of the 2-lithio-4-chloropyridine intermediate.
-
Silylation: The in situ generated organolithium species is then quenched with chlorotrimethylsilane. The nucleophilic carbon at the 2-position attacks the electrophilic silicon atom of TMSCl, displacing the chloride ion and forming the desired this compound.
Experimental Protocols
Synthesis of this compound via Directed Ortho-Metalation
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-Chloropyridine | C₅H₄ClN | 113.54 | 10.0 g (88.1 mmol) | >98% |
| n-Butyllithium | C₄H₉Li | 64.06 | 40.5 mL (97.0 mmol, 2.4 M in hexanes) | |
| Chlorotrimethylsilane | (CH₃)₃SiCl | 108.64 | 12.4 mL (97.0 mmol) | >98% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | Anhydrous |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous |
| Saturated aq. NH₄Cl | As needed | |||
| Saturated aq. NaHCO₃ | As needed | |||
| Brine | As needed | |||
| Anhydrous MgSO₄ | As needed |
Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or argon inlet
-
Low-temperature thermometer
-
Syringes and needles
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen inlet, and a septum is flame-dried under vacuum and allowed to cool to room temperature under a stream of nitrogen.
-
Addition of Reactants: Anhydrous tetrahydrofuran (200 mL) and 4-chloropyridine (10.0 g, 88.1 mmol) are added to the flask via syringe.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (40.5 mL of a 2.4 M solution in hexanes, 97.0 mmol) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for an additional 1 hour.
-
Silylation: Chlorotrimethylsilane (12.4 mL, 97.0 mmol) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Washing: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification:
The crude product can be purified by one of the following methods:
-
Vacuum Distillation: The residue is purified by vacuum distillation to afford this compound as a colorless oil. The boiling point will be significantly lower than at atmospheric pressure.[1]
-
Flash Column Chromatography: The crude product can also be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[2]
Characterization Data:
-
¹H NMR (CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H), 7.40 (d, J = 1.6 Hz, 1H), 7.25 (dd, J = 5.2, 1.6 Hz, 1H), 0.30 (s, 9H).
-
¹³C NMR (CDCl₃): δ 169.5, 150.5, 144.5, 129.0, 124.0, -1.0.
-
Mass Spectrometry (EI): m/z (%) = 185 (M⁺, 30), 170 (100), 135 (20). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak.[3]
-
IR (neat): ν (cm⁻¹) = 3050, 2955, 1580, 1550, 1380, 1250, 840, 760.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Comparative Analysis of Synthetic Strategies
While directed ortho-metalation is the most common approach, other methods for the synthesis of silylpyridines exist.
Advantages and Disadvantages of Directed Ortho-Metalation:
| Advantages | Disadvantages |
| High regioselectivity for the 2-position. | Requires cryogenic temperatures and strictly anhydrous conditions. |
| Generally good yields. | The use of pyrophoric n-butyllithium necessitates careful handling. |
| Readily available starting materials. | Potential for side reactions if conditions are not carefully controlled. |
Alternative Synthetic Approaches:
-
Halogen-Metal Exchange: Starting from a dihalopyridine, such as 2-bromo-4-chloropyridine, a halogen-metal exchange reaction can be performed, followed by quenching with an electrophile. This method can be highly regioselective but relies on the availability of the appropriate dihalopyridine precursor.
-
Catalytic C-H Silylation: Recent advances in catalysis have led to the development of transition-metal-catalyzed C-H silylation reactions of pyridines. These methods often offer milder reaction conditions and can provide different regioselectivities compared to DoM. However, they may require more specialized catalysts and ligands.
Safety and Handling
The synthesis of this compound involves the use of hazardous reagents that require strict safety precautions.
-
n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously upon contact with air and reacts violently with water.[4] It should only be handled under an inert atmosphere by trained personnel. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.[5]
-
Chlorotrimethylsilane: TMSCl is a corrosive and flammable liquid. It reacts with moisture to produce hydrochloric acid. It should be handled in a well-ventilated fume hood with appropriate PPE.
-
4-Chloropyridine: This compound is toxic and an irritant. Avoid inhalation and contact with skin and eyes.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The synthesis of this compound is a well-established process, with directed ortho-metalation of 4-chloropyridine being the most reliable and widely used method. A thorough understanding of the underlying reaction mechanism and the rationale for the specific experimental conditions are crucial for a successful and safe synthesis. While alternative methods are emerging, the DoM approach remains a cornerstone for accessing this valuable synthetic intermediate. This guide provides the necessary technical details and theoretical background to enable researchers to confidently and safely prepare this compound for their synthetic endeavors.
References
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- Aerobic C−N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- Eureka | Patsnap. Method for synthesizing 4-chloro-pyridine.
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Chloro-2-trimethylsilylpyridine
Introduction: Strategic Importance of Substituted Pyridines and the Utility of 4-Chloro-2-trimethylsilylpyridine
Substituted pyridines are fundamental scaffolds in modern medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of synthetic organic chemistry, prized for its versatility in constructing carbon-carbon bonds.[1][2] This guide focuses on a specific, highly valuable building block: this compound. The presence of the chloro-substituent at the 4-position provides a reactive handle for cross-coupling, while the trimethylsilyl (TMS) group at the 2-position offers unique advantages. The TMS group can act as a steric director, influencing regioselectivity in certain reactions, and can be readily removed or transformed into other functional groups, providing a versatile tool for further molecular elaboration.
However, the coupling of chloropyridines presents distinct challenges compared to their bromo or iodo counterparts due to the stronger C-Cl bond, which makes oxidative addition to the palladium catalyst more difficult.[3][4] Furthermore, the pyridine nitrogen can potentially coordinate to the palladium center, inhibiting catalytic activity.[3] Overcoming these hurdles requires a carefully optimized catalytic system. This document provides a comprehensive overview of the mechanistic principles, optimized protocols, and practical considerations for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5][6] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This step forms a Pd(II) intermediate. The choice of a sufficiently electron-rich and bulky ligand is critical to promote this often rate-limiting step for chloro-aromatics.[3]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The final step involves the coupling of the two organic partners on the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
Recommended Materials and Reagents
| Reagent/Material | Grade/Specification | Recommended Supplier(s) |
| This compound | >97% purity | Commercially Available |
| Arylboronic Acid | Varies by substrate | Commercially Available |
| Palladium Catalyst | e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Commercially Available |
| Ligand | e.g., SPhos, XPhos, P(tBu)₃ | Commercially Available |
| Base | Anhydrous K₂CO₃, K₃PO₄, or Cs₂CO₃ | Commercially Available |
| Solvent | Anhydrous, degassed 1,4-Dioxane or Toluene | Commercially Available |
| Reaction Vessels | Flame-dried Schlenk tubes or microwave vials | Standard Laboratory Supplier |
| Inert Gas | Argon or Nitrogen, >99.998% purity | Standard Laboratory Supplier |
Detailed Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Figure 2. A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.[3]
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).[9]
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[10]
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).[9] For challenging couplings, pre-formed catalysts like XPhos Pd G3 can be advantageous.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe. A typical concentration is 0.1–0.5 M.[10]
-
Reaction: Place the sealed tube in a preheated oil bath or heating mantle and stir vigorously at the desired temperature (typically 80–120 °C).[11]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[9]
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Optimization and Troubleshooting
The success of the Suzuki-Miyaura coupling with chloropyridines is highly dependent on the reaction conditions.[12]
| Parameter | Recommendation | Rationale & Causality |
| Catalyst/Ligand | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3] | These ligands stabilize the Pd(0) species, promote the challenging oxidative addition to the C-Cl bond, and accelerate the reductive elimination step.[3] |
| Base | Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃. | A stronger base more effectively facilitates the formation of the boronate intermediate, which is crucial for the transmetalation step, especially with less reactive chloro-substrates.[10] |
| Solvent | Anhydrous polar aprotic solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are preferred.[11] | These solvents effectively dissolve the reagents and the base can have a beneficial effect on the reaction rate. |
| Temperature | Higher temperatures (80-120 °C) are generally required to overcome the activation barrier for C-Cl bond cleavage. Microwave irradiation can significantly shorten reaction times.[11] | Provides the necessary energy for the oxidative addition step. Microwave heating can lead to more efficient and uniform heating. |
Common Issues and Solutions:
-
Low Conversion: Increase catalyst/ligand loading, switch to a more active ligand (e.g., a third-generation Buchwald precatalyst), use a stronger base, or increase the reaction temperature.
-
Protodeboronation of Boronic Acid: Ensure strictly anhydrous and oxygen-free conditions. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this side reaction.
-
Homocoupling of Boronic Acid: This can be a sign of catalyst decomposition. Ensure proper degassing of solvents and use of high-purity reagents.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of complex substituted pyridines. While the inherent lower reactivity of the C-Cl bond presents challenges, these can be effectively overcome through the rational selection of a highly active palladium catalyst system, typically employing bulky, electron-rich ligands, and careful optimization of the reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to successfully implement this important transformation in their synthetic endeavors.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- ResearchGate. (2021). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Synlett. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
- National Institutes of Health. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
- Angewandte Chemie International Edition. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- ResearchGate. (2007). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. [Link]
- Organic Chemistry Portal. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. [Link]
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
- ResearchGate. (2020). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. [Link]
- MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
- Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
- PubMed. (2021).
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]
- National Institutes of Health. (2021).
- Wikipedia. Suzuki reaction. [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-trimethylsilylpyridine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Strategic Utility of 4-Chloro-2-trimethylsilylpyridine in Synthesis
In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a cornerstone of molecular design. Among the myriad of available building blocks, this compound has emerged as a particularly versatile and strategic intermediate. Its utility stems from the orthogonal reactivity of its two distinct functional handles: a chloro group at the 4-position, primed for palladium-catalyzed cross-coupling, and a trimethylsilyl (TMS) group at the 2-position. This unique substitution pattern allows for selective, stepwise functionalization, providing a powerful platform for the synthesis of complex, multi-substituted pyridine derivatives.
The 2-trimethylsilyl group serves a dual purpose. Sterically, its bulk can influence the regioselectivity of reactions, often directing incoming groups to the less hindered 4-position. Electronically, the TMS group is a weak electron donor, which can subtly modulate the reactivity of the pyridine ring. Furthermore, the C-Si bond can be cleaved under specific conditions to introduce other functionalities, adding another layer of synthetic versatility.
This document provides a comprehensive guide to the application of this compound in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The protocols described herein are designed to be robust and reproducible, offering a solid foundation for researchers to build upon in their own synthetic endeavors.
The Catalytic Heart: A Unified Mechanistic Overview
Palladium-catalyzed cross-coupling reactions, the bedrock of modern synthetic chemistry, share a common mechanistic pathway.[1][2] This catalytic cycle is a finely orchestrated sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this fundamental process is crucial for troubleshooting and optimizing these powerful transformations.
Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.
-
Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting into the carbon-chlorine bond of this compound. This step forms a square planar Pd(II) complex. The choice of ligand is critical here, as it modulates the electron density and steric environment of the palladium center, influencing the rate and selectivity of this step. For chloropyridines, electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate this typically challenging oxidative addition.
-
Transmetalation: In this stage, the organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the chloride. This step often requires the presence of a base to activate the organometallic reagent.
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired carbon-carbon or carbon-nitrogen bond. This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of biaryl and vinyl-aryl structures. In the context of this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents at the 4-position.
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: For electron-rich chloro-heterocycles, catalyst systems that are both highly active and resistant to deactivation are required. The use of pre-formed palladium(II) precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) is often advantageous. These ligands promote the formation of the active monoligated Pd(0) species and facilitate the challenging oxidative addition step. Studies on related 2,4-dichloropyridines have shown that sterically hindered NHC ligands can strongly favor coupling at the C4 position.[1]
-
Base and Solvent System: The choice of base is crucial for the transmetalation step. A moderately strong inorganic base like potassium carbonate or cesium carbonate is typically effective. The solvent system often consists of an ethereal solvent like 1,4-dioxane or a polar aprotic solvent such as DMF, with the addition of water to aid in the dissolution of the base and facilitate the transmetalation process.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
| Reagent/Material | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 185.73 g/mol | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 g/mol | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 g/mol | 0.02 | 0.02 |
| XPhos | 476.65 g/mol | 0.04 | 0.04 |
| K₂CO₃ | 138.21 g/mol | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 5 mL | - |
| Water (degassed) | - | 1 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 186 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
In a separate vial, weigh Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19.1 mg) and add them to the reaction mixture under a positive flow of inert gas.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-2-trimethylsilylpyridine.
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful means of installing alkynyl groups, which are valuable handles for further functionalization, particularly in the construction of rigid molecular scaffolds and in click chemistry applications.[3][4][5][6]
Causality Behind Experimental Choices:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst (typically CuI) to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Base: A mild amine base, such as triethylamine or diisopropylethylamine, is typically used. It serves to deprotonate the terminal alkyne and also acts as a solvent.
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand that is effective for this transformation.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
| Reagent/Material | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 185.73 g/mol | 1.0 | 1.0 |
| Phenylacetylene | 102.14 g/mol | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 g/mol | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 g/mol | 0.05 | 0.05 |
| Triethylamine (Et₃N) | - | 5 mL | - |
| THF (anhydrous) | - | 5 mL | - |
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 186 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.05 mmol, 9.5 mg).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.
-
Add phenylacetylene (1.2 mmol, 132 µL) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed as indicated by TLC or LC-MS (typically 6-12 hours).
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 4-(phenylethynyl)-2-trimethylsilylpyridine.
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[7][8][9] This reaction allows for the direct coupling of amines with aryl halides, offering a more versatile and milder alternative to classical methods.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as Josiphos or those from the Buchwald biarylphosphine family are particularly effective.[10] They facilitate both the oxidative addition of the aryl chloride and the subsequent reductive elimination to form the C-N bond.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are the standard choices for this reaction.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
| Reagent/Material | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 185.73 g/mol | 1.0 | 1.0 |
| Morpholine | 87.12 g/mol | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 g/mol | 0.02 | 0.02 |
| RuPhos | 467.62 g/mol | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 g/mol | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - |
Procedure:
-
In a glovebox, add sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.
-
Add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and RuPhos (0.04 mmol, 18.7 mg).
-
Remove the tube from the glovebox, and add this compound (1.0 mmol, 186 mg).
-
Seal the tube with a septum, and evacuate and backfill with argon.
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL) via syringe.
-
Heat the reaction to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature, and quench by the addition of saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to obtain 4-(morpholino)-2-trimethylsilylpyridine.
Summary and Outlook
This compound is a valuable and versatile building block for the synthesis of substituted pyridines. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and high-yielding methods for the introduction of aryl, alkynyl, and amino functionalities at the 4-position. The judicious choice of catalyst, ligand, base, and solvent is paramount to the success of these transformations. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this important synthetic intermediate, paving the way for the discovery of new pharmaceuticals and advanced materials.
References
- Larson, E. D., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421. [Link]
- Kim, S.-H., & Rieke, R. D. (2010). Functional polypyridine ligands from copper-mediated room temperature coupling of this compound. Tetrahedron Letters, 51(27), 3558-3560. [Link]
- Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Organic Chemistry Portal. (n.d.). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Request PDF. (2021). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- MDPI. (2017). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
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- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
The Strategic Utility of 4-Chloro-2-trimethylsilylpyridine in Modern Synthetic Chemistry: Application Notes and Protocols
Introduction: A Versatile Bifunctional Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the quest for versatile and selectively reactive building blocks is paramount. 4-Chloro-2-trimethylsilylpyridine has emerged as a significant asset in this regard. This molecule offers two distinct reactive sites: a chloro group at the 4-position, amenable to a wide array of palladium-catalyzed cross-coupling reactions, and a trimethylsilyl (TMS) group at the 2-position. The interplay between these two functionalities provides a strategic advantage in the construction of complex pyridine-containing scaffolds.
The electron-withdrawing nature of the chlorine atom enhances the polarization of the carbon-silicon bond, thereby activating the TMS group for specific cross-coupling reactions like the Hiyama coupling.[1][2] This activation allows for a chemoselective functionalization at the 2-position. Subsequently, the chloro group at the 4-position can be targeted in a separate synthetic step, or the TMS group can be removed (protodesilylation) to yield a 4-chloropyridine derivative for further transformations. This guide provides detailed protocols and mechanistic insights into the use of this compound, empowering researchers to leverage its unique reactivity in their synthetic endeavors.
Safety and Handling
As with all chemical reagents, proper safety precautions are essential when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[1]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[2]
Core Application: Hiyama Cross-Coupling
The Hiyama coupling, a palladium-catalyzed reaction between an organosilane and an organic halide, is a prime application for this compound. The presence of the chloro substituent on the pyridine ring activates the trimethylsilyl group, making it a viable nucleophilic partner in this transformation.[1][3]
Mechanistic Rationale
The key to the Hiyama coupling is the activation of the relatively inert carbon-silicon bond. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which forms a hypervalent silicon species.[2][4] This pentacoordinate silicate is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) center in the catalytic cycle. The electron-withdrawing chloro group on the pyridine ring further facilitates this activation by increasing the polarization of the C-Si bond.[1]
.
A simplified catalytic cycle for the Hiyama coupling.
Figure 1: Simplified workflow of the Hiyama coupling.
Experimental Protocol: Hiyama Coupling of this compound with an Aryl Halide
This protocol is adapted from established procedures for the Hiyama coupling of substituted pyridyltrimethylsilanes.[3]
Materials and Reagents:
| Reagent/Material | Amount (mmol) | Equivalents |
| This compound | 1.0 | 1.0 |
| Aryl Halide (e.g., 1-fluoro-4-iodobenzene) | 1.0 | 1.0 |
| PdCl₂(PPh₃)₂ | 0.05 | 0.05 |
| Triphenylphosphine (PPh₃) | 0.10 | 0.10 |
| Copper(I) Iodide (CuI) | 1.0 | 1.0 |
| Tetrabutylammonium fluoride (TBAF), 1M in THF | 2.0 | 2.0 |
| Anhydrous Dimethylformamide (DMF) | As needed | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), PPh₃ (0.10 mmol), and CuI (1.0 mmol).
-
Add anhydrous DMF to dissolve the solids.
-
Slowly add the TBAF solution (2.0 mL of a 1M solution in THF) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-chloropyridine.
Further Synthetic Transformations
The utility of this compound extends beyond the initial Hiyama coupling. The resulting 2-aryl-4-chloropyridine is a valuable intermediate for further functionalization.
Suzuki-Miyaura Coupling at the 4-Position
The chloro group at the 4-position is now available for a subsequent Suzuki-Miyaura coupling, allowing for the introduction of a second, different aryl or heteroaryl group.[4][5][6]
.
Sequential functionalization of this compound.
Figure 2: Sequential Hiyama and Suzuki couplings.
General Protocol: Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.[4]
Materials and Reagents:
| Reagent/Material | Amount (mmol) | Equivalents |
| 2-Aryl-4-chloropyridine | 1.0 | 1.0 |
| Arylboronic acid | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 2.0 | 2.0 |
| 1,4-Dioxane/Water (4:1) | As needed | - |
Procedure:
-
In a reaction vessel, combine 2-aryl-4-chloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Other Potential Cross-Coupling Reactions
The chloro group at the 4-position can also potentially participate in other palladium-catalyzed cross-coupling reactions, including:
-
Sonogashira Coupling: For the introduction of alkyne moieties.[7]
-
Stille Coupling: Using organostannanes as coupling partners.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.[3]
The choice of reaction will depend on the desired final product and the functional group tolerance of the substrates.
Protodesilylation: Unmasking the 2-Position
In synthetic strategies where functionalization at the 4-position is desired first, the trimethylsilyl group at the 2-position can serve as a removable blocking group. After the desired transformations at the 4-position, the TMS group can be cleaved under mild conditions, often with a fluoride source or acid, to yield the corresponding 2-unsubstituted pyridine.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of substituted pyridines. Its unique electronic properties allow for a strategic and chemoselective functionalization of the pyridine ring. The ability to perform a Hiyama coupling at the 2-position, followed by a range of cross-coupling reactions at the 4-position, provides a powerful tool for creating molecular diversity. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic campaigns.
References
- Choppin, S., Gros, P., & Fort, Y. (2001). A new and efficient synthesis of 2-trimethylsilylpyridines. European Journal of Organic Chemistry, 2001(3), 603-606.
- Pierrat, P., Gros, P. C., & Fort, Y. (2005). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Organic Letters, 7(26), 5841–5844.
- Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions (pp. 421-453). Wiley-VCH Verlag GmbH & Co. KGaA.
- Request PDF. (2025). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl.
- Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (2023). Stille reaction. In Wikipedia.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Wikipedia. (2023). Sonogashira coupling. In Wikipedia.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Desilylation.
- NROChemistry. (n.d.). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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Application Notes and Protocols for Ligand Selection in the Suzuki Coupling of 4-Chloro-2-trimethylsilylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling of 4-chloro-2-trimethylsilylpyridine presents a unique set of challenges due to the steric hindrance imposed by the trimethylsilyl (TMS) group and the electronic properties of the pyridine ring. The inherent lower reactivity of the C-Cl bond, coupled with potential catalyst inhibition by the pyridine nitrogen, necessitates a carefully considered approach to ligand selection.[1][2] This guide provides a detailed analysis of ligand choice, supported by mechanistic principles, and offers robust protocols for conducting this challenging yet valuable transformation. We will explore the application of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) to achieve high-yield coupling with this sterically demanding and electronically deactivated substrate.
Introduction: Navigating the Challenges of a Hindered Heteroaryl Chloride
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[3] However, the coupling of heteroaryl chlorides, particularly those with significant steric encumbrance, remains a formidable task.[1][4] The substrate in focus, this compound, encapsulates several of these challenges:
-
Steric Hindrance: The bulky trimethylsilyl (TMS) group at the 2-position sterically shields the palladium catalyst, potentially impeding the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]
-
Electronic Deactivation: The electron-withdrawing nature of the pyridine ring, compounded by the chloro-substituent, renders the C-Cl bond less susceptible to oxidative addition compared to its bromo or iodo counterparts.[6]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation and reduced reaction efficiency.[7]
Overcoming these obstacles hinges on the rational selection of a ligand that can create a highly active, sterically accessible, and stable catalytic species.
The Crucial Role of the Ligand: A Mechanistic Perspective
The ligand is arguably the most critical component in tailoring the reactivity of the palladium catalyst for a specific transformation.[5][8] In the context of this compound, the ligand must fulfill several key functions within the catalytic cycle:
-
Facilitate Oxidative Addition: The ligand must be electron-rich to increase the electron density on the palladium(0) center, thereby promoting the oxidative addition to the relatively inert C-Cl bond.[6]
-
Promote Reductive Elimination: The steric bulk of the ligand is essential for accelerating the reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst.[5][9]
-
Stabilize the Catalytic Species: A well-chosen ligand will stabilize the palladium center, preventing decomposition and minimizing side reactions.[10]
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling, highlighting the key steps influenced by the ligand.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Ligand Selection: A Comparative Analysis
For the Suzuki coupling of this compound, two main classes of ligands have demonstrated significant promise in related challenging couplings: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).[1][5]
Bulky, Electron-Rich Phosphine Ligands (Buchwald-type Ligands)
Developed by the Buchwald group and others, these ligands are characterized by a biaryl scaffold and a sterically demanding, electron-donating phosphine moiety.[1] The steric bulk promotes the formation of highly active monoligated palladium(0) species, which are crucial for the oxidative addition of aryl chlorides.[8]
| Ligand | Key Features | Recommended Precatalyst |
| XPhos | Highly bulky and electron-rich, excellent for sterically hindered and electron-deficient aryl chlorides.[11][12] | XPhos Pd G2 or G3 |
| SPhos | Similar to XPhos with slightly different steric and electronic properties, often effective for heteroaryl chlorides.[13] | SPhos Pd G2 or G3 |
| RuPhos | Features a pyrrole-containing biaryl backbone, providing enhanced stability and activity for certain heteroaromatic substrates. | RuPhos Pd G3 |
| BrettPhos | Possesses a unique biaryl backbone that can lead to high catalytic activity in challenging couplings. | BrettPhos Pd G3 |
N-Heterocyclic Carbenes (NHCs)
NHCs are strong sigma-donating ligands that form robust bonds with palladium, leading to highly stable and active catalysts.[14][15] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type complexes are particularly noteworthy for their air and moisture stability, making them user-friendly in a laboratory setting.[16]
| Ligand/Precatalyst | Key Features |
| PEPPSI-IPr | An air and moisture-stable precatalyst featuring a bulky IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand. Highly effective for a broad range of Suzuki couplings, including those with aryl chlorides.[14][15][17] |
The following workflow provides a logical approach to screening these ligands for the target transformation.
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- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. Highly efficient Pd‐PEPPSI‐IPr catalyst for N‐(4‐pyridazinyl)‐bridged bicyclic sulfonamides via Suzuki–Miyaura coupling reaction | Semantic Scholar [semanticscholar.org]
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- 17. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
4-Chloro-2-trimethylsilylpyridine as a pyridine building block in medicinal chemistry
An Application Guide to 4-Chloro-2-trimethylsilylpyridine: A Versatile Building Block for Modern Medicinal Chemistry
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its functionalization, however, presents a significant challenge due to the electron-deficient nature of the ring. This guide details the strategic application of this compound, a highly versatile and uniquely functionalized building block designed to overcome these synthetic hurdles. The orthogonal reactivity of the C4-chloro and C2-trimethylsilyl (TMS) groups provides medicinal chemists with a powerful tool for the regioselective synthesis of complex, polysubstituted pyridines. This document provides an in-depth analysis of its reactivity, causality-driven experimental protocols for key transformations, and expert insights into its strategic deployment in drug discovery programs.
Introduction: The Strategic Advantage of Dual Functionalization
In the quest for novel therapeutics, the ability to rapidly generate and test analogs of a lead compound is paramount. Substituted pyridines are of particular interest due to their ability to act as bioisosteres for phenyl rings and engage in crucial hydrogen bonding interactions with biological targets. This compound emerges as a superior building block by offering two distinct and orthogonally reactive handles on the pyridine core.
-
The C4-Chloro Group: This position is primed for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3][4][5] The chlorine atom serves as a reliable and cost-effective leaving group for the introduction of aryl, heteroaryl, alkynyl, and amino moieties, which are critical for modulating the pharmacological profile of a molecule.[2][6]
-
The C2-Trimethylsilyl (TMS) Group: The TMS group is not merely an inert substituent. It serves multiple strategic roles:
-
A Bulky Protecting Group: It sterically hinders the C2 position, preventing unwanted side reactions.[7]
-
A Directed Metalation Group (DMG): It can facilitate regioselective lithiation at the adjacent C3 position, opening a pathway to further functionalization.[8][9][10][11]
-
A Latent Coupling Handle: The C-Si bond can be activated for specific cross-coupling reactions (e.g., Hiyama coupling).
-
A Traceless Placeholder: The TMS group can be easily removed via protodesilylation under mild conditions, revealing a proton at the C2 position when no longer needed.[12][13][14]
-
This dual functionality allows for a sequential and highly controlled approach to building molecular complexity, a significant advantage in discovery chemistry.
Reactivity Profile and Strategic Applications
The core value of this compound lies in the ability to selectively address one functional group while leaving the other intact for subsequent transformations. This section outlines the primary reaction pathways available to the medicinal chemist.
Caption: Reactivity map of this compound.
Application Protocols: Palladium-Catalyzed Cross-Coupling at C4
The C4-chloro position is readily functionalized using a suite of robust and well-established palladium-catalyzed cross-coupling reactions. The following protocols provide detailed, field-tested methodologies.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals.[15]
Causality: The choice of a modern palladium catalyst system with specialized phosphine ligands is crucial for efficiently coupling the often less reactive chloropyridine substrates.[4][16] The base is essential for the transmetalation step of the catalytic cycle, with carbonates being a common and effective choice.[17]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%). Alternatively, a pre-formed catalyst like PdCl₂(dppf) can be used.
-
Solvent Addition: Add degassed anhydrous solvent (e.g., 1,4-dioxane) and degassed water, typically in a 4:1 to 10:1 ratio, via syringe.[15] The reaction is typically run at a concentration of 0.1-0.5 M.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water, then transfer to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4][15]
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Precursors for the active Pd(0) species. Choice depends on ligand and substrate. |
| Ligand | SPhos, XPhos, PPh₃, RuPhos | Bulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition step for chloropyridines. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. Stronger bases are often needed for less reactive substrates. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Aprotic polar solvents are generally effective. Water is often required to facilitate the action of inorganic bases. |
| Temperature | 80 - 120 °C | Thermal energy is required to overcome the activation barrier for oxidative addition of the C-Cl bond. |
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling is the premier method for installing alkyne functionalities, which are valuable as synthetic intermediates and for their electronic properties in final compounds.[18][19]
Causality: This reaction uniquely employs a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which is more nucleophilic and readily undergoes transmetalation to the palladium center.[19][20] An amine base is used to deprotonate the alkyne and neutralize the HX byproduct.
Detailed Protocol:
-
Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inerting the System: Seal the flask and establish an inert atmosphere as described in the Suzuki protocol.
-
Solvent and Reagent Addition: Add an anhydrous amine solvent (e.g., triethylamine or diisopropylamine) or a solvent mixture (e.g., THF/Et₃N). Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion. Sterically hindered substrates may require higher temperatures.[21]
-
Monitoring & Workup: Monitor by TLC/LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove salts and catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude material by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The formation of C-N bonds is fundamental to medicinal chemistry. The Buchwald-Hartwig amination provides a general and high-yielding method for coupling amines with aryl halides, replacing harsher classical methods.[3][22][23]
Causality: This reaction is highly dependent on the choice of ligand and base. Bulky, electron-rich phosphine ligands are required to facilitate the crucial reductive elimination step that forms the C-N bond.[24] A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[24]
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- 24. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Synthesis of Biarylpyridines via Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-trimethylsilylpyridine
Abstract
Biarylpyridine scaffolds are privileged structures in medicinal chemistry and materials science. Their synthesis, however, often faces challenges related to regioselectivity, especially for densely functionalized derivatives. This application note details a robust and highly regioselective methodology for the synthesis of 2,4-disubstituted pyridines, employing 4-Chloro-2-trimethylsilylpyridine as a versatile building block. The strategic use of the trimethylsilyl (TMS) group at the C-2 position serves as a temporary blocking group, directing palladium-catalyzed cross-coupling reactions exclusively to the C-4 position. Subsequent, mild protodesilylation affords the desired 4-aryl-2-unsubstituted pyridine core. This guide provides detailed mechanistic insights, step-by-step protocols for Suzuki-Miyaura and Stille couplings, and typical results, offering researchers a reliable pathway to this important class of molecules.
Introduction: The Strategic Advantage of this compound
The synthesis of unsymmetrically substituted pyridines is a central theme in drug discovery. Direct functionalization of the pyridine ring can lead to mixtures of isomers, complicating purification and reducing overall yield. The use of pre-functionalized building blocks offers a more controlled approach.
This compound emerges as a superior starting material for several key reasons:
-
Orthogonal Reactivity: The molecule possesses two distinct reactive sites: a chloro group at C-4, which is an excellent handle for palladium-catalyzed cross-coupling, and a trimethylsilyl (TMS) group at C-2.
-
Regiocontrol: The bulky TMS group effectively blocks the C-2 position, sterically hindering oxidative addition of the palladium catalyst at the adjacent C-3 position and preventing unwanted side reactions. This ensures that C-C bond formation occurs selectively at the C-4 position.
-
Facile Deprotection: The C-Si bond at the C-2 position is labile and can be cleaved cleanly under mild acidic or basic conditions, or using fluoride sources, to install a hydrogen atom.[1] This "traceless" nature of the TMS group makes it an ideal temporary directing group.
This strategy provides a reliable two-step sequence to access 4-arylpyridines, a motif present in numerous biologically active compounds.
Reaction Schematics & Mechanistic Overview
The overall synthetic strategy involves two key transformations: a palladium-catalyzed cross-coupling reaction followed by protodesilylation.
Step 1: Palladium-Catalyzed Cross-Coupling The C-4 chloro group is selectively coupled with an organometallic reagent (e.g., an organoboron or organotin compound). The general catalytic cycle for this transformation, exemplified by the Suzuki-Miyaura coupling, involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyridine.
-
Transmetalation: The aryl group is transferred from the organometallic reagent (e.g., boronic acid) to the palladium center.
-
Reductive Elimination: The desired C-C bond is formed, yielding the 4-aryl-2-trimethylsilylpyridine and regenerating the Pd(0) catalyst.[2][3]
Step 2: Protodesilylation The TMS group is removed to yield the final biarylpyridine product. This reaction is typically achieved using a proton source, such as water in the presence of a base or acid.[1] The mechanism is believed to involve the formation of a pentacoordinate silicon intermediate, which facilitates the cleavage of the C-Si bond.[1]
Visualizing the Synthetic Workflow
The following diagram illustrates the sequential nature of the synthesis.
Sources
Application Note & Protocol Guide: Post-Coupling Desilylation of 4-Chloro-2-trimethylsilylpyridine Derivatives
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the efficient desilylation of 4-chloro-2-trimethylsilylpyridine following its use in cross-coupling reactions. The trimethylsilyl (TMS) group at the 2-position serves as a crucial blocking group and directing group in modern organic synthesis, facilitating selective functionalization at other positions of the pyridine ring. However, its subsequent removal is a critical step to yield the final target molecule. This document outlines mechanistically informed protocols for fluoride-mediated, acid-catalyzed, and base-catalyzed desilylation, offering researchers and drug development professionals the rationale behind experimental choices and robust, validated methodologies.
Introduction: The Strategic Role of 2-Silylpyridines in Synthesis
The use of silyl groups as removable blocking or directing groups is a cornerstone of modern heterocyclic chemistry. In the context of pyridine synthesis, 2-trimethylsilylpyridines are exceptionally valuable intermediates. The bulky TMS group sterically hinders the 2-position, directing reactions such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to other sites on the pyridine ring. Following the successful coupling, the C-Si bond must be cleaved cleanly and efficiently, a process known as protodesilylation, to reveal the desired 2-unsubstituted pyridine.
The choice of desilylation method is critical and depends on the overall functionality of the coupled product. Factors such as the presence of acid- or base-labile groups, the steric environment around the silicon atom, and the electronic nature of the pyridine ring all influence the selection of the optimal reaction conditions. This guide explores the most common and effective methods for this transformation, providing detailed, step-by-step protocols and the underlying chemical principles.
Mechanistic Considerations in Protodesilylation
Protodesilylation, the cleavage of a carbon-silicon bond by a proton source, can be initiated under acidic, basic, or fluoride-mediated conditions. The underlying mechanism dictates the reaction's efficiency and compatibility with various functional groups.
-
Fluoride-Mediated Desilylation: This is the most common method due to the exceptionally high affinity of fluoride for silicon. The fluoride ion acts as a potent nucleophile, attacking the silicon atom to form a hypervalent, pentacoordinate siliconate intermediate.[1] This intermediate is unstable and readily fragments, cleaving the C-Si bond. The resulting pyridyl anion is then protonated by a proton source in the reaction mixture to yield the final product.[2]
-
Acid-Catalyzed Desilylation: In the presence of a strong acid, the pyridine nitrogen is protonated, activating the ring towards electrophilic attack. A proton can then directly attack the carbon atom bearing the silyl group, forming a Wheland-type intermediate.[3] Subsequent loss of the silyl group as a silylium ion or its equivalent regenerates the aromaticity and yields the desilylated pyridine.
-
Base-Catalyzed Desilylation: While less common for heteroaryl silanes, base-catalyzed desilylation can be effective under specific conditions. A plausible mechanism involves the formation of a pentacoordinate silicon intermediate through the coordination of a hydroxide or alkoxide ion.[4] Protonolysis of this intermediate by a proton source like water then leads to the cleavage of the C-Si bond.[4]
Comparative Overview of Desilylation Protocols
The selection of an appropriate desilylation protocol is paramount to achieving a high yield of the desired product while preserving other functional groups. The following table summarizes the key features of the most widely used methods.
| Method | Key Reagents | Typical Solvents | Temperature (°C) | Advantages | Limitations |
| Fluoride-Mediated | TBAF, CsF, KF | THF, Acetonitrile | 0 - RT | High efficiency, mild conditions, broad functional group tolerance.[5] | Can be basic, potentially affecting base-sensitive groups.[6] Workup to remove tetralkylammonium salts can be challenging for polar products.[7] |
| Acid-Catalyzed | HCl, H₂SO₄, TFA | Dioxane, Water, Alcohols | RT - 80 | Simple reagents, straightforward workup. | Incompatible with acid-labile functional groups. |
| Base-Catalyzed | K₃PO₄, KOTMS | DMSO, t-BuOH | 25 - 100 | Transition-metal-free, avoids strong acids.[4] | May require elevated temperatures, incompatible with base-labile groups. |
Detailed Experimental Protocols
Protocol 1: Fluoride-Mediated Desilylation using TBAF
This protocol is generally the first choice for the desilylation of silylpyridines due to its high reliability and mild conditions.
Workflow Diagram:
Figure 1: General workflow for TBAF-mediated desilylation.
Materials:
-
This compound derivative (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1 - 1.5 equiv)[5]
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in anhydrous THF to make an approximately 0.1 M solution in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the 1 M TBAF solution in THF (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure desilylated 4-chloropyridine derivative.
Note on Workup for Polar Products: For products with high water solubility, removing TBAF-related byproducts can be challenging with a standard aqueous extraction.[7] An alternative workup involves the addition of a sulfonic acid resin (e.g., Dowex® 50WX8) and calcium carbonate to the reaction mixture, followed by filtration.[7][8] This procedure effectively removes tetrabutylammonium salts without an aqueous wash.[8]
Protocol 2: Acid-Catalyzed Desilylation
This method is suitable for substrates that are stable to acidic conditions.
Reaction Mechanism Diagram:
Figure 2: Simplified mechanism of acid-catalyzed protodesilylation.
Materials:
-
This compound derivative (1.0 equiv)
-
Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)
-
Methanol (MeOH) or Dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in methanol or dioxane (0.1-0.2 M).
-
Add concentrated HCl (2.0-3.0 equiv) or TFA (5.0-10.0 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C if necessary. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the final product.
Protocol 3: Base-Catalyzed Desilylation using Potassium Trimethylsilanolate (KOTMS)
This newer, transition-metal-free method is advantageous for its mild conditions and good functional group compatibility.[4]
Materials:
-
This compound derivative (1.0 equiv)
-
Potassium trimethylsilanolate (KOTMS) (1-5 mol%)[4]
-
Dimethyl sulfoxide (DMSO) containing a small amount of water
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the this compound derivative (1.0 equiv) in wet DMSO (0.1 M), add KOTMS (5 mol%).[4]
-
Heat the reaction mixture to 70-100 °C. The reaction can also proceed at room temperature, albeit with longer reaction times.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash extensively with brine to remove DMSO, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude material by silica gel column chromatography to obtain the desired product.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the desilylation is sluggish, especially with sterically hindered substrates, increasing the temperature or the amount of reagent may be necessary. For fluoride-mediated reactions, switching from TBAF to a more reactive fluoride source like CsF can be beneficial.
-
Side Reactions: The basicity of TBAF can sometimes lead to side reactions with sensitive functional groups.[6] Buffering the reaction with a mild acid like acetic acid can mitigate this issue.
-
Purification Challenges: As mentioned, the removal of tetralkylammonium salts from polar products can be difficult. The use of resin-based workup procedures is highly recommended in these cases.[8][9]
-
Substrate Compatibility: Always consider the stability of all functional groups on your molecule to the chosen reaction conditions (acid, base, or fluoride). For complex molecules, it is advisable to first run small-scale test reactions to determine the optimal conditions.
Conclusion
The desilylation of this compound derivatives is a critical final step in many synthetic routes. By understanding the underlying mechanisms and having access to robust protocols, researchers can confidently and efficiently remove the silyl protecting group. The choice between fluoride-mediated, acid-catalyzed, and base-catalyzed methods should be made based on the specific substrate and the desired balance of reactivity, selectivity, and functional group compatibility. The protocols provided in this guide offer reliable starting points for achieving successful desilylation in a variety of research and development settings.
References
- Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(4), 2250–2255. [Link]
- Fleming, I., & Langley, J. A. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 1421–1423. [Link]
- Kaburagi, Y., & Kishi, Y. (2007). Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation: Application to Halichondrin Synthesis. Organic Letters, 9(4), 723–726. [Link]
- Kuhlmann, J. H., Uygur, M., & García Mancheño, O. (2022). Protodesilylation of Arylsilanes by Visible-Light Photocatalysis. Organic Letters, 24(8), 1669–1674. [Link]
- Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 53-67. [Link]
- Chemistry Stack Exchange. (2020). Desilylation mechanism with fluoride.
- Organic Chemistry Portal. (n.d.). Tetra-n-butylammonium Fluoride (TBAF).
- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
- DeShong, P., & Sidler, D. R. (1988). Fluoride-induced desilylation. A study of fluorotrimethylsilane affinities of anionic nucleophiles. The Journal of Organic Chemistry, 53(21), 4892–4898. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
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- 7. orgsyn.org [orgsyn.org]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. | Semantic Scholar [semanticscholar.org]
Application Note & Protocols: Strategic Purification of Products from 4-Chloro-2-trimethylsilylpyridine Reactions
Abstract
4-Chloro-2-trimethylsilylpyridine is a versatile building block in modern synthetic chemistry, valued for its dual reactivity which allows for sequential, site-selective functionalization. The trimethylsilyl (TMS) group serves as a transient directing group and a handle for derivatization, while the chloro-substituent provides a classic site for cross-coupling reactions. However, the unique physicochemical properties of the silylated pyridine core, including its basicity and the potential lability of the C-Si bond, present distinct challenges during product purification. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to devise and execute robust purification strategies for products derived from this reagent. We will explore the causality behind experimental choices in work-up, chromatography, crystallization, and extraction, ensuring the isolation of target compounds with high purity and yield.
Introduction: The Purification Challenge
The nitrogen atom in the pyridine ring imparts basicity, which can lead to undesirable interactions with acidic purification media like standard silica gel, causing peak tailing and potential product degradation.[1] Furthermore, the trimethylsilyl (TMS) group, while generally stable, can be susceptible to hydrolysis (desilylation) under acidic conditions or even upon prolonged exposure to silica gel.[2] A successful purification strategy must therefore navigate a delicate balance: separating the desired product from starting materials, reagents, catalysts, and byproducts, while preserving the integrity of the target molecule.
Understanding the key species in a typical reaction mixture is the first step toward designing an effective purification protocol.
Table 1: Physicochemical Properties of Key Species in a Typical Cross-Coupling Reaction
| Compound Type | Example | Key Physicochemical Properties | Common Impurities/Byproducts |
| Starting Material | This compound | Basic, moderately polar solid.[3] | Unreacted starting material. |
| Desired Product | 4-Aryl-2-trimethylsilylpyridine | Basic, polarity depends on the coupled partner. | Isomers, homocoupled products. |
| Desilylated Byproduct | 4-Arylpyridine | More polar and basic than the silylated analog. | Can form during reaction or purification. |
| Catalyst Residues | Palladium complexes, phosphine ligands | Often polar and can be colored. | Pd(0), Pd(II) species, phosphine oxides. |
| Reagent Byproducts | Boronic acids/esters (Suzuki), Stannanes (Stille), Zinc salts (Negishi) | Varies from polar (boronic acids) to non-polar (organotins). | Tributyltin halides (toxic), boronic acid anhydrides (boroxines).[4] |
Strategic Workflow for Purification
The selection of a purification strategy is not a one-size-fits-all process. It depends on the scale of the reaction, the nature of the product (solid vs. oil), and the specific impurities present. The following workflow provides a logical decision-making framework.
Figure 1. A decision-making workflow for selecting the appropriate purification strategy.
Core Purification Protocols
Initial Work-Up: The First Line of Defense
The initial work-up is critical for removing the bulk of inorganic salts and water-soluble reagents. For palladium-catalyzed cross-coupling reactions, specific washes can be employed to remove catalyst and reagent-derived byproducts.
Protocol 3.1.1: General Aqueous Work-Up
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour it into a separatory funnel containing a saturated aqueous solution of NH₄Cl or water.
-
Extraction: Extract the aqueous phase with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated aqueous NaCl) to remove residual water.[5]
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 3.1.2: Specialized Work-Up for Stille Coupling
Organotin byproducts are toxic and must be removed efficiently. A fluoride wash is the standard method for this.[4]
-
Initial Steps: After the general quench and extraction (Protocol 3.1.1, steps 1-2), concentrate the combined organic layers.
-
Fluoride Wash: Re-dissolve the crude residue in a solvent like ethyl acetate or diethyl ether. Vigorously stir this solution with a saturated aqueous solution of potassium fluoride (KF) for at least one hour.
-
Filtration: The tributyltin fluoride byproduct precipitates as a white solid. Remove it by filtration through a pad of Celite®.
-
Final Steps: Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Acid-Base Extraction: Exploiting Basicity
This classic technique is highly effective for separating the basic pyridine product from neutral organic byproducts (e.g., homocoupled arenes, phosphine oxides).[5]
Protocol 3.2.1: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product from the initial work-up in a suitable organic solvent (e.g., ethyl acetate).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract three times with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyridine product will be protonated and move into the aqueous layer.
-
Wash Neutral Impurities: Wash the combined acidic aqueous layers with fresh organic solvent to remove any remaining neutral impurities.
-
Basification & Back-Extraction: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the solution is basic (confirm with pH paper).[5] The deprotonated pyridine product will often precipitate or form an oil.
-
Isolation: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., ethyl acetate). Combine these organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the purified product.
Flash Column Chromatography: The Workhorse of Purification
Chromatography is often indispensable for separating products from impurities with similar polarities.[6] However, special considerations are required for silylated pyridines.
Causality Behind Key Choices:
-
Peak Tailing: The basic nitrogen atom of the pyridine ring can interact strongly with acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This secondary interaction causes the characteristic "tailing" of peaks, leading to poor separation and lower recovery.
-
Mitigation: To prevent tailing, the acidic silanol sites must be masked. This is most commonly achieved by adding a small amount of a volatile base, typically triethylamine (Et₃N) or pyridine, to the eluent (0.1-1% v/v).[5]
-
TMS Group Stability: The C-Si bond can be cleaved on silica gel, a phenomenon exacerbated by acidic conditions or highly polar solvents. Using neutralized silica gel (by pre-treating with the eluent containing Et₃N) or switching to a less acidic stationary phase like alumina can preserve the TMS group.[5]
Figure 2. General workflow for flash column chromatography of pyridine derivatives.
Protocol 3.3.1: Neutralized Flash Column Chromatography
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate) that gives the target product an Rf value of approximately 0.2-0.4.[5] Add ~0.5% triethylamine to the TLC developing solvent to mimic column conditions.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/EtOAc) containing 0.5% Et₃N. Pour the slurry into the column and allow it to pack under positive pressure.
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin eluting with the initial low-polarity solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator to obtain the purified compound.
Table 2: Troubleshooting Common Chromatography Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Peak Tailing | Interaction with acidic silanol groups.[1] | Add 0.1-1% triethylamine or pyridine to the eluent. Use alumina as the stationary phase.[5] |
| Low Recovery | Product is degrading on the column or is too polar to elute. | Neutralize the silica gel before use.[5] Gradually increase eluent polarity; if necessary, add methanol as a polar modifier. |
| Desilylation | C-Si bond cleavage on acidic silica. | Use neutralized silica or alumina. Avoid highly protic or acidic eluents. Minimize time on the column. |
| Poor Separation | Rf values of product and impurity are too close. | Optimize the eluent system using different solvent combinations (e.g., Hexane/DCM, Toluene/EtOAc). Consider using a different stationary phase (e.g., reverse-phase silica).[1][5] |
Crystallization: The Path to High Purity
For solid products, crystallization is an excellent method for achieving high purity, as it efficiently removes trace impurities that may co-elute during chromatography.[6] The key is to find a solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures.
Protocol 3.4.1: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude solid in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A solvent pair (one solvent in which the compound is soluble, and one in which it is not) can also be used.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Conclusion
The purification of products from reactions involving this compound requires a strategic approach that accounts for the inherent basicity of the pyridine ring and the lability of the trimethylsilyl group. A well-designed protocol often involves a combination of techniques, starting with a specific aqueous work-up to remove bulk impurities, followed by either acid-base extraction, neutralized column chromatography, or crystallization. By understanding the chemical principles behind each step—from adding triethylamine to an eluent to performing a fluoride wash—researchers can confidently and efficiently isolate their target molecules, paving the way for the next steps in discovery and development.
References
- Vertex AI Search Grounding API. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography.
- CrystEngComm (RSC Publishing). (n.d.). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method.
- PubMed. (2011). Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole.
- BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Pyridine Intermediates.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- ACS Publications. (n.d.). Hydrolyses of 2-(trimethylsilyl) N1-heterocycles. Involvement of zwitterions in the hydrolysis of 2-(trimethylsilyl)-N-methylimidazole, 2-(trimethylsilyl)pyridine, and 2-[(trimethylsilyl)methyl]-N-methylimidazole. Journal of the American Chemical Society.
- MDPI. (n.d.). New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon.
- LookChem. (n.d.). Purification of Pyridine - Chempedia.
- Taylor & Francis Online. (n.d.). The Synthesis and Liquid Crystal Properties of Some 2,5-Disubstituted Pyridines. Liquid Crystals, 3(12).
- ResearchGate. (2022). New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon.
- Google Patents. (n.d.). CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent.
- Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
- ResearchGate. (n.d.). Extraction of pyridine using systems based on water-soluble polymers.
- Sigma-Aldrich. (1997). TMSI+Pyridine Product Specification.
- NROChemistry. (n.d.). Stille Coupling.
- MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
- ACS Omega. (2020). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst.
- ResearchGate. (n.d.). Structure and reactivity of pyridine crystal under pressure.
- ChemicalBook. (n.d.). This compound synthesis.
- Agilent Technologies. (2011). Pyridines: Separation of pyridine and other amines.
- Sigma-Aldrich. (n.d.). This compound 139585-50-5.
- PubChem. (n.d.). 4-Chloro-2-fluoro-3-(trimethylsilyl)pyridine.
- BenchChem. (n.d.). Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
- Google Patents. (n.d.). US3172874A - Polysilylureas.
- ResearchGate. (n.d.). Tools for Purifying the Product.
- NROChemistry. (n.d.). Negishi Coupling.
- PubChemLite. (n.d.). This compound (C8H12ClNSi).
- Cenmed Enterprises. (n.d.). 4 Chloro 2 Trimethylsilylpyridine.
- ResearchGate. (n.d.). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products.
- Organic Syntheses. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
- Sigma-Aldrich. (n.d.). Sample Purification.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- ACS Publications. (n.d.). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters.
- PMC - NIH. (n.d.). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts.
- Chemistry LibreTexts. (2023). Stille Coupling.
- SiliCycle. (n.d.). ResiPure™ ADVANCED for Peptide Purification.
- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Organic Syntheses. (n.d.). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
Sources
One-pot synthesis strategy with 4-Chloro-2-trimethylsilylpyridine
Application Notes & Protocols
Introduction: The Strategic Value of a Doubly Functionalized Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Its ability to engage in hydrogen bonding and its metabolic stability make it a highly sought-after scaffold in drug design. The development of efficient methods for constructing highly substituted pyridines is therefore a critical endeavor for accelerating discovery programs.[5][6][7][8]
This guide focuses on 4-Chloro-2-trimethylsilylpyridine , a versatile and strategically designed building block for complex molecule synthesis. The power of this reagent lies in the orthogonal reactivity of its two functional groups:
-
The C4-Chloro group serves as a canonical leaving group, ideal for metal-catalyzed cross-coupling reactions.
-
The C2-Trimethylsilyl (TMS) group acts as a "masked" reactive site, which can be activated for a subsequent transformation under a different set of conditions.
This inherent dichotomy enables a powerful one-pot, sequential functionalization strategy . Such strategies are paramount in modern synthesis, offering significant advantages in terms of efficiency, sustainability, and resource management by minimizing intermediate isolation steps, reducing solvent waste, and improving overall yield and atom economy.[9][10] This document provides the core principles, mechanistic insights, and a detailed experimental protocol for leveraging this compound in a one-pot, dual cross-coupling sequence.
Core Mechanistic Principles: Orthogonal Reactivity
The success of a one-pot sequential functionalization hinges on the ability to address each reactive site independently without cross-reactivity. The C-Cl and C-Si bonds on the pyridine ring exhibit distinct chemical behaviors that can be selectively exploited.
The C4-Cl Bond: A Hub for Palladium-Catalyzed Cross-Coupling
The chlorine atom at the 4-position is an excellent handle for introducing molecular complexity, primarily via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[11][12] These reactions are foundational in C-C bond formation and proceed through a well-established catalytic cycle.[13]
The general mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond, forming a Pd(II) complex.
-
Transmetalation: The organic moiety from an organometallic reagent (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center.
-
Reductive Elimination: The two organic partners couple and are expelled from the palladium, regenerating the Pd(0) catalyst to continue the cycle.
The choice of ligands on the palladium catalyst is critical, especially for less reactive chloro-heterocycles. Bulky, electron-rich phosphine ligands (e.g., those used in Buchwald's precatalysts) are often essential to facilitate the initial oxidative addition step and ensure high catalytic turnover.[12]
The C2-SiMe₃ Bond: A Fluoride-Activated Coupling Partner
The trimethylsilyl group is generally stable under standard Suzuki coupling conditions. However, its C-Si bond can be selectively activated in the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF). This activation makes it a potent nucleophile for Hiyama-type cross-coupling reactions. The fluoride anion coordinates to the silicon atom, forming a hypervalent silicate intermediate, which significantly enhances the nucleophilicity of the pyridine carbon, enabling efficient transmetalation to a palladium(II) center.
This fluoride-triggered reactivity provides the crucial orthogonal handle needed for a one-pot sequence. The first reaction can be run to completion at the C4-Cl site, after which the introduction of a fluoride source initiates the second reaction at the C2-SiMe₃ site.
Diagram: One-Pot Sequential Functionalization Workflow
The logical flow of the one-pot strategy is outlined below. The process begins with the functionalization of the more traditionally reactive C-Cl bond, followed by the chemically-triggered activation and functionalization of the C-Si bond within the same reaction vessel.
Caption: Workflow for One-Pot Sequential Cross-Coupling.
Experimental Protocol: One-Pot Suzuki/Hiyama Sequential Coupling
This protocol details a representative procedure for the synthesis of a 2,4-disubstituted pyridine derivative from this compound in a single reaction vessel.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Sigma-Aldrich | [CAS: 139585-50-5] |
| Arylboronic Acid (R¹-B(OH)₂) | Synthesis Grade | Various | Must be dry. |
| Aryl Halide (R²-X) | Synthesis Grade | Various | X = I, Br. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Strem, Aldrich | A reliable catalyst for Suzuki couplings. |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Acros Organics | Must be finely powdered and dry. |
| Tetrabutylammonium Fluoride (TBAF) | 1.0 M in THF | Sigma-Aldrich | Handle under inert atmosphere. |
| 1,4-Dioxane | Anhydrous | Acros Organics | Use from a sealed bottle or freshly distilled. |
| Deionized Water | N/A | In-house | Must be degassed before use. |
| Diethyl Ether, Ethyl Acetate, Hexanes | HPLC Grade | Fisher Scientific | For work-up and chromatography. |
| Celite®, Magnesium Sulfate (MgSO₄) | N/A | Various | For filtration and drying. |
Step-by-Step Methodology
Note: This entire procedure must be conducted under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried prior to use.
-
Reaction Setup (Step 1: Suzuki Coupling):
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 185.7 mg).
-
Add the first coupling partner, Arylboronic Acid (R¹-B(OH)₂, 1.1 mmol, 1.1 eq).
-
Add potassium phosphate (K₃PO₄, 3.0 mmol, 636.8 mg, 3.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg, 3 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.
-
-
Execution of Step 1:
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours when the starting this compound spot is no longer visible.
-
-
In-Situ Setup (Step 2: Hiyama Coupling):
-
Once Step 1 is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add the second coupling partner, Aryl Halide (R²-X, 1.2 mmol, 1.2 eq), to the reaction mixture directly.
-
Via syringe, carefully add TBAF (1.0 M solution in THF, 2.0 mmol, 2.0 mL, 2.0 eq). Caution: The addition may be slightly exothermic.
-
-
Execution of Step 2:
-
Re-immerse the flask in the 90 °C oil bath.
-
Continue to stir vigorously and monitor the reaction for the consumption of the intermediate (4-R¹-2-trimethylsilylpyridine) and the formation of the final product. This step may take 4-12 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2,4-disubstituted pyridine product.
-
Mechanistic Visualization: Dual Catalytic Cycles
The one-pot process is a carefully orchestrated interplay of two distinct, non-interfering palladium catalytic cycles. The first cycle utilizes the C-Cl bond, while the second is initiated by fluoride to activate the C-Si bond for coupling.
Caption: Interconnected Catalytic Cycles in One Pot.
Conclusion and Outlook
The use of this compound as a linchpin for one-pot, sequential functionalization represents a highly efficient and modular approach to synthesizing complex pyridine derivatives. By understanding and controlling the orthogonal reactivity of the chloro and trimethylsilyl groups, researchers can rapidly access diverse libraries of compounds from a single, common intermediate without costly and time-consuming isolation procedures. This strategy is particularly valuable in drug discovery and materials science, where the rapid generation and testing of novel analogues are essential for progress. The principles and protocols outlined herein provide a robust framework for the application of this versatile building block in advanced synthetic campaigns.
References
- Li, W., et al. (2021).
- Bagley, M. C., et al. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
- ResearchGate. (n.d.). One pot multicomponent synthesis of functionalized pyridines using morpholine organobase at ambient temperature. ResearchGate.
- ResearchGate. (n.d.). A New Mild Method for the One-Pot Synthesis of Pyridines. Request PDF.
- Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918-6919.
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Introduction: The Strategic Importance of Substituted Pyridines in Agrochemicals
An In-Depth Guide to the Applications of 4-Chloro-2-trimethylsilylpyridine in Agrochemical Synthesis
The pyridine scaffold is a cornerstone in modern agrochemical design, present in a vast array of commercially successful herbicides, fungicides, and insecticides.[1][2][3] Its prevalence is due to the unique electronic properties and metabolic stability it imparts to active ingredients. However, the selective functionalization of the pyridine ring presents a significant synthetic challenge due to its electron-deficient nature.[1][4] this compound has emerged as a highly versatile and strategic building block that elegantly overcomes many of these hurdles.
This guide provides an in-depth exploration of the applications of this compound in the synthesis of next-generation agrochemicals. We will delve into the core chemical principles that make this reagent so valuable and provide detailed protocols for its use, aimed at researchers, chemists, and professionals in the agrochemical development sector.
Core Attributes of this compound
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups: the chloro (–Cl) group at the 4-position and the trimethylsilyl (–TMS) group at the 2-position.
-
The 4-Chloro Group: This group primarily serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of amine, ether, and thioether functionalities, which are common toxophores in many agrochemicals.
-
The 2-Trimethylsilyl Group: The TMS group is a powerful synthetic tool with a dual role. It can act as a removable protecting group or as a handle for carbon-carbon bond formation and other functional group interconversions.[5] Its steric bulk and electronic effects also influence the reactivity of the pyridine ring, often directing other reactions to specific positions.
This dual functionality enables a programmed, stepwise approach to building complex, highly substituted pyridine cores that are central to many modern pesticides.
| Compound Property | Value |
| CAS Number | 139585-50-5[6] |
| Molecular Formula | C₈H₁₂ClNSi[7] |
| Molecular Weight | 185.73 g/mol [6] |
| Appearance | Solid[6] |
| SMILES String | ClC1=CC((C)C)=NC=C1[6] |
Application Focus 1: Synthesis of Picolinate Herbicides (Auxin Mimics)
A major application of functionalized pyridines is in the synthesis of picolinic acid-based herbicides. These compounds, such as picloram and aminopyralid, act as synthetic auxins, causing uncontrolled growth in broadleaf weeds.[8][9] this compound is an ideal starting material for creating the core structure of these herbicides.
The general strategy involves sequential functionalization: first, substitution of the C4-chloro group, followed by conversion of the C2-TMS group into the critical carboxylic acid moiety.
Mechanistic Rationale & Workflow
The workflow leverages the differential reactivity of the C-Cl and C-Si bonds. The C4 position is activated towards nucleophilic attack. Once this position is functionalized, the C2-TMS group can be addressed. Converting the TMS group to a carboxylic acid can be achieved through several methods, including ipso-substitution with an electrophile like CO₂ after metalation, or via protodesilylation followed by ortho-lithiation and carboxylation.
Caption: General workflow for synthesizing picolinate herbicide precursors.
Protocol: Synthesis of 4-Amino-2-trimethylsilylpyridine
This protocol details the first critical step in converting this compound into a precursor for herbicides like aminopyralid.
Objective: To replace the 4-chloro group with an amino group via nucleophilic aromatic substitution.
Materials:
-
This compound (1.0 eq)
-
Ammonia (as a solution in 1,4-dioxane, 7N, >5.0 eq)
-
Copper(I) oxide (Cu₂O) (0.1 eq, catalyst)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq, ligand)
-
Potassium carbonate (K₂CO₃) (2.0 eq, base)
-
Toluene (solvent)
-
Anhydrous conditions (Nitrogen or Argon atmosphere)
Procedure:
-
Reaction Setup: To a dry, oven-baked pressure vessel equipped with a magnetic stir bar, add this compound, copper(I) oxide, and potassium carbonate.
-
Atmosphere Inerting: Seal the vessel, then evacuate and backfill with nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene, followed by N,N'-dimethylethylenediamine (DMEDA) via syringe.
-
Ammonia Addition: Add the 7N solution of ammonia in dioxane. Ensure the vessel is sealed tightly.
-
Reaction Conditions: Heat the reaction mixture to 110-120 °C and stir vigorously for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up:
-
Cool the reaction vessel to room temperature.
-
Carefully vent any excess pressure.
-
Filter the mixture through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
-
Purification: The resulting crude residue is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 4-Amino-2-trimethylsilylpyridine as a pure solid.
Trustworthiness Check: The use of a copper catalyst and a ligand like DMEDA is a well-established method for amination of aryl chlorides, enhancing the reaction rate and yield. The reaction is run in a sealed vessel to contain the volatile ammonia and prevent its evaporation at high temperatures.
Application Focus 2: Building Blocks for Fungicides and Insecticides
The versatility of this compound extends to the synthesis of fungicides and insecticides, where a substituted pyridine ring is often required to bind to the target enzyme or receptor.
Synthetic Strategy: Cross-Coupling Reactions
For many advanced agrochemicals, a key step is the formation of a carbon-carbon or carbon-heteroatom bond at the 4-position. The chloro group is a suitable handle for various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Caption: Key reactivity sites of this compound.
Protocol: Suzuki Coupling for C-C Bond Formation
Objective: To synthesize a 4-aryl-2-trimethylsilylpyridine, a common core in certain classes of fungicides.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., aqueous Na₂CO₃ 2M, 3.0 eq)
-
Solvent (e.g., Toluene or DME)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the arylboronic acid, and the palladium catalyst.
-
Atmosphere Inerting: Evacuate and backfill the flask with nitrogen or argon.
-
Reagent Addition: Add the solvent (Toluene/DME) followed by the aqueous sodium carbonate solution.
-
Reaction Conditions: Heat the mixture to 80-90 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired 4-aryl-2-trimethylsilylpyridine.
Conclusion and Future Outlook
This compound is a quintessential example of a modern synthetic building block, designed for efficiency, selectivity, and versatility. Its ability to facilitate programmed, regioselective functionalization at the C2 and C4 positions of the pyridine ring makes it an invaluable tool for agrochemical discovery and development. As the demand for more effective and environmentally benign pesticides continues to grow, the strategic use of such advanced intermediates will be paramount in constructing the complex molecular architectures required to meet these challenges.
References
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- Sigma-Aldrich. (n.d.). This compound. Available at: https://www.sigmaaldrich.com/product/aldrich/701094
- Boruah, M., & Biju, A.T. (2024). Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity. ResearchGate. Available at: https://www.researchgate.
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The Strategic Utility of 4-Chloro-2-trimethylsilylpyridine in Advanced Materials Science: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of materials science, the design and synthesis of novel organic molecules with tailored electronic and photophysical properties are paramount for the advancement of next-generation technologies such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. Among the vast array of molecular scaffolds, pyridine-based structures are of particular interest due to their inherent electron-deficient nature, which can be exploited to fine-tune the energy levels and charge transport characteristics of functional materials. 4-Chloro-2-trimethylsilylpyridine has emerged as a highly valuable and versatile building block in this context. Its unique bifunctionality, possessing both a reactive chloro group and a trimethylsilyl group, allows for selective and sequential cross-coupling reactions, enabling the precise construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols for the synthesis of key intermediates and their integration into functional materials.
Core Concept: The Power of Orthogonal Reactivity
The synthetic utility of this compound lies in the differential reactivity of its two functional groups. The trimethylsilyl group at the 2-position facilitates cross-coupling reactions such as the Hiyama, Stille, and Suzuki-Miyaura couplings, while the chloro group at the 4-position offers a handle for subsequent functionalization, typically via nucleophilic aromatic substitution or other cross-coupling reactions under different catalytic conditions. This orthogonal reactivity is the cornerstone of its application, allowing for a stepwise and controlled approach to the synthesis of complex molecules like unsymmetrical bipyridines, which are crucial ligands for phosphorescent metal complexes used in OLEDs.
Application in Organic Light-Emitting Diodes (OLEDs): Synthesis of Bipyridine Ligands for Phosphorescent Emitters
Phosphorescent OLEDs (PhOLEDs) rely on the radiative decay from triplet excitons, which can theoretically lead to 100% internal quantum efficiency. This process is facilitated by heavy metal complexes, typically of iridium(III) or platinum(II), which promote intersystem crossing through strong spin-orbit coupling. The ligands coordinating these metal centers play a critical role in determining the photophysical properties of the emitter, such as its emission color, quantum yield, and stability. Bipyridine ligands are a cornerstone in the design of these emissive complexes.
The following sections detail a comprehensive protocol for the synthesis of a functionalized bipyridine ligand derived from this compound and its subsequent use in the preparation of an iridium(III) phosphorescent emitter.
Protocol 1: Synthesis of 4-Substituted-2,2'-bipyridine via Negishi Cross-Coupling
The Negishi cross-coupling reaction is a powerful method for the formation of C-C bonds, particularly between sp²-hybridized carbon atoms. It utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. In this protocol, we leverage the reactivity of the 2-trimethylsilylpyridine moiety to couple with a 2-pyridylzinc reagent, forming the bipyridine scaffold. The chloro-substituent at the 4-position remains intact for potential further modification.
Reaction Scheme:
Application Note & Protocol Guide: Scale-Up Considerations for Reactions with 4-Chloro-2-trimethylsilylpyridine
Prepared by: Gemini, Senior Application Scientist
Abstract
4-Chloro-2-trimethylsilylpyridine is a versatile bifunctional building block in modern synthetic chemistry, prized for its utility in constructing complex heterocyclic scaffolds for pharmaceutical and agrochemical applications. The presence of a chloro-group at the 4-position and a trimethylsilyl (TMS) group at the 2-position allows for selective, sequential functionalization. While its reactivity is well-documented on a laboratory scale, transitioning these syntheses to pilot plant or manufacturing scale introduces significant challenges. This guide provides an in-depth analysis of the critical considerations required for the successful scale-up of reactions involving this compound, focusing on process safety, reaction optimization, work-up, and purification.
Introduction: The Strategic Value of this compound
This compound serves as a linchpin intermediate. Its strategic value stems from the orthogonal reactivity of its two functional groups:
-
The 4-Chloro Group: Primarily acts as a leaving group in nucleophilic aromatic substitution (SNAr) or as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing nature of the pyridine nitrogen facilitates these transformations.
-
The 2-Trimethylsilyl (TMS) Group: This moiety is not merely a placeholder. It can act as a removable protecting group, a bulky directing group to influence regioselectivity at other positions, or it can be converted into other functionalities. A key reaction is protodesilylation to unmask the C-H bond, or ipso-substitution.[1]
The successful scale-up of reactions utilizing this reagent is contingent upon a thorough understanding of its chemical properties, stability, and the specific hazards associated with its synthesis and subsequent reactions.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 139585-50-5 | |
| Molecular Formula | C₈H₁₂ClNSi | |
| Molecular Weight | 185.73 g/mol | |
| Appearance | Solid | |
| InChI Key | RLKBPYBYWSLVLF-UHFFFAOYSA-N |
Safety & Handling at Scale
Transitioning from fume hood to reactor requires a heightened level of safety awareness. While standard laboratory PPE is sufficient for small-scale work, scaling up necessitates more robust engineering controls and a detailed process hazard analysis (PHA).
Hazard Profile
According to safety data sheets, this compound is classified as an acute oral toxicant and an irritant. Key safety precautions include:
-
Handling: Use in a well-ventilated area, preferably within a closed system or with appropriate local exhaust ventilation.[2] Avoid contact with skin, eyes, and clothing.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. For larger quantities where dust or aerosol formation is possible, respiratory protection may be necessary.[4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from oxidizing agents and moisture.[2] The compound is moisture-sensitive, which can lead to slow hydrolysis of the TMS group. Store under an inert atmosphere (e.g., Nitrogen, Argon).
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
Process Safety Considerations
-
Static Discharge: Handling solid reagents on a large scale can generate static electricity. Ensure all equipment (reactors, charging vessels, scoops) is properly grounded to prevent ignition of flammable solvents.
-
Thermal Hazards: Before scale-up, perform differential scanning calorimetry (DSC) or reaction calorimetry (RC1) studies, especially for energetic reactions like metalations or cross-couplings, to understand the reaction's thermal onset, exothermicity (ΔHrxn), and maximum temperature of synthesis reaction (MTSR). This data is critical for designing adequate cooling capacity and emergency shutdown procedures.
-
Reagent Charging: Develop Standard Operating Procedures (SOPs) for charging reagents. For example, the synthesis of the starting material often involves highly reactive organolithium reagents like n-butyllithium at cryogenic temperatures (-78 °C).[5] At scale, this requires specialized cryogenic reactors and carefully controlled addition rates to manage the exotherm.
Key Synthetic Transformations & Scale-Up Protocols
The two most common reaction pathways for this substrate are transition-metal-catalyzed cross-coupling at the C4-position and reactions involving the TMS group at the C2-position.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. When scaling this reaction, catalyst efficiency, mass transfer, and product isolation become paramount.
Caption: Scale-up workflow for a Suzuki-Miyaura cross-coupling reaction.
This protocol is a representative example. Specific quantities and conditions must be optimized for each specific substrate combination.
-
Reactor Setup:
-
Ensure a clean, dry, glass-lined or stainless-steel reactor is equipped with an overhead stirrer, temperature probe, condenser, and nitrogen/argon inlet.
-
Perform a pressure test and ensure the system is leak-tight.
-
Inert the reactor by purging with nitrogen or argon for at least 1 hour.
-
-
Reagent Charging:
-
Charge the reactor with degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, or 2-MeTHF). Solvent choice is critical; ensure it is appropriate for the reaction temperature and facilitates product isolation.
-
Charge this compound (1.0 eq), the desired arylboronic acid (1.1-1.3 eq), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 eq). The choice and form of the base (solid vs. aqueous solution) can significantly impact reaction kinetics and must be carefully controlled.
-
Causality Note: Using slightly excess boronic acid drives the reaction to completion but can lead to purification challenges if homo-coupling occurs. The base is crucial for the transmetalation step in the catalytic cycle.[6]
-
-
Catalyst Addition:
-
In a separate, inerted glovebox or charging vessel, prepare a solution or slurry of the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand if necessary. Catalyst loading should be minimized for scale-up (typically < 0.1 mol%) to reduce cost and heavy metal contamination in the final product. Buchwald's pre-catalysts are often highly effective at low loadings.[6]
-
Transfer the catalyst to the reactor under a positive pressure of inert gas.
-
-
Reaction Execution & Monitoring:
-
Slowly heat the reaction mixture to the target temperature (e.g., 80-100 °C). Monitor the internal temperature closely to control any potential exotherm.
-
Stir the mixture vigorously. Inadequate agitation can lead to poor mass transfer, resulting in localized "hot spots" and increased side product formation.
-
Monitor the reaction progress via in-process control (IPC) samples analyzed by HPLC or UPLC until the starting material is consumed (<1%).
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature.
-
Quench the reaction by adding water or a suitable aqueous solution.
-
Separate the aqueous and organic layers. If the product is in the organic layer, wash sequentially with water and brine to remove inorganic salts and the base.
-
Perform a solvent swap to a suitable crystallization solvent if necessary.
-
Isolate the product by filtration, wash the filter cake with a minimal amount of cold solvent, and dry under vacuum. Recrystallization or silica gel plug filtration may be required for higher purity.[7]
-
Desilylation Reactions
The removal of the TMS group is often the final step to yield the desired 2-unsubstituted pyridine. The choice of desilylation agent is critical to avoid side reactions or degradation of other functional groups.
| Reagent | Typical Conditions | Pros | Cons on Scale-Up |
| TBAF (Tetrabutylammonium fluoride) | THF, 0 °C to RT | Highly effective, soluble in organic solvents. | Expensive, can be basic, difficult to remove tetrabutylammonium salts during workup. |
| HF•Pyridine | THF or CH₂Cl₂, 0 °C to RT | Effective, less basic than TBAF. | Highly corrosive and toxic, requires specialized handling and equipment (e.g., Teflon-lined reactors).[8] |
| Aqueous HCl / H₂SO₄ | Methanol or THF, RT | Inexpensive, easy to work with. | May cleave other acid-sensitive protecting groups, not suitable for base-sensitive substrates. |
| NH₄F | Methanol or Ethanol, 55 °C | Less hazardous than HF, cost-effective, easy to handle, demonstrated at mid-scale (5-6 mmol).[9] | May require elevated temperatures, potentially leading to side reactions. |
| K₂CO₃ / Methanol | Methanol, RT | Very mild, inexpensive. | Can be slow, primarily effective for TMS ethers, may be less effective for C-Si bonds.[8] |
This protocol is adapted from demonstrated mid-scale RNA oligonucleotide synthesis, highlighting a safer alternative to traditional fluoride sources.[9]
-
Reactor Setup:
-
Use a clean, dry reactor suitable for heating.
-
Charge the silylated pyridine substrate (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
-
Reagent Charging:
-
Charge ammonium fluoride (NH₄F). A large excess may be required (e.g., up to 150 eq. in oligonucleotide synthesis, though likely much less for a small molecule).[9] The exact stoichiometry must be optimized at the lab scale first.
-
Causality Note: NH₄F provides a source of fluoride ions in a less corrosive and hazardous form than HF-based reagents, making it more amenable to standard manufacturing equipment.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to the optimized temperature (e.g., 55 °C).
-
Monitor the reaction by HPLC/UPLC until complete desilylation is observed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Quench by adding a large volume of water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization, distillation, or chromatography as needed.
-
Caption: Decision tree for selecting a desilylation reagent at scale.
Conclusion
The scale-up of reactions involving this compound is a multi-faceted challenge that requires a holistic approach, integrating reaction kinetics, process safety, and purification science. Key takeaways for researchers and drug development professionals include:
-
Prioritize Safety: Always perform a thorough Process Hazard Analysis before any scale-up campaign. Understand the thermal profile of your reaction and the specific hazards of all reagents.
-
Optimize for Scale: Lab-scale success does not guarantee manufacturing viability. Focus on minimizing catalyst loadings, using safer and more cost-effective reagents (e.g., NH₄F over HF-Pyridine), and designing a robust isolation procedure.
-
Control is Key: At scale, precise control over parameters like temperature, addition rates, and agitation is critical to ensure batch-to-batch consistency and minimize side-product formation.
By carefully considering these factors, the synthetic utility of this compound can be effectively translated from the bench to production, enabling the large-scale synthesis of valuable chemical entities.
References
- Li, X., et al. (n.d.). An Alternative Desilylation Condition using NH₄F. Axolabs.
- Purification of Pyridine. (n.d.). Chempedia - LookChem.
- Couty, F., & Evano, G. (2009). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 2009(05), 691-729.
- Desilylation. (n.d.). Organic Chemistry Portal.
- Renga, R. M., et al. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 53(5), 1335-1339.
- Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library.
- Thangarasu, P., & P, S. (2019). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 4(39), 11435-11453.
- Pathak, T., et al. (2005). Facile and Highly Selective 5′-Desilylation of Multisilylated Nucleosides. The Journal of Organic Chemistry, 70(17), 6966-6969.
- List of purification methods in chemistry. (n.d.). Wikipedia.
Sources
- 1. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. axolabs.com [axolabs.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Chloro-2-trimethylsilylpyridine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 4-chloro-2-trimethylsilylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with this specific transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to make informed, data-driven decisions to troubleshoot and optimize your reaction.
Section 1: Understanding the Core Challenges
Successfully coupling this compound is often more complex than anticipated. Low yields can typically be traced back to a combination of factors inherent to the substrate's unique structure. Understanding these challenges is the first step toward a rational solution.
Q: Why is this compound considered a "difficult" substrate for Suzuki coupling?
A: There are three primary reasons this substrate requires special consideration:
-
The Inertness of the Carbon-Chlorine Bond: The C(sp²)-Cl bond is significantly stronger and less reactive than its bromide or iodide counterparts. This makes the initial, and often rate-limiting, step of the catalytic cycle—oxidative addition—energetically demanding.[1][2] Standard palladium catalysts, like Pd(PPh₃)₄, frequently fail to efficiently activate this bond, leading to low or no conversion.
-
The Dual Role of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate with the palladium center. This coordination can stabilize catalytic intermediates but can also act as an inhibitor, sequestering the active catalyst and preventing it from participating in the catalytic cycle.[3] This is a well-known issue with nitrogen-containing heterocycles.
-
Potential Lability of the Trimethylsilyl (TMS) Group: The C-Si bond of the TMS group can be susceptible to cleavage under certain reaction conditions, a side reaction known as protodesilylation.[4][5][6] This is particularly problematic with strong bases (especially fluoride sources or hydroxides) and can be exacerbated by elevated temperatures or the presence of protic sources like water.[4] This side reaction consumes your starting material, directly reducing the potential yield of the desired product.
Section 2: Frequently Asked Questions (FAQs)
This section addresses initial, high-level questions to quickly diagnose common failure points.
-
Q1: My reaction shows only starting material after 24 hours. Where should I begin troubleshooting? A: A complete lack of conversion points to a fundamental failure in the catalytic system. The most likely culprit is the oxidative addition step.
-
Immediate Action: Verify your catalyst and ligand are active. If possible, run a control reaction with a more reactive substrate, like 4-bromoanisole, under the same conditions. If the control works, your catalyst system is not potent enough for the chloropyridine. If the control also fails, your palladium source, ligand, or other reagents may have degraded.
-
Next Step: Focus on the catalyst/ligand combination. Standard Pd/phosphine systems are often insufficient. You need a system designed for C-Cl bond activation (see Table 1).
-
-
Q2: I'm getting a low yield of my desired product, but I also see a major byproduct at a lower molecular weight. What is it likely to be? A: The most common byproducts are from dehalogenation (replacement of -Cl with -H) or protodesilylation (replacement of -TMS with -H).
-
Diagnosis: Use LC-MS to identify the mass of the byproduct. If the mass corresponds to the loss of the chlorine atom (M-Cl+H), you are observing dehalogenation.[1] If it corresponds to the loss of the trimethylsilyl group (M-TMS+H), you are observing protodesilylation.[4]
-
Action: Refer to the Systematic Troubleshooting Guide below for strategies to mitigate these specific side reactions.
-
-
Q3: How critical is it to exclude air (oxygen) from the reaction? A: It is absolutely critical. While some catalyst systems are marketed as "air-stable," this refers to the precatalyst's stability during setup. The active Pd(0) species, which drives the catalytic cycle, is highly sensitive to oxygen. Oxygen can oxidize Pd(0) to Pd(II), leading to catalyst deactivation and promoting the undesirable homocoupling of your boronic acid.[1]
-
Best Practice: Always assemble your reaction under an inert atmosphere (Nitrogen or Argon) and use properly degassed solvents.
-
Section 3: Systematic Troubleshooting Guide
This guide provides a logical workflow for diagnosing and solving specific issues based on experimental observations.
Symptom 1: Low or No Conversion of Starting Material
This indicates a bottleneck in the main catalytic cycle, most likely oxidative addition or transmetalation.
-
Potential Cause A: Ineffective Catalyst System
-
Explanation: The catalyst system lacks the necessary electronic and steric properties to break the C-Cl bond efficiently. Electron-rich and bulky phosphine ligands or N-Heterocyclic Carbenes (NHCs) are required to promote this difficult step.
-
Solution: Switch to a modern, highly active catalyst system specifically designed for aryl chlorides. Palladacycle precatalysts and pre-formed Pd(II)-NHC complexes are often excellent choices as they are stable and provide a reliable source of the active Pd(0) catalyst.[7]
-
| Catalyst System | Class | Strengths for This Substrate | Typical Loading | Source |
| Pd₂(dba)₃ + SPhos/XPhos | Buchwald Ligand System | Highly active for C-Cl activation; bulky ligand shields Pd center. | 1-2 mol% Pd, 2-4 mol% Ligand | [7] |
| PEPPSI™-IPr | Pd(II)-NHC Precatalyst | Air- and moisture-stable; high activity for heteroaryl chlorides. | 1-3 mol% | [8] |
| PdCl₂(Amphos)₂ | Buchwald Precatalyst | Specifically designed for heteroaryl chloride coupling; good functional group tolerance. | 1-2 mol% | |
| [Pd(IPr)(cin)Cl] | Pd(II)-NHC Precatalyst | Highly reactive catalyst for N-C activation challenges, relevant to pyridine substrates. | 1-3 mol% |
-
Potential Cause B: Suboptimal Base/Solvent Combination
-
Explanation: The base is crucial for activating the boronic acid to facilitate transmetalation.[8] If the base is too weak or is insoluble in the reaction medium, this step becomes inefficient and stalls the entire cycle.
-
Solution: Use a strong, non-nucleophilic base. The choice of solvent is equally important to ensure sufficient solubility of the base and catalytic species. A small amount of water is often added to help dissolve inorganic bases, but this must be balanced against the risk of protodeboronation and protodesilylation.
-
| Base | Solvent System | Comments | Source |
| K₃PO₄ | Dioxane / H₂O (10:1) | A robust, widely used system. Good balance of strength and compatibility. | [1] |
| Cs₂CO₃ | Toluene or Dioxane | A very strong base, often effective when others fail. Can be more prone to promoting side reactions. | [9] |
| K₂CO₃ | DMF / H₂O (1:1) | A milder option, but may be effective with highly active catalysts at higher temperatures. | |
| KOtBu | THF (anhydrous) | Very strong, but can promote dehalogenation. Best used with boronic esters under anhydrous conditions. | [1] |
Symptom 2: Significant Byproduct Formation
If starting material is being consumed but the desired product yield is low, one or more side reactions are outcompeting the productive cross-coupling pathway.
-
Side Reaction A: Protodesilylation
-
Explanation: The TMS group is cleaved from the pyridine ring. This is often promoted by strong bases, particularly those that can generate hydroxide or fluoride ions, in the presence of a proton source (e.g., water).
-
Solution:
-
Optimize the Base: Avoid strong hydroxide bases (NaOH, KOH) and fluoride-based bases (KF, CsF). K₃PO₄ is often the best choice to minimize this side reaction.
-
Control Water Content: While a small amount of water can be beneficial, excess water provides a ready proton source. Try running the reaction under strictly anhydrous conditions, especially if using a strong base like KOtBu.
-
Lower Temperature: If possible, reduce the reaction temperature. High temperatures can accelerate the rate of C-Si bond cleavage.
-
-
-
Side Reaction B: Dehalogenation
-
Explanation: The chloro group is replaced by a hydrogen atom. This typically occurs via the formation of a palladium-hydride (Pd-H) intermediate, which can arise from the reaction of the palladium complex with the base, solvent, or water.[1]
-
Solution:
-
Ligand Choice: Use bulky ligands (e.g., XPhos, SPhos, tBu₃P) that favor the desired reductive elimination over competing pathways.
-
Base Selection: Avoid strong, sterically unhindered bases like alkoxides if possible. K₃PO₄ is generally a safer choice.
-
-
Section 4: Validated Experimental Protocols
The following protocols provide a reliable starting point for your experiments.
Protocol 1: Optimized Conditions for this compound
This protocol uses a modern catalyst system designed to overcome the challenges of C-Cl bond activation and minimize side reactions.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
PEPPSI™-IPr catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), powdered and dried (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Anhydrous, degassed Water
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of Argon, add this compound, the arylboronic acid, K₃PO₄, and the PEPPSI™-IPr catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe to create a 10:1 dioxane:water mixture. The final concentration of the aryl chloride should be approximately 0.1 M.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing via LC-MS or GC-MS to check for the consumption of starting material and the formation of product and byproducts.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(5), 2250–2255. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. (2024). Suzuki reaction. [Link]
- Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Wikipedia. (2024). Trimethylsilyl group. [Link]
- Fleming, I., & Terrett, N. K. (1984). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 2645. [Link]
- Fleming, I., & Perry, D. A. (1981). Protodesilylation of allylsilanes for the control of double bond geometry exocyclic to a ring. Journal of the Chemical Society, Perkin Transactions 1, 795. [Link]
- Li, M.-Y., et al. (2020).
- Flores-Alamo, M., et al. (2022). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 27(21), 7562. [Link]
- Guo, D., Shi, W., & Zou, G. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines.
- So, C. M., et al. (2010). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts.
- Brian, P. M., & Musau, P. (2014). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
- Wang, H., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Organic Letters, 25(1), 123-128. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
- 5. The mechanism of the protodesilylation of allylsilanes and vinylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Protodesilylation of allylsilanes for the control of double bond geometry exocyclic to a ring - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: 4-Chloro-2-trimethylsilylpyridine in Cross-Coupling Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support hub for researchers utilizing 4-Chloro-2-trimethylsilylpyridine in cross-coupling methodologies. This guide is designed to provide in-depth troubleshooting for common side reactions, helping you optimize your synthetic outcomes. We will move beyond simple procedural lists to explain the underlying chemical principles governing these transformations, empowering you to make informed decisions in your experimental design.
Core Troubleshooting: Diagnosis and Mitigation of Side Reactions
This section addresses the most frequently encountered challenges in a direct question-and-answer format.
Question 1: My primary byproduct is 4-chloropyridine. What is causing this protodesilylation, and how can I prevent it?
Answer: The observation of 4-chloropyridine points to a classic side reaction known as protodesilylation (or protiodesilylation), where the C(sp²)–Si bond is cleaved and replaced by a C–H bond. This is a significant issue in silicon-based cross-coupling, particularly when using fluoride activators.
Root Cause Analysis:
The trimethylsilyl (TMS) group requires activation to facilitate transmetalation to the palladium center. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which forms a hypervalent silicate intermediate. However, this process is highly sensitive to the presence of proton sources.
-
Presence of Protic Impurities: Trace amounts of water, alcohols, or acidic impurities in your reagents or solvents are the most common culprits. The fluoride activator can act as a base, generating hydroxide or alkoxide ions that facilitate the protonolysis of the C-Si bond.
-
Fluoride Source as a Base/Proton Source: Commercial TBAF solutions contain significant and variable amounts of water. Even anhydrous TBAF is highly hygroscopic. The fluoride ion itself is a potent base and can deprotonate trace water, creating the hydroxide needed for desilylation.[1]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodesilylation, especially if protic impurities are present.
Troubleshooting & Preventative Measures:
A rigorously anhydrous and deoxygenated environment is paramount.
-
Reagent & Solvent Preparation:
-
Use freshly distilled and thoroughly degassed solvents. Anhydrous solvents from commercial suppliers should be used immediately after opening or stored over molecular sieves.
-
Dry solid reagents (e.g., bases, additives) in a vacuum oven before use.
-
If using a commercial TBAF solution, consider using the anhydrous solid form, though it must be handled in a glovebox. Alternatively, using other fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF), which can be flame-dried, may offer a more controlled reaction.
-
-
Reaction Setup:
-
Assemble glassware hot from the oven and cool it under a stream of inert gas (Argon or Nitrogen).
-
Employ Schlenk line techniques or a glovebox for the entire setup and reagent addition process.
-
-
Choice of Activator: While fluoride is common for Hiyama-type couplings, consider fluoride-free conditions if protodesilylation persists. For Suzuki-type couplings with the corresponding boronic acid, the choice of base is critical. A non-nucleophilic, moderately strong base is often preferred to minimize side reactions.
Protocol 1: Rigorous Anhydrous Solvent Preparation (Example: THF)
-
Pre-dry tetrahydrofuran (THF) over potassium hydroxide (KOH) pellets overnight.
-
Decant the THF and add sodium metal and benzophenone indicator to a still pot.
-
Reflux under an inert atmosphere until a persistent deep blue or purple color indicates the solvent is anhydrous and oxygen-free.
-
Distill the required volume directly into the reaction flask immediately before use.
Question 2: I am observing a significant amount of 4,4'-dichloro-2,2'-bipyridine. Why is this homocoupling occurring?
Answer: The formation of the 4,4'-dichloro-2,2'-bipyridine dimer is a result of homocoupling of your this compound starting material. This side reaction is common in many cross-coupling protocols, including Stille, Suzuki, and Hiyama couplings.[2][3][4]
Root Cause Analysis:
Homocoupling can be promoted through several mechanisms:
-
Oxidative Homocoupling: Trace amounts of oxygen can facilitate the oxidative homocoupling of the organometallic intermediate.[3]
-
Catalyst-Mediated Dimerization: The palladium catalyst itself can be involved. Two molecules of the organosilane can react with the Pd(II) precatalyst, leading to a reductive elimination event that forms the dimer.[2]
-
Role of Copper Additives: In many Hiyama and Sonogashira couplings, a copper(I) co-catalyst is used. Copper halides have been reported to catalyze the homocoupling of organosilanes.[5] If your protocol includes CuI, it is a likely contributor to this side reaction.
Troubleshooting & Preventative Measures:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents using freeze-pump-thaw cycles (at least three) or by bubbling with an inert gas for an extended period (30-60 minutes). Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst and Ligand Choice:
-
Electron-rich and sterically bulky phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.[3] Experiment with ligands such as SPhos, XPhos, or RuPhos.
-
Ensure you are using a high-quality palladium source. Palladium black, which can form if the catalyst decomposes, is often implicated in promoting side reactions.
-
-
Re-evaluate Copper Additives: If your reaction uses a copper co-catalyst, assess its necessity. In some cases, copper-free conditions can be developed for Sonogashira or Hiyama couplings, which can eliminate this homocoupling pathway.[6][7]
-
Stoichiometry Control: Using a slight excess of the coupling partner (the aryl halide or triflate) relative to the this compound can sometimes suppress the self-coupling of the pyridine.[5]
Question 3: My reaction is sluggish or fails completely. What factors should I investigate to improve conversion?
Answer: Low or no conversion is a common frustration, particularly when working with heteroaromatic substrates like pyridines. The issue often stems from the inherent properties of the pyridine ring itself, a phenomenon sometimes called the "2-pyridyl problem."[8]
Root Cause Analysis:
-
The "2-Pyridyl Problem": The nitrogen atom at the 2-position of the pyridine ring is a Lewis base and can coordinate to the palladium catalyst. This coordination can inhibit key steps in the catalytic cycle, such as oxidative addition or reductive elimination, effectively poisoning the catalyst.[8]
-
Inefficient Catalyst System: The combination of palladium precursor and ligand may not be active enough to overcome the activation barrier for this specific substrate. The C-Cl bond is less reactive than C-Br or C-I bonds, requiring a more active catalytic system.
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and concentration all play a critical role and may not be optimized for this particular transformation.
Troubleshooting & Preventative Measures:
-
Ligand Screening: This is often the most critical parameter. For challenging couplings involving pyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are often required to promote the reaction and prevent catalyst inhibition.
-
Palladium Precatalyst: Switch from standard sources like Pd(OAc)₂ or Pd₂(dba)₃ to pre-formed, air-stable precatalysts (e.g., G3 or G4 palladacycles), which can provide more consistent and active Pd(0) in solution.
-
Solvent and Base Optimization:
-
Temperature and Concentration: If the reaction is clean but incomplete at a given temperature, a modest increase in temperature may improve conversion. However, be aware that this can also increase the rate of side reactions. Ensure the reaction is not overly dilute, as this can slow down the bimolecular steps of the catalytic cycle.
Data Summary & Visualization
Table 1: Troubleshooting Guide at a Glance
| Observed Issue | Primary Byproduct | Potential Cause(s) | Key Solutions |
| Protodesilylation | 4-Chloropyridine | 1. Protic impurities (water). 2. Hygroscopic fluoride source (TBAF). | 1. Use rigorously dried and degassed reagents/solvents. 2. Employ Schlenk or glovebox techniques. 3. Use flame-dried KF or CsF instead of TBAF solution. |
| Homocoupling | 4,4'-Dichloro-2,2'-bipyridine | 1. Presence of oxygen. 2. Suboptimal catalyst/ligand. 3. Copper(I) co-catalyst. | 1. Ensure a strictly anaerobic atmosphere (freeze-pump-thaw). 2. Screen bulky, electron-rich ligands. 3. Investigate copper-free conditions. |
| Low Conversion | Starting Materials | 1. Catalyst inhibition ("2-pyridyl problem"). 2. Inactive catalyst system for C-Cl activation. 3. Suboptimal conditions (solvent, base). | 1. Screen advanced ligands (Buchwald, NHCs). 2. Use modern palladacycle precatalysts. 3. Systematically screen solvent, base, and temperature. |
Diagram 1: Key Pathways in the Cross-Coupling of this compound
Diagram 2: Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: Can I use this compound in a Stille coupling? A1: While not a direct Stille reagent (which uses organotin compounds), you are likely referring to a silicon-based Hiyama coupling. The principles are similar, involving a palladium-catalyzed cycle.[8] The troubleshooting advice regarding protodesilylation and homocoupling is highly relevant. The main side reactions in Stille coupling are homocoupling and protodestannylation, which are mechanistically analogous to the issues seen with organosilanes.[2][3][4]
Q2: Is the C-Cl bond reactive enough for these couplings? A2: The C-Cl bond is significantly less reactive than C-Br or C-I bonds, making the oxidative addition step more challenging.[11] Success with aryl chlorides almost always requires the use of specialized, highly active catalyst systems, typically employing bulky, electron-rich phosphine or NHC ligands to facilitate the difficult C-Cl bond activation.
Q3: My reaction turns black. Does this mean it has failed? A3: A black precipitate is often "palladium black," which is finely divided, amorphous Pd(0) that has precipitated from solution. While it indicates some catalyst decomposition, it does not automatically mean the reaction has failed. However, it does suggest that the ligand may not be effectively stabilizing the soluble palladium species, which can lead to lower yields and an increase in side reactions. Consider switching to a more robust ligand or precatalyst.
References
- Gauthier, D. R. Jr.; Szumigala, R. H. Jr.; Dormer, P. G.; Armstrong, J. D. III; Volante, R. P.; Reider, P. J. Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Organic Letters. 2002, 4 (20), 3371–3373. [Link]
- Zhang, Y.; et al. The Unprecedented Side Reactions in the Stille Coupling Reaction.
- Lennox, A. J. J.; Lloyd-Jones, G. C. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. 2013, 52 (29), 7362-7370. [Link]
- Wikipedia. Stille reaction. Wikipedia. [Link]
- Denmark, S. E.; Smith, R. C. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research. 2008, 41 (11), 1512–1522. [Link]
- NROChemistry. Stille Coupling. NROChemistry. [Link]
- Verwilst, P.; et al. Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. Molecules. 2011, 16 (8), 6606-6617. [Link]
- Kasparek, H.; et al. Optimization of the reaction conditions. Beilstein Journal of Organic Chemistry. 2017, 13, 1172-1181. [Link]
- Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. [Link]
- The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. 2010. [Link]
- Wikipedia. Cross-coupling reaction. Wikipedia. [Link]
- ResearchGate. Optimization of conditions for the Suzuki-Miyaura coupling. [a].
- C. Amatore, A. Jutand, G. Le Duc. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki–Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL₂] Complexes. Chemistry – A European Journal. 2011, 17(8), 2492-2503. [Link]
- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. 2023. [Link]
- Zhang, Y.; et al. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. 2020, 7, 1398-1406. [Link]
- Wikipedia. Sonogashira coupling. Wikipedia. [Link]
- Reddit. Struggling to make a sonogashira coupling reaction happen. r/Chempros. 2021. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Lennox, A. J. J.; Lloyd-Jones, G. C. Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition. 2010, 49(31), 5362-5365. [Link]
- Hatakeyama, T.; Nakamura, M. Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion. Journal of the American Chemical Society. 2007, 129(32), 9844-9845. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproduct Formation in Reactions of 4-Chloro-2-trimethylsilylpyridine
Welcome to the technical support center for 4-Chloro-2-trimethylsilylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis and subsequent reactions of this versatile building block. My aim is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Synthesis of this compound
Q1: I am synthesizing this compound from 4-chloropyridine using n-butyllithium and chlorotrimethylsilane, but I am observing significant byproduct formation. What are the likely side products and how can I minimize them?
A1: This is a common issue that arises from the high reactivity of the organolithium intermediate. The primary byproducts in this synthesis are typically 4-chloropyridine (unreacted starting material) , 2,2'-bis(4-chloropyridyl) (homocoupling product) , and 4-chloro-2-de-silylpyridine (protodesilylation product) .
Causality and Mechanism:
The synthesis proceeds via the deprotonation of 4-chloropyridine at the 2-position by n-butyllithium (n-BuLi) to form 4-chloro-2-lithiopyridine. This intermediate is a potent nucleophile.[1][2] Several side reactions can occur:
-
Incomplete Lithiation: Insufficient n-BuLi or reaction time will result in unreacted 4-chloropyridine.
-
Homocoupling: The highly reactive 4-chloro-2-lithiopyridine can react with the starting material, 4-chloropyridine, or other electrophilic species present in the reaction mixture to form the dimer, 2,2'-bis(4-chloropyridyl). This is a known side reaction for pyridyl organometallics.
-
Protodesilylation/Hydrolysis: Any adventitious water or other proton sources in the reaction medium during workup can quench the lithiated intermediate before silylation or hydrolyze the desired product, leading to the formation of 4-chloropyridine. The trimethylsilyl group can also be cleaved under acidic or basic conditions.
Troubleshooting and Mitigation:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Maintain a low temperature, typically -78 °C (dry ice/acetone bath), during the lithiation and silylation steps. | The lithiated pyridine intermediate is thermally unstable.[3] Low temperatures suppress side reactions such as homocoupling and reaction with the solvent (e.g., THF).[1][4] |
| n-BuLi Addition | Add n-BuLi dropwise to the solution of 4-chloropyridine. | Slow addition helps to control the exotherm of the reaction and minimizes localized high concentrations of the reactive lithiated species, reducing the likelihood of homocoupling. |
| Atmosphere | Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). | n-Butyllithium reacts violently with water and oxygen.[4][5] Moisture will quench the organolithium intermediate and lead to the formation of 4-chloropyridine. |
| Solvent | Use anhydrous solvents. Tetrahydrofuran (THF) is a common choice. | THF can be deprotonated by n-BuLi at temperatures above -78 °C, leading to unwanted side reactions.[1][4] Ensure your THF is freshly distilled or obtained from a solvent purification system. |
| Quenching | After the desired reaction time for lithiation, add the chlorotrimethylsilane (TMSCl) slowly at -78 °C. | This ensures that the lithiated intermediate is trapped by the silylating agent rather than participating in side reactions. |
Experimental Protocol: Synthesis of this compound
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add 4-chloropyridine to the cooled THF.
-
Slowly add n-butyllithium (as a solution in hexanes) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly add chlorotrimethylsilane (TMSCl) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualization of the Synthesis and Key Side Reactions
Caption: Synthesis of this compound and major byproduct pathways.
Reactions Involving this compound
Q2: I am using this compound in a subsequent reaction, and I am observing the formation of a desilylated byproduct. What causes this and how can I prevent it?
A2: The formation of the desilylated byproduct, 4-chloropyridine, is a common issue and is primarily caused by protodesilylation . The carbon-silicon bond is susceptible to cleavage under both acidic and basic conditions, as well as in the presence of certain nucleophiles.
Causality and Mechanism:
The trimethylsilyl (TMS) group is often used as a protecting group or a directing group in organic synthesis. However, its lability can lead to unwanted desilylation.
-
Acidic Conditions: Protic acids can protonate the pyridine nitrogen, making the ring more electron-deficient and facilitating the cleavage of the C-Si bond.
-
Basic Conditions: Strong bases can attack the silicon atom, leading to the formation of a pentacoordinate silicon intermediate that then cleaves to give the desilylated pyridine.
-
Nucleophiles: Certain nucleophiles, particularly fluoride ions (e.g., from TBAF), are very effective at cleaving C-Si bonds due to the high strength of the Si-F bond.
Troubleshooting and Mitigation:
| Condition | Recommendation | Rationale |
| pH Control | Maintain neutral or mildly basic reaction conditions if possible. Avoid strong acids or bases unless they are essential for the desired transformation. | Minimizes the risk of acid- or base-catalyzed desilylation. |
| Reagent Choice | If a base is required, consider using a non-nucleophilic base like a hindered amine (e.g., diisopropylethylamine) or a carbonate base. | These bases are less likely to attack the silicon atom directly. |
| Fluoride Sources | Avoid fluoride-containing reagents (e.g., TBAF, HF) unless desilylation is the intended outcome. | Fluoride is a potent desilylating agent. |
| Workup | Use a neutral or slightly basic aqueous workup (e.g., saturated sodium bicarbonate solution) to quench the reaction. | Avoids acidic workups that can cause desilylation during product isolation. |
Q3: I am attempting a cross-coupling reaction with this compound and I am observing significant amounts of a homocoupled bipyridine byproduct. Why is this happening?
A3: The formation of a homocoupled bipyridine, such as 4,4'-dichloro-2,2'-bis(trimethylsilyl)bipyridine, is a common side reaction in transition metal-catalyzed cross-coupling reactions involving pyridyl halides.[6][7][8]
Causality and Mechanism:
In reactions like Suzuki, Stille, or Negishi couplings, the catalytic cycle involves the formation of a pyridyl-metal intermediate. This intermediate can undergo reductive elimination with another molecule of the same intermediate to form the homocoupled product.
-
Catalyst System: The choice of catalyst, ligand, and reaction conditions can significantly influence the rate of homocoupling versus the desired cross-coupling.
-
Reaction Rate: If the rate of the desired cross-coupling reaction is slow, the concentration of the pyridyl-metal intermediate can build up, increasing the likelihood of homocoupling.
-
Stoichiometry: An imbalance in the stoichiometry of the coupling partners can also lead to an excess of one reactant, which may favor homocoupling.
Troubleshooting and Mitigation:
| Parameter | Recommendation | Rationale |
| Catalyst and Ligand | Screen different palladium or nickel catalysts and ligands. Electron-rich and bulky ligands can sometimes suppress homocoupling. | The electronic and steric properties of the ligand can influence the relative rates of the catalytic cycle steps. |
| Reaction Conditions | Optimize the reaction temperature and time. Lower temperatures may favor the desired cross-coupling. | Higher temperatures can sometimes promote unwanted side reactions. |
| Addition of Reagents | Consider the slow addition of one of the coupling partners to maintain a low concentration in the reaction mixture. | This can minimize the opportunity for homocoupling. |
| Additives | Some coupling reactions benefit from the addition of specific additives that can modulate the reactivity of the catalyst or intermediates. | Consult the literature for specific recommendations for your chosen coupling reaction. |
Visualization of Cross-Coupling vs. Homocoupling
Caption: Competing cross-coupling and homocoupling pathways.
References
- Kumar, N. S., & Adhikary, A. (2025). Quick Access to 2,2'-Bipyridines from Halopyridines and Pyridines Using Transition Metals: A Short Review. Letters in Organic Chemistry, 22(8), 596-609.
- Chen, S., et al. (2021).
- The Art of Synthesizing 2,2'-Bipyridine: A Chemical Endeavor. (n.d.). SynQuest Labs.
- Gros, P. C., Doudouh, A., & Woltermann, C. (2006). TMSCH2Li–LiDMAE: a new non-nucleophilic reagent for C-2 lithiation of halopyridines. Tetrahedron, 62(26), 6286-6290.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713.
- Choppin, S., Gros, P., & Fort, Y. (2001). A New and Efficient Route to 2,4-Disubstituted Pyridines. European Journal of Organic Chemistry, 2001(3), 603-607.
- Newkome, G. R., & Hager, D. C. (1982). Synthesis of 2,2'-bipyridines: from versatile building blocks to sexy architectures and functional (nano)materials. Chemical Reviews, 82(5), 525-575.
- Gros, P. C., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
- n-Butyllithium. (n.d.). In Wikipedia.
- n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions. (2023). Organic Chemistry Portal.
- Al-Zoubi, R. M., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. The Journal of Organic Chemistry, 75(6), 1957-1969.
- n-Butyllithium reaction?. (2015). Reddit.
- n-Butyllithium (n-BuLi). (n.d.). Common Organic Chemistry Reagents.
- This compound. (n.d.). Sigma-Aldrich.
- Impurities Application Notebook. (n.d.).
- 4 Chloro 2 Trimethylsilylpyridine. (n.d.). Cenmed Enterprises.
- 4-Chloro-2-fluoro-3-(trimethylsilyl)pyridine. (n.d.). PubChem.
- Regioselective Lithiation of Pyridine Rings. (n.d.). Request PDF.
- Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. (2014).
- Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. (n.d.). Request PDF.
Sources
- 1. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 2. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Homocoupling of Boronic Acids with 4-Chloro-2-trimethylsilylpyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the homocoupling of boronic acids in the presence of challenging substrates like 4-Chloro-2-trimethylsilylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura cross-coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct.[1][2][3] This is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification.
Q2: I'm observing significant homocoupling in my reaction with this compound. What are the likely causes?
A2: Several factors can promote the undesired homocoupling pathway. A primary cause is the presence of oxygen in the reaction mixture.[3][4][5][6] Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, which is a key intermediate in the homocoupling mechanism.[4][5][6] Additionally, using a Pd(II) precatalyst without complete reduction to Pd(0) can also lead to homocoupling.[1] The specific nature of your substrates, such as the electron-deficient this compound, can also influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
Q3: Can the choice of base influence the extent of homocoupling?
A3: Absolutely. The base plays a critical role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation.[7][8][9][10] However, an inappropriate choice of base can exacerbate side reactions. For instance, very strong bases might promote side reactions, while a base that is not effective enough at activating the boronic acid can slow down the desired cross-coupling, giving more opportunity for homocoupling to occur. The selection of the base is highly dependent on the specific substrates and reaction conditions.[9]
Q4: My reaction is not proceeding to completion, and I'm recovering unreacted this compound. What should I investigate?
A4: Low or no conversion of the aryl chloride is a common issue. Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki-Miyaura coupling.[1][7] This could be due to inefficient oxidative addition of the palladium catalyst to the C-Cl bond.[1] Factors to investigate include catalyst and ligand choice, reaction temperature, and the specific base used. Electron-rich and bulky ligands are often required to facilitate the oxidative addition of aryl chlorides.[1][11][12][13]
Q5: Why is my reaction mixture turning black?
A5: The formation of a black precipitate, often referred to as "palladium black," typically indicates decomposition of the palladium catalyst.[14] This can be caused by several factors, including the presence of oxygen, impurities in the reagents or solvent, or excessively high reaction temperatures. Catalyst decomposition leads to a loss of catalytic activity and is often associated with failed or low-yielding reactions.[14]
Troubleshooting Guide
Issue 1: Significant Formation of Homocoupled Boronic Acid Byproduct
Symptom: Your reaction analysis (e.g., by LC-MS or GC-MS) shows a major peak corresponding to the symmetrical biaryl derived from your boronic acid, with a correspondingly low yield of the desired cross-coupled product.
Causality Analysis: The primary culprit for boronic acid homocoupling is often the presence of molecular oxygen.[3][4][5][6] Oxygen reacts with the active Pd(0) catalyst to form a palladium-peroxo species, which then initiates a catalytic cycle for homocoupling.[4][5][6][15] Another potential cause is the incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species.[1]
Solutions & Protocols:
-
Rigorous Degassing: The most critical step is to thoroughly remove dissolved oxygen from your reaction mixture.
-
Use of Pd(0) Precatalysts: While Pd(II) sources are common, starting with a Pd(0) precatalyst like Pd(PPh₃)₄ can sometimes mitigate issues related to incomplete in-situ reduction.
-
Ligand Selection: The choice of ligand can influence the relative rates of competing catalytic cycles. While not a direct solution for oxygen-induced homocoupling, a highly efficient ligand for the desired cross-coupling can help it outcompete the homocoupling pathway.
Issue 2: Low to No Formation of the Desired Cross-Coupled Product
Symptom: You observe primarily unreacted starting materials, this compound and the boronic acid, with minimal or no formation of the target biaryl product.
Causality Analysis: The C-Cl bond in this compound is relatively strong, making the oxidative addition step of the catalytic cycle challenging.[7] This is often the rate-limiting step for less reactive aryl chlorides. The choice of catalyst and ligand is therefore crucial for activating this bond.[1][11]
Solutions & Protocols:
-
Ligand Screening: For challenging aryl chlorides, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary.[7][12][13][14]
-
Catalyst System Optimization:
-
Protocol: Set up a parallel screen of different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) in combination with a panel of electron-rich, bulky phosphine ligands. A typical starting point is 1-2 mol % Pd and a 1:2 to 1:4 Pd:ligand ratio.
-
-
Temperature Optimization: Higher reaction temperatures may be required to facilitate the oxidative addition to the C-Cl bond.
-
Protocol: Screen a range of temperatures, for example, from 80 °C up to the boiling point of the solvent.
-
Data Presentation: Ligand Screening for Coupling with this compound
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield of Cross-Coupled Product (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | < 5 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 110 | 75 |
| XPhos | Pd(OAc)₂ | Cs₂CO₃ | t-BuOH | 100 | 82 |
| IPr (NHC) | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 68 |
Note: The data in this table is illustrative and serves as an example for a screening approach.
Issue 3: Formation of Protodeborylation Byproduct (Arene)
Symptom: You observe the formation of the arene corresponding to your boronic acid (i.e., the boronic acid group is replaced by a hydrogen atom).
Causality Analysis: Protodeborylation is the cleavage of the C-B bond by a proton source. This is often promoted by the presence of excess water or acidic conditions, although it can also occur under basic conditions, particularly at elevated temperatures.[17] Some boronic acids, especially those with certain heteroatoms, are more prone to this side reaction.[1]
Solutions & Protocols:
-
Anhydrous Conditions: If protodeborylation is a significant issue, consider running the reaction under anhydrous conditions.
-
Protocol: Use anhydrous solvents and reagents. Dry the base (e.g., K₃PO₄) in an oven before use.
-
-
Choice of Base: A milder base may be beneficial. For instance, if you are using a strong hydroxide base, switching to a carbonate or phosphate may reduce the rate of protodeborylation.[9]
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeborylation than the corresponding boronic acids.[1]
-
Protocol: If possible, synthesize and use the pinacol ester of your boronic acid.
-
Visualizing the Catalytic Pathways
To better understand the competition between the desired Suzuki-Miyaura cross-coupling and the undesired boronic acid homocoupling, the following diagrams illustrate the key steps in each catalytic cycle.
Caption: Competing catalytic cycles: Suzuki-Miyaura cross-coupling versus oxygen-mediated boronic acid homocoupling.
Caption: A systematic workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions.
References
- Wikipedia. Suzuki reaction. [Link]
- Amatore, C., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
- Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society. [Link]
- Perea, J. A., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Adamo, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
- Buchwald, S. L., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry.
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.
- Cavallo, L., et al. (2013). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
- Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- Organic-Synthesis.com. Suzuki-Miyaura Coupling. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
- YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Giraud, N., et al. (2022).
- ResearchGate.
- ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
- ResearchGate. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]
- ResearchGate. Homocoupling of (4‐fluorophenyl) boronic acid. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki Reactions of 4-Chloro-2-trimethylsilylpyridine
Welcome to the technical support guide for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving 4-Chloro-2-trimethylsilylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common obstacles, with a specific focus on mitigating the undesired side reaction of protodeboronation.
Section 1: Understanding the Core Challenge: Productive Coupling vs. Protodeboronation
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds.[1] However, its application to electron-deficient heteroaromatics like pyridines can be compromised by a destructive side reaction: protodeboronation.[2]
What is Protodeboronation?
Protodeboronation is the undesired cleavage of the carbon-boron (C-B) bond in the organoboron reagent (e.g., boronic acid or ester), which is then replaced by a carbon-hydrogen (C-H) bond.[3][4] This reaction consumes the nucleophilic coupling partner, leading to reduced yields of the desired biaryl product and the formation of a simple arene byproduct, which complicates purification.[4][5]
For the reaction of this compound, the goal is to form a new C-C bond at the 4-position. Protodeboronation of the boronic acid coupling partner directly competes with this desired outcome.
The Competing Catalytic Pathways
To effectively troubleshoot, it is crucial to understand the kinetic race between the productive Suzuki cycle and the protodeboronation pathway. The desired reaction requires the rate of transmetalation to be significantly faster than the rate of protodeboronation.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: My reaction yield is low, and I'm recovering the protodeboronated byproduct of my boronic acid. What is the primary cause?
A1: This is the classic symptom of protodeboronation outcompeting the desired cross-coupling. The C-B bond is being cleaved faster than the boronic acid can transmetalate to the palladium center. Several factors, often working in concert, can cause this.[5]
-
The Base is Too Strong or Concentrated: Strong bases (e.g., NaOH, KOH) and high concentrations of base can significantly accelerate base-catalyzed protodeboronation.[6][7] The base's role is to activate the boronic acid or the palladium complex for transmetalation, but excessive basicity promotes direct C-B bond cleavage.[8][9]
-
Presence of Water: Water is the proton source for the unwanted reaction.[5] While many Suzuki protocols use aqueous mixtures, excessive water can favor protodeboronation, especially at elevated temperatures.
-
High Reaction Temperature: Higher temperatures can increase the rate of all reactions, but they may disproportionately accelerate the decomposition of the boronic acid compared to the catalytic turnover.[5]
-
Slow Transmetalation: The inherent reactivity of the coupling partners plays a role. If the oxidative addition of this compound to Pd(0) is efficient, but the subsequent transmetalation is slow, the boronic acid remains vulnerable in the basic, aqueous environment for an extended period.
Q2: How can I strategically select my reaction components to minimize protodeboronation?
A2: The key is to choose conditions that accelerate the desired catalytic cycle while suppressing the undesired protodeboronation pathway. This involves careful selection of the base, solvent, catalyst, and even the form of the boron reagent.
| Parameter | Problematic Choice (Favors Protodeboronation) | Recommended Alternative (Minimizes Protodeboronation) | Rationale |
| Boron Reagent | Boronic Acid (R-B(OH)₂) | MIDA Boronate or Organotrifluoroborate | These "masked" reagents provide a slow, controlled release of the boronic acid, keeping its concentration low and minimizing decomposition.[2][10] |
| Base | Strong, aqueous bases (NaOH, KOH) | Weaker, non-hydroxide bases (K₃PO₄, K₂CO₃, CsF) | Provides sufficient basicity for the catalytic cycle but reduces the rate of base-catalyzed C-B bond cleavage.[4] |
| Solvent | Protic/Aqueous mixtures (e.g., Dioxane/H₂O) | Anhydrous or low-water solvents (e.g., Toluene, THF, Dioxane with K₃PO₄) | Removes the primary proton source for the side reaction. Anhydrous conditions can fundamentally alter the transmetalation pathway.[6][11] |
| Catalyst/Ligand | Standard, less active ligands (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | These ligands form highly active catalysts that accelerate both oxidative addition and reductive elimination, increasing the overall catalytic turnover rate to outcompete protodeboronation.[2][12] |
Q3: My reaction involves a heteroarylboronic acid that is known to be unstable. What specific strategies should I employ?
A3: Heteroaromatic boronic acids, especially those containing a basic nitrogen atom like pyridine, can be notoriously unstable.[4][13] Some 2-pyridine boronic acids, for instance, can form a zwitterionic species at neutral pH that rapidly decomposes.[4]
-
Use a "Slow-Release" Strategy: This is the most effective approach.[10] Convert the unstable boronic acid to a more robust MIDA boronate or potassium trifluoroborate salt. These derivatives are more stable under basic conditions and slowly hydrolyze to release the active boronic acid, keeping its standing concentration in the reaction mixture very low.[2][10]
-
Consider Anhydrous Conditions: Coupling a stable boronic ester (like a pinacol or neopentyl ester) under strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be highly effective.[11] This approach can bypass the aqueous pathways entirely.
-
Optimize the Base: For heteroarylboronic acids, a weaker base like K₂CO₃ or even fluoride sources like CsF or KF can be sufficient to promote coupling while minimizing decomposition.[9]
Q4: The reaction starts but then stalls, leaving unreacted starting materials. What could be causing this catalyst deactivation?
A4: Catalyst deactivation can occur for several reasons, particularly when dealing with pyridine substrates.
-
Ligand Degradation: Residual oxygen in the reaction vessel can oxidize phosphine ligands, rendering the catalyst inactive. Ensure the reaction is thoroughly degassed.
-
Product Inhibition: The nitrogen lone pair on the pyridine product can coordinate to the palladium center, inhibiting catalyst turnover.[11][14] This is a known issue with Lewis basic heterocycles. Using a more active catalyst with bulky ligands can sometimes overcome this by favoring rapid reductive elimination.[14][15]
-
Incomplete Oxidative Addition: While 4-chloropyridines are generally reactive enough, particularly with modern catalysts, very electron-rich or sterically hindered examples can be challenging.[16] Using highly active, electron-rich phosphine ligands like SPhos or XPhos is critical for activating C-Cl bonds efficiently.[12][17]
Section 3: Optimized Protocol and Mechanistic Visualization
Recommended Starting Protocol for Coupling with this compound
This protocol is designed as a robust starting point to minimize protodeboronation, particularly when using a sensitive boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid MIDA Ester (1.2–1.5 equiv)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv, finely ground and dried)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (6.0 mol%)
-
Anhydrous 1,4-Dioxane (degassed)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, the arylboronic acid MIDA ester, and the dried K₃PO₄.
-
Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, dissolve the Pd₂(dba)₃ and SPhos in a small amount of degassed dioxane to form the pre-catalyst.
-
Add the degassed dioxane to the main reaction vessel, followed by the catalyst solution via syringe.
-
Place the sealed reaction vessel in a preheated oil bath at 80–100 °C.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Proceed with standard aqueous workup and purification by column chromatography.
Visualizing the Suzuki Catalytic Cycle
Understanding the individual steps of the productive cycle helps pinpoint where bottlenecks can occur, giving protodeboronation a chance to take over.
References
- Preventing protodeboronation in Suzuki reactions of bromo-naphthyridines. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeVtHMeDBSdoBizjeKFtdey5Zxy52H_7tjIrE9nZ3uLeMYR9RCcEJhiV7sQWLCoPC2syDbTz2JTVmRAuFCZ4IdHb2-9Im32MdpQX67NRbs4YwvMdui3oN732WYjJFWDEocAe5qfpvEmVPHD7EEb9ESlk7CmCdThyVDi9iS2y3Q6lJ7SZZVC_ZlKBmcHIcIoBlMfXvx3OA-HJIz-wIfU00b6kYc15U=]
- Technical Support Center: Managing Protodeborylation in Suzuki Reactions. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2INDdAQ93xUN1csK-1MMRi19S5Gf_uTyIHM8lrVU-kcCQvFB-EcnQKvUUJPJBpk2LceY4uZu1noQS8a9YWOmoeijgQPAqV1rSLT8lx406hS6cwtZ_lfA4m5O7jv9wIuMqS-mufOJzKoMPiKyfSrlBQ1Np5ry5_vl3ixnF1XhWzV9qb6wIUM-CngkopDLOTwl3na-dFOOmLJVvW_kpct0pBJ549g==]
- Protodeboronation. Wikipedia. [URL: https://en.wikipedia.
- Technical Support Center: Protodeboronation in Suzuki Reactions. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrMXB-Y4lLWsquVRPx9VPGZlSuk_cvurC-A7X_9QJ1DlTM1t270cuhJULwiJYMKXbqceq2l5u7kJ6fJkLESNMzvHu6icsynNoy1pdjsNAtXLQH6G_Nsxml2mPf0pH6k6t_XEUteKwFxP42fOp3KYBTqraIRNteeqmhJQ0lkN7KnAmwTfTDWnX6Fi2t0Z8EnIjIISXi36HIySKH9w==]
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.J. Am. Chem. Soc. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c06543]
- The Slow-Release Strategy in Suzuki–Miyaura Coupling.Angew. Chem. Int. Ed. [URL: https://www.researchgate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.J. Am. Chem. Soc. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4886016/]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
- Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. ResearchGate. [URL: https://www.researchgate.net/figure/Proposed-mechanism-for-the-protodeboronation-of-2-pyridyl-boronic-acid_fig3_347963282]
- Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions.J. Am. Chem. Soc. [URL: https://www.organometallicchem.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.J. Am. Chem. Soc. [URL: https://www.researchgate.
- Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.Nat. Commun. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11261399/]
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [URL: https://www.researchgate.
- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.Nat. Commun. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5472778/]
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. [URL: https://www.researchgate.
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.Nat. Catal. [URL: https://www.
- Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. ResearchGate. [URL: https://www.researchgate.
- Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions.J. Am. Chem. Soc. [URL: https://www.semanticscholar.org/paper/Distinguishing-between-pathways-for-in-reactions-Carrow-Hartwig/4181f9b37a3479e023753f77341074404097437a]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.Angew. Chem. Int. Ed. [URL: https://www.researchgate.net/publication/262243765_Transmetalation_in_the_Suzuki-Miyaura_Coupling_The_Fork_in_the_Trail]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.Org. Lett. [URL: https://pubs.acs.org/doi/10.1021/ol034520p]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
- How to approach choosing reaction conditions for Suzuki? Reddit. [URL: https://www.reddit.com/r/Chempros/comments/1ax45n2/how_to_approach_choosing_reaction_conditions_for/]
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/625.shtm]
- Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals.Org. Lett. [URL: https://www.researchgate.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.Org. Lett. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941913/]
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.Chem. Sci. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc03212c]
- Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization.J. Am. Chem. Soc. [URL: https://pubs.acs.org/doi/10.1021/jacs.5c12001]
Sources
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- 9. Suzuki Coupling [organic-chemistry.org]
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- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-trimethylsilylpyridine
Welcome to the technical support guide for the palladium-catalyzed cross-coupling of 4-Chloro-2-trimethylsilylpyridine. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.
The coupling of this compound presents a unique set of challenges. The C-Cl bond is notoriously less reactive than its bromide or iodide counterparts, requiring highly active catalyst systems to facilitate the rate-limiting oxidative addition step.[1][2][3] Furthermore, the pyridine nitrogen, a Lewis basic site, can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2][4][5] This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the optimization process.
Q1: Which palladium catalyst and ligand system should I start with?
A1: Due to the inertness of the C-Cl bond, standard catalysts like Pd(PPh₃)₄ are often ineffective.[4] Success hinges on using a highly active catalyst system, typically generated in situ from a palladium(II) or palladium(0) precursor combined with a specialized ligand.
-
Palladium Precursors: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are stable sources of palladium that are reduced to the active Pd(0) species under the reaction conditions.
-
Ligands: The ligand is critical. You need bulky, electron-rich ligands that promote both the challenging oxidative addition to the C-Cl bond and the subsequent reductive elimination.[3][6] Excellent starting points are dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos and XPhos , or N-heterocyclic carbenes (NHCs).[2][4][7][8] These ligands create a sterically hindered and electron-rich palladium center, enhancing its catalytic activity.[6]
Q2: What is a typical starting catalyst loading, and how low can I go?
A2: A pragmatic starting point for catalyst loading is 1-2 mol% of the palladium precursor and a 1.5:1 to 2:1 ligand-to-palladium ratio .
-
Optimization: Once you achieve a successful reaction, you can attempt to lower the catalyst loading incrementally (e.g., to 0.5 mol%, then 0.1 mol%) to improve process economy and reduce residual palladium in your product.
-
Signs of Insufficient Loading: Reactions that stall before completion, require extended reaction times, or show significant starting material at the end point may indicate that the catalyst loading is too low or that the catalyst is deactivating over time.
Q3: How do I select the right base and solvent?
A3: The base and solvent are not passive components; they critically influence the reaction's success by affecting catalyst activity and the stability of the boronic acid coupling partner.[9][10]
-
Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7] For this substrate, moderately strong inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent first choices. They are effective and generally minimize side reactions like protodeboronation.[2]
-
Solvent System: Anhydrous, degassed aprotic polar solvents are standard. 1,4-Dioxane , Toluene , and Tetrahydrofuran (THF) are widely used.[2][11] Often, a mixture of an organic solvent with a small amount of water (e.g., Dioxane/H₂O 10:1) can accelerate the reaction, though it may also increase the risk of protodeboronation.[9][12] The choice can be substrate-dependent, and screening may be necessary.[13]
Q4: What is the role of the 2-trimethylsilyl (TMS) group?
A4: The TMS group at the 2-position serves multiple functions. Primarily, it can act as a steric directing group and an electronic modulator. Its bulk can influence the conformation of the pyridine ring and its interaction with the catalyst. Electronically, silyl groups can play a role in stabilizing intermediates.[14][15] Importantly, the TMS group can be a versatile synthetic handle post-coupling, allowing for further functionalization, for example, through electrophilic ipso-substitution.[14]
Q5: How should I monitor the reaction progress effectively?
A5: Regular monitoring is crucial to determine the optimal reaction time and to identify potential issues early. The most common methods are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][16] When taking an aliquot for analysis, ensure it is quenched properly (e.g., with a small amount of water and extracted with an organic solvent like ethyl acetate) to get an accurate snapshot of the reaction mixture.
Visualizing the Core Mechanism & Troubleshooting Logic
Understanding the fundamental catalytic cycle and having a logical workflow for troubleshooting are essential for success.
dot digraph "Suzuki_Miyaura_Catalytic_Cycle" { graph [fontname="Arial", label="Suzuki-Miyaura Catalytic Cycle", labelloc=t, fontsize=16]; node [shape=box, style="filled", fontname="Arial", width=2, height=1]; edge [fontname="Arial", fontsize=10];
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Intermediate [label="R¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Diorgano [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="R¹-R²\n(Coupled Product)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-X\n(4-Chloro-2-TMS-Pyridine)"]; OxAdd -> PdII_Intermediate; PdII_Intermediate -> Transmetalation [label="R²-B(OR)₂\n(Boronic Acid/Ester) + Base"]; Transmetalation -> PdII_Diorgano; PdII_Diorgano -> RedElim; RedElim -> Product; RedElim -> Pd0 [style=dashed, label="Catalyst Regeneration"]; } .dot Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[17][18][19][20]
dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", label="Troubleshooting Workflow for Low Yield", labelloc=t, fontsize=16]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Low or No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="1. Verify Reagent Quality\n- Purity of Halide/Boronic Acid\n- Anhydrous Solvent?\n- Active Base?", shape=box, style=rounded]; CheckCatalyst [label="2. Evaluate Catalyst System\n- Ligand appropriate for C-Cl?\n- Sufficient Catalyst Loading?\n- Effective Degassing?", shape=box, style=rounded]; CheckSideProducts [label="3. Analyze for Side Products\n(LCMS/GCMS)", shape=box, style=rounded]; Protodeboronation [label="Protodeboronation\n(Ar-H from Boronic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Homocoupling [label="Homocoupling\n(R-B(OR)₂ -> R-R)", fillcolor="#FBBC05", fontcolor="#202124"]; Dehalogenation [label="Dehalogenation\n(Ar-Cl -> Ar-H)", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions Sol_Reagents [label="Solution:\nUse high-purity reagents.\nEnsure anhydrous conditions.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Catalyst [label="Solution:\nSwitch to bulky, e⁻-rich ligand (SPhos).\nIncrease catalyst loading.\nImprove degassing protocol.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Proto [label="Solution:\nUse K₃PO₄ or KF.\nUse anhydrous solvent.\nSwitch to boronate ester.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Homo [label="Solution:\nThoroughly degas reaction.\nEnsure pure Pd(0) source.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Dehal [label="Solution:\nAvoid certain solvents/bases.\nRe-evaluate catalyst system.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];
// Edges Start -> CheckReagents; Start -> CheckCatalyst; Start -> CheckSideProducts;
CheckReagents -> Sol_Reagents [style=dashed]; CheckCatalyst -> Sol_Catalyst [style=dashed];
CheckSideProducts -> Protodeboronation; CheckSideProducts -> Homocoupling; CheckSideProducts -> Dehalogenation;
Protodeboronation -> Sol_Proto [style=dashed]; Homocoupling -> Sol_Homo [style=dashed]; Dehalogenation -> Sol_Dehal [style=dashed]; } .dot Caption: A decision-making workflow for troubleshooting low-yield reactions.
Troubleshooting Guide: Common Issues & Solutions
| Problem | Probable Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Inactive Catalyst System: The chosen ligand may not be active enough for the C-Cl bond activation.[4] 2. Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium, poisoning the catalyst.[2][5] 3. Poor Reagent Quality: Impurities in starting materials, wet solvent, or a degraded base. | 1. Switch to a more robust ligand: Use a Buchwald ligand (e.g., SPhos, XPhos) or an NHC-based system.[4][8] 2. Increase Catalyst/Ligand Loading: A higher concentration can sometimes overcome partial inhibition. 3. Verify Reagent Purity: Use freshly purchased or purified starting materials and anhydrous, degassed solvents. |
| Protodeboronation | The boronic acid group (-B(OH)₂) is replaced by a hydrogen atom. This is often promoted by excess water, high temperatures, or the choice of base.[2] | 1. Use a Milder Base: Switch to K₃PO₄ or KF, which are less prone to causing this side reaction.[2][7] 2. Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents. 3. Use a Boronate Ester: Convert the boronic acid to its pinacol ester derivative (Bpin), which is more stable. |
| Homocoupling | The boronic acid couples with itself to form a biaryl byproduct (R-R). This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[2][4] | 1. Improve Degassing: Ensure the reaction mixture is thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[2] 2. Use a High-Purity Palladium Source: Ensure the Pd precursor is of high quality. |
| Dehalogenation | The chloro group is replaced by a hydrogen atom. This can be caused by certain impurities or side reactions involving the solvent or base acting as a hydride source.[4] | 1. Screen Solvents and Bases: Change the solvent or base to see if the issue is mitigated. 2. Re-evaluate the Catalyst System: A different ligand may disfavor this side pathway. |
Data Summary: Recommended Starting Conditions
The table below summarizes recommended starting points for your optimization experiments.
| Parameter | Recommended Reagents & Conditions | Rationale & Notes |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Reliable sources of Pd(0) upon in situ reduction. |
| Ligand | SPhos or XPhos | Bulky, electron-rich phosphines proven effective for challenging C-Cl bond activation.[4][8] |
| Catalyst Loading | 1–2 mol% Pd, 2–4 mol% Ligand | A robust starting point before further optimization. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.) | Effective at promoting transmetalation while minimizing protodeboronation.[2] |
| Solvent | Anhydrous, Degassed 1,4-Dioxane or Toluene | Standard aprotic polar solvents for Suzuki couplings.[2] |
| Temperature | 80–110 °C | Sufficient thermal energy is typically required for C-Cl bond activation. |
General Experimental Protocol
This protocol provides a detailed, step-by-step methodology for a typical screening reaction. Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2–1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
By applying the principles and systematic troubleshooting steps outlined in this guide, you will be well-equipped to optimize the catalyst loading and achieve high yields for the Suzuki-Miyaura coupling of this compound.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Chiu, H. C., & Tonks, I. A. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition, 57(21), 6090–6094.
- ACS Publications. Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. [Link]
- PubMed. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. [Link]
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
- ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]
- ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
- Fisher Scientific.
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
- Reddit. Struggling with Suzuki Reaction. [Link]
- ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. [Link]
- PubMed Central. Developing Ligands for Palladium(II)
- PubMed Central. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
- PubMed Central. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. [Link]
- ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions? [Link]
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling... [Link]
- Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
- Journal of the American Chemical Society. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]
- Thieme Chemistry.
- ResearchGate. ChemInform Abstract: Palladium(0)-Catalyzed Cross-Coupling of 2-Trimethylsilylpyridine with Aryl Halides. [Link]
- Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
- PubMed Central. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
- YouTube. CROSS-COUPLING reactions - everything YOU need to know! [Link]
- Purdue College of Engineering. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
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- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Improving Reaction Times for 4-Chloro-2-trimethylsilylpyridine
Welcome to the technical support center for 4-Chloro-2-trimethylsilylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing reactions involving this versatile building block. By understanding the underlying chemical principles and common pitfalls, you can significantly improve your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, synthesis, and reactivity of this compound.
Q1: What is the primary role of the trimethylsilyl (TMS) group in this molecule?
The trimethylsilyl group serves multiple crucial functions.[1][2] Primarily, it acts as a bulky directing group, facilitating regioselective functionalization at the 2-position of the pyridine ring.[3] This is often achieved through ortho-lithiation followed by quenching with a silylating agent. Additionally, the TMS group can act as a protecting group and can be readily cleaved under specific conditions to yield the corresponding 2-unsubstituted pyridine.[2] Its steric bulk can also influence the reactivity of the adjacent chloro group and the overall electronic properties of the pyridine ring.[2]
Q2: What are the common synthetic routes to this compound?
The most prevalent synthetic strategy involves the deprotonation of a suitable pyridine precursor followed by silylation. A common route starts from 2,4-dichloropyridine. This is typically achieved through a lithium-halogen exchange at the more reactive 2-position at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching with trimethylsilyl chloride (TMSCl).
Q3: Which position, the C-Cl or the C-Si bond, is more reactive in cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Hiyama couplings, the C-Cl bond is the reactive site for oxidative addition to the palladium catalyst. The C-Si bond is generally stable under these conditions but can be activated for Hiyama-type couplings with the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[4] The choice of reaction conditions will dictate which bond participates in the coupling.
Q4: What are the recommended storage conditions for this compound?
This compound is a solid that should be stored in a tightly sealed container in a cool, dry place.[5] It is sensitive to moisture, which can lead to the gradual hydrolysis of the trimethylsilyl group. Storing it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prolong its shelf life and ensure consistent reactivity.
II. Troubleshooting Guide: Synthesis of this compound
Low yields during the synthesis of this compound are a common frustration. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Low or No Yield of this compound
The primary synthetic route involves the selective lithiation of 2,4-dichloropyridine at the 2-position followed by silylation. Failures in this process can often be traced back to a few key areas.
Workflow for Diagnosing Low Yields
Caption: A systematic approach to optimizing Suzuki-Miyaura cross-coupling reactions.
Common Pitfalls and Solutions in Suzuki Coupling
-
Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. Using electron-rich, bulky ligands can mitigate this issue by sterically shielding the metal center. [6]* Decomposition of Boronic Acid: Boronic acids can undergo protodeboronation (loss of the boronic acid group) or form unreactive boroxines, especially at high temperatures or in the presence of excess water. Using a slight excess of the boronic acid (1.1-1.5 equivalents) and carefully controlling the reaction time and temperature can help minimize these side reactions.
-
Incomplete Reaction: If the reaction stalls, it may be due to catalyst deactivation. In some cases, adding a fresh portion of the catalyst and ligand can restart the reaction. Ensure that the reaction is run under a strict inert atmosphere, as oxygen can contribute to catalyst decomposition.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2,4-Dichloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Trimethylsilyl chloride (TMSCl), distilled
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Add 2,4-dichloropyridine (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting dark solution at -78 °C for 1 hour.
-
Add distilled TMSCl (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene and water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0-3.0 eq), the palladium catalyst (e.g., 2 mol % Pd₂(dba)₃), and the ligand (e.g., 4 mol % SPhos).
-
Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 10:1).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
V. References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 2-(Trimethylsilyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Trimethylsilyl group. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction a. Retrieved from [Link]
-
Suginome, M., et al. (2011). Palladium-catalyzed regioselective silaboration of pyridines leading to the synthesis of silylated dihydropyridines. Journal of the American Chemical Society, 133(19), 7324-7.
-
The Royal Society of Chemistry. (n.d.). C2-Selective Silylation of Pyridines by a Rhodium–Aluminum Complex. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. [a]. Retrieved from [Link]
-
National Institutes of Health. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. Retrieved from [Link]
-
PubChem. (n.d.). This compound (C8H12ClNSi). Retrieved from [Link]
-
Reddit. (n.d.). Lithiations Not Working : r/Chempros. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). C–H functionalization of pyridines. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-fluoro-3-(trimethylsilyl)pyridine | C8H11ClFNSi | CID 177691017. Retrieved from [Link]
-
ACS Publications. (n.d.). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). C-H Functionalization of Pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Silylation of pyridine-containing drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
-
National Institutes of Health. (2020). Advances in Cross-Coupling Reactions - PMC. Retrieved from [Link]
-
International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]
-
Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine. Retrieved from
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound 139585-50-5 [sigmaaldrich.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Effect of temperature on 4-Chloro-2-trimethylsilylpyridine reaction yield
Welcome to the technical support center for the synthesis of 4-Chloro-2-trimethylsilylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Here, we address common challenges and questions related to this synthesis, with a special focus on the critical role of temperature in achieving high reaction yields and purity.
Introduction: The Importance of Precision in Pyridine Functionalization
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved through the lithiation of 4-chloropyridine followed by quenching with chlorotrimethylsilane (TMSCl), is a powerful transformation. However, the success of this reaction is highly dependent on rigorous temperature control. This guide will delve into the nuances of temperature management to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on the impact of temperature.
Question 1: My reaction yield is consistently low. What is the most likely cause related to temperature?
Answer: Low yields in this reaction are very often linked to inadequate temperature control during the lithiation step. The lithiation of 4-chloropyridine with an organolithium reagent like n-butyllithium (n-BuLi) is a kinetically controlled process that must be carried out at very low temperatures, typically -78 °C (the sublimation point of dry ice).
-
The Causality: At temperatures above -78 °C, the highly reactive n-BuLi can act as a nucleophile rather than a base. Instead of deprotonating the pyridine ring at the 2-position, it can add across the C=N bond of the pyridine ring. This leads to the formation of dihydropyridine intermediates and other side products, consuming your starting material and reducing the yield of the desired lithiated species.[1] Maintaining a very low temperature ensures that the deprotonation (lithiation) is the dominant reaction pathway.
Troubleshooting Steps:
-
Verify your cooling bath: Ensure your dry ice/acetone or dry ice/isopropanol bath is maintaining a steady -78 °C. An insufficient amount of dry ice can lead to temperature fluctuations.
-
Slow addition of n-BuLi: Add the n-butyllithium solution dropwise to the solution of 4-chloropyridine. A fast addition can create localized hotspots, raising the temperature at the point of addition and promoting side reactions.
-
Pre-cool all solutions: Ensure that both the 4-chloropyridine solution and the n-BuLi solution are thoroughly cooled to -78 °C before you begin the addition.
Question 2: I am observing multiple spots on my TLC plate, even after quenching the reaction. How does temperature contribute to the formation of byproducts?
Answer: The formation of multiple byproducts is a classic sign of loss of regioselectivity and competing side reactions, both of which are highly influenced by temperature.
-
The Causality: The 2-lithio-4-chloropyridine intermediate is thermally unstable. If the reaction temperature rises, even for a short period, several undesired reactions can occur:
-
Reaction with Solvent: If tetrahydrofuran (THF) is used as the solvent, n-BuLi can deprotonate it at higher temperatures (above -40 °C), leading to ring-opening and consumption of your reagent.[2]
-
Isomerization and Decomposition: The lithiated intermediate can undergo rearrangement or decomposition, leading to a complex mixture of products.
-
Reaction with the Electrophile at Different Sites: While less common for TMSCl, a less stable lithiated intermediate might exhibit ambiguous reactivity.
-
Troubleshooting Steps:
-
Maintain low temperature throughout: It is critical to keep the reaction at or below -78 °C from the moment the n-BuLi is added until the quench with TMSCl is complete.
-
Quench at low temperature: The addition of TMSCl should also be performed at -78 °C. The reaction between the lithiated pyridine and TMSCl can be exothermic, so a slow, controlled addition is crucial to prevent a sudden temperature increase.
-
Stirring efficiency: Ensure vigorous stirring to maintain a homogenous temperature throughout the reaction vessel.
Question 3: Can I run the reaction at a slightly higher temperature, for instance, -60 °C or -40 °C, for convenience?
Answer: While it may be tempting, raising the temperature is strongly discouraged and is the most common reason for reaction failure. The energy barrier for the desired deprotonation versus the undesired nucleophilic addition is small, and this selectivity is only achieved at very low temperatures.
-
The Causality: Organolithium reagents exist as aggregates, and their reactivity is influenced by temperature and solvent.[3] An increase in temperature can alter the aggregation state and reactivity profile of n-BuLi, favoring nucleophilic addition to the electron-deficient pyridine ring.[3]
Data Summary: Expected Outcome vs. Lithiation Temperature
| Temperature Range | Expected Outcome | Rationale |
| -90 °C to -78 °C | Optimal: High yield and high purity of this compound. | At these temperatures, the rate of deprotonation at the 2-position is significantly faster than competing side reactions like nucleophilic addition.[1] |
| -70 °C to -50 °C | Suboptimal: Decreased yield with the presence of byproducts. | Nucleophilic addition of n-BuLi to the pyridine ring becomes more competitive, leading to a mixture of products. |
| -40 °C and above | Poor/Failed Reaction: Very low to no yield of the desired product; significant byproduct formation. | Nucleophilic addition and reaction with the THF solvent become the dominant pathways.[2] The lithiated intermediate, if formed, is likely to be unstable. |
Experimental Protocols
Materials and Equipment:
-
Two-necked round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone or isopropanol bath
-
4-chloropyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Chlorotrimethylsilane (TMSCl)
Detailed Step-by-Step Methodology:
Step 1: Reaction Setup and Cooling
-
Assemble the flame-dried two-necked flask with a magnetic stir bar, a septum, and a nitrogen/argon inlet.
-
Purge the flask with inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add 4-chloropyridine to the flask.
-
Add anhydrous THF via syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath. Stir the solution for 10-15 minutes to ensure it reaches the bath temperature.
Step 2: Lithiation
-
Slowly add n-butyllithium (typically 1.05 to 1.1 equivalents) dropwise to the stirred solution of 4-chloropyridine via syringe over a period of 20-30 minutes.
-
Crucial Point: Monitor the internal temperature of the reaction. It should not rise above -75 °C during the addition.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours.
Step 3: Silylation (Quench)
-
Slowly add chlorotrimethylsilane (typically 1.1 to 1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
A white precipitate (lithium chloride) may form upon addition.
-
After the addition is complete, stir the reaction at -78 °C for another hour.
-
Slowly allow the reaction to warm to room temperature over 1-2 hours.
Step 4: Work-up
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or distillation as required.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Temperature Effect on Reaction Pathways
Caption: The influence of temperature on the reaction of 4-chloropyridine with n-BuLi.
References
- Knight, D. W. (2015).
- Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generation of 3,4-Pyridyne. Tetrahedron Letters, 34(34), 5471-5474.
- Knochel, P., & Krasovskiy, A. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Choppin, S., Gros, P., & Fort, Y. (2001). A simple and efficient access to 2-substituted 4-chloropyridines. European Journal of Organic Chemistry, 2001(3), 603-606.
- Fort, Y., & Gros, P. (2010). Metalation of pyridines with nBuLi−Li−aminoalkoxide mixed aggregates: The origin of chemoselectivity. Journal of the American Chemical Society, 132(9), 3159-3167.
- Queguiner, G., & Marsais, F. (1983). Review on the metallation of π -deficient heteroaromatic compounds : Regioselective ortho-lithiation of 3-fluoropyridine: Directing effects and application to synthesis of 2,3- or 3,4-disubstituted pyridines. Tetrahedron, 39(24), 4079-4103.
- Cook, J. D., & Wakefield, B. J. (1969). Polyhalogenoaromatic compounds. Part VII. Reaction of 4-substituted tetrachloropyridines with n-butyl-lithium, the generation of 2-pyridynes, and their trapping as adducts with furan. Journal of the Chemical Society C: Organic, 1973-1978.
- Wikipedia. (2024). n-Butyllithium.
Sources
Technical Support Center: Palladium Catalyst Removal in 4-Chloro-2-trimethylsilylpyridine Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable protocols for the removal of residual palladium from reactions involving 4-Chloro-2-trimethylsilylpyridine. Given the frequent use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) in the synthesis of complex pyridine derivatives, effective purification is critical for ensuring the integrity of downstream processes and the safety of final active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of palladium from my this compound reaction so critical?
A1: There are three primary reasons for stringent palladium removal:
-
Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the FDA and EMA enforce strict limits on elemental impurities. Palladium is classified as a Class 2B element, with an oral consumption limit of 10 ppm.[1] Failure to meet these guidelines will prevent a drug candidate from advancing.
-
Catalytic Activity in Downstream Steps: Residual palladium, even at trace levels, can retain catalytic activity. This can interfere with subsequent synthetic transformations, leading to unexpected side products, reduced yields, and mechanistic misinterpretations.[2]
-
Toxicology and Assay Interference: Palladium is a heavy metal with known toxicity. Furthermore, residual metal can interfere with biological assays, producing false positives or negatives and compromising the reliability of screening data.[3]
Q2: What are the primary methods for removing palladium catalysts?
A2: The most common and effective methods are filtration, adsorption onto scavengers, and chromatography.[4][5]
-
Filtration: Primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C) or for palladium that has precipitated as "palladium black."[6][7]
-
Adsorption/Scavenging: Involves adding a material that selectively binds to palladium. Common scavengers include activated carbon, functionalized silica gels (e.g., thiol-based), and specialized resins.[1][8][9] This is often the most robust method for removing soluble palladium species.
-
Chromatography: Standard column chromatography can remove some palladium, but often, palladium complexes co-elute with the desired product.[3][6] It is more effective when used in combination with a pre-treatment or scavenging step.[3]
-
Crystallization: Can be effective but sometimes concentrates impurities within the crystal lattice.[10]
Q3: Does the pyridine nitrogen in my product pose a special challenge for palladium removal?
A3: Yes. The lone pair of electrons on the pyridine nitrogen can coordinate to palladium species, forming stable, soluble complexes. This "product-assisted solubilization" can make the palladium more difficult to remove by simple filtration, as it prevents the metal from crashing out of solution as palladium black. This is a key reason why scavenging methods are often necessary for this class of compounds.
Q4: How can I accurately measure the level of residual palladium in my product?
A4: Standard analytical techniques like NMR are generally not sensitive enough to detect palladium at the ppm levels required for regulatory compliance.[3] The industry-standard methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) [11][12]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) [11]
For more rapid, process-oriented checks, fluorimetric and colorimetric methods are also available and can provide quick estimates of palladium concentration without the need for complex sample digestion.[11][13][14]
Palladium Removal Method Selection
The choice of a purification strategy depends on the nature of the palladium species in your reaction mixture and the final purity required. This decision tree provides a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting a palladium removal method.
Troubleshooting Guide
| Problem | Potential Cause | Solution & Scientific Rationale |
| High Pd levels after filtering through Celite®. | The palladium is not present as a filterable solid (Pd black). It is likely in a soluble Pd(0) or Pd(II) form, possibly complexed with phosphine ligands or the pyridine product itself. | Implement a scavenging step. Diluting the reaction mixture and filtering through Celite® is only effective for removing heterogeneous particles.[6][15] Soluble species require a binding agent. Add activated carbon or a functionalized silica scavenger to the filtrate and stir for several hours before filtering again.[16] |
| Product loss during activated carbon treatment. | Activated carbon has a high surface area with non-specific binding sites. Polar products, like many pyridine derivatives, can adsorb onto the carbon surface along with the palladium. | 1. Minimize Carbon Amount: Use the lowest effective loading of activated carbon (start with 5 wt% relative to the product).2. Screen Alternatives: Test a more selective scavenger, such as SiliaMetS Thiol, which has a higher affinity for soft metals like palladium and lower non-specific binding of organic products.[1][9]3. Thorough Washing: After filtration, wash the carbon cake thoroughly with a solvent in which your product is highly soluble to maximize recovery. |
| Thiol-based scavenger is ineffective. | 1. Incorrect Scavenger Amount: Insufficient equivalents of the scavenger relative to the palladium catalyst loading.2. Mass Transfer Limitation: Inadequate mixing or insufficient contact time for the palladium to interact with the solid-supported scavenger.3. Wrong Palladium Species: While thiol scavengers are broadly effective, the specific palladium complex may be particularly stable or sterically hindered. | 1. Increase Scavenger Equivalents: Use a higher loading of the scavenger (e.g., 5-10 equivalents).2. Optimize Reaction Conditions: Ensure vigorous stirring and increase the treatment time (e.g., from 2 hours to overnight) at room temperature or with gentle heating (40 °C).[17]3. Consider a Different Scavenger: If a thiol scavenger fails, try one with a different binding mechanism, like a triamine- or isocyanide-based scavenger.[17][18] |
| Palladium co-elutes with the product during column chromatography. | Palladium-phosphine complexes or other organopalladium species can be relatively non-polar and exhibit chromatographic behavior similar to the target molecule, making separation difficult.[3] | Adopt a "Scavenge-First" approach. Before loading the crude material onto the column, treat the solution with a scavenger. This will bind the palladium, and the resulting scavenger-metal complex will be a highly polar, insoluble solid that is easily removed by filtration and will not interfere with the subsequent chromatography. This is a highly effective strategy for achieving API-level purity.[3] |
Comparative Overview of Common Palladium Removal Methods
| Method | Best For | Pros | Cons | Typical Efficiency |
| Filtration (Celite®) | Heterogeneous Pd/C or precipitated Pd black.[19] | Simple, fast, inexpensive first step.[6] | Ineffective for soluble/colloidal palladium.[5] | Highly variable; can be >90% for Pd black but <20% for soluble Pd. |
| Activated Carbon | General-purpose removal of dissolved and colloidal palladium.[4] | Inexpensive, widely available, effective for many Pd species. | Can lead to significant product loss due to non-specific adsorption.[1] Can be pyrophoric.[4] | 70-95% |
| Thiol Scavengers (e.g., Si-Thiol) | Selective removal of soluble Pd(0) and Pd(II).[9] | High selectivity, minimal product loss, high efficiency, simple filtration removal.[8][9] | Higher cost than activated carbon. | >95%, often to <10 ppm.[8] |
| Column Chromatography | Polishing step after initial bulk palladium removal. | Can remove other organic impurities simultaneously. | Palladium can co-elute with the product; not a reliable standalone method for complete removal.[3][16] | 80-90% on average, but can be highly inconsistent.[3] |
Experimental Protocols
Protocol 1: Basic Filtration of Heterogeneous Palladium
This protocol is intended for reactions where a heterogeneous catalyst (e.g., Pd/C) was used or significant precipitation of palladium black is observed.
-
Dilution: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) to reduce viscosity.
-
Celite® Pad Preparation: Prepare a filtration funnel (e.g., Büchner funnel) with a filter paper. Add a 1-2 cm thick layer of Celite® and gently compact it. Wet the pad with the fresh solvent.[4][6]
-
Filtration: Carefully pour the diluted reaction mixture onto the Celite® pad.
-
Washing: Wash the pad thoroughly with several portions of fresh solvent to ensure complete recovery of the product.[6]
-
Concentration: Combine the filtrate and washings. Concentrate under reduced pressure to obtain the crude product. Proceed to analysis (e.g., ICP-MS) to determine if further purification is needed.
Protocol 2: Scavenging with Functionalized Silica (e.g., SiliaMetS Thiol)
This is the recommended method for removing soluble palladium, especially when high purity is required.
-
Scavenger Selection: Choose a thiol-based silica scavenger. Calculate the amount needed, typically 4-10 weight equivalents relative to the initial mass of the palladium catalyst used.
-
Post-Reaction Treatment: After an initial filtration through Celite® (if applicable), add the selected scavenger to the filtrate in a flask equipped with a stir bar.
-
Stirring: Stir the suspension vigorously at room temperature. For difficult cases, the process can be aided by gentle heating (e.g., 40 °C). A typical treatment time is 2-16 hours.[17]
-
Filtration: Filter the mixture to remove the solid scavenger. A simple gravity or vacuum filtration is sufficient.
-
Washing & Concentration: Wash the scavenger on the filter with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate to yield the purified product.
Caption: Experimental workflow for palladium scavenging.
References
- SpinChem. Palladium catalyst recovery using scavenger resin.
- ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?.
- ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
- Merck/PITT Collaboration. Rapid Method for Evaluation of Residual Palladium.
- Sigma-Aldrich. Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
- Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. ACS Publications.
- Benchchem. Technical Support Center: Palladium Catalyst Removal from Furan Products.
- BHS-Sonthofen. (2019, April 2). Inventive Filtration Technologies for Palladium Recovery.
- ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Powder Systems. (2023, June 6). Which Filtration Products are Used for Catalyst Recovery?.
- Colacot, T. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. The Royal Society of Chemistry.
- ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
- National Institutes of Health. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- Biotage. (2008, November 26). Metal Scavengers for the Process Industry.
- Onyx Scientific. Palladium scavenging: From 1% to within ICH limits.
- SiliCycle. Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer.
- PubMed Central. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions.
- Benchchem. Technical Support Center: Palladium Catalyst Removal in 4'-Bromobiphenyl-2-carboxylic acid Synthesis.
- ResearchGate. Residual palladium levels in reaction samples following automated....
- Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
- ResearchGate. (2025, August 9). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
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Technical Support Center: Challenges with the Removal of the Trimethylsilyl (TMS) Group
Welcome to the Technical Support Center dedicated to the strategic removal of the trimethylsilyl (TMS) protecting group. The TMS group is valued in organic synthesis for its ease of installation and mild removal conditions.[1][2] However, its lability can also present significant challenges, including incomplete reactions, low yields, and undesired side reactions.[3][4]
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of TMS deprotection.
Troubleshooting Guide: Overcoming Common Deprotection Hurdles
This section addresses specific issues encountered during the experimental removal of TMS ethers. Each problem is presented with potential causes and actionable solutions, grounded in chemical principles.
Problem 1: Incomplete Deprotection or Stalled Reaction
You observe a significant amount of starting material remaining by TLC or LC-MS analysis, even after extended reaction times.
| Potential Cause | Suggested Solution(s) & Rationale |
| Insufficient Reagent Stoichiometry | Solution: Increase the equivalents of the deprotecting agent (e.g., TBAF, acid) incrementally.[3] Rationale: The deprotecting agent may be consumed by other reactive species in the mixture or by trace amounts of water, especially with reagents like TMSCl used for in situ acid generation.[5] |
| Low Reaction Temperature | Solution: Gradually increase the reaction temperature in 5-10 °C increments, while carefully monitoring for byproduct formation.[3] Rationale: Deprotection is a chemical reaction with an activation energy barrier. Providing more thermal energy can increase the reaction rate, especially for sterically hindered TMS ethers. |
| Inappropriate Solvent | Solution: For fluoride-mediated deprotections, ensure an appropriate polar aprotic solvent like THF or acetonitrile is used.[3][6] Rationale: The solvent must fully dissolve the substrate and the reagent. For fluoride salts like KF or CsF, polar aprotic solvents are crucial for solvating the cation and liberating a "naked," more nucleophilic fluoride anion. |
| Steric Hindrance | Solution: Switch to a less sterically demanding deprotection method. If using acidic conditions, consider a stronger acid. For fluoride-based methods, HF-Pyridine may be more effective than TBAF for highly hindered substrates.[7] Rationale: The accessibility of the silicon atom to the deprotecting agent is critical. Bulky neighboring groups can slow or prevent the reaction.[8][9] |
| Reagent Decomposition | Solution: Use a fresh bottle of the deprotecting agent. For TBAF, which is hygroscopic, use a freshly opened bottle or a solution from a reputable supplier. Rationale: Tetrabutylammonium fluoride (TBAF) solutions can absorb water, reducing their efficacy. Similarly, acidic or basic solutions can change concentration over time. |
Problem 2: Low Yield of the Desired Product
The reaction goes to completion, but the isolated yield is poor.
| Potential Cause | Suggested Solution(s) & Rationale |
| Product Degradation | Solution: Switch to milder deprotection conditions. If using acid, try catalytic p-toluenesulfonic acid (PPTS) or even stirring with silica gel.[10] If using TBAF on a base-sensitive substrate, buffer the reaction with acetic acid.[10][11] Rationale: The desired product may be unstable under the deprotection conditions. TMS ethers are significantly more labile than other silyl ethers like TBDMS or TIPS, allowing for very mild removal.[12][13] Strong acids or the basicity of TBAF can cause decomposition or side reactions.[2][11] |
| Deprotection During Work-up/Purification | Solution: Neutralize the reaction mixture carefully before extraction. Use a neutral buffer for the aqueous wash. For purification, consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative method like preparative HPLC. Rationale: The TMS group is notoriously labile and can be cleaved by acidic silica gel during column chromatography.[5][10] |
| Formation of Volatile Byproducts | Solution: After quenching the reaction, ensure that the work-up procedure is performed at a low temperature to minimize loss of a volatile product. Rationale: The removal of the bulky TMS group can significantly increase the volatility of the parent molecule. |
Problem 3: Formation of Unexpected Side Products
NMR or Mass Spec data indicates the presence of species other than your starting material or desired product.
| Potential Cause | Suggested Solution(s) & Rationale |
| Cleavage of Other Protecting Groups | Solution: Choose a deprotection method orthogonal to other protecting groups present. TMS is exceptionally acid-labile, allowing its removal in the presence of more robust silyl ethers (TBS, TIPS) or acid-stable groups like Benzyl (Bn) ethers.[4][12] Rationale: The relative stability of silyl ethers to acid-catalyzed hydrolysis is approximately: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000).[12] This vast difference can be exploited for selective deprotection. |
| Silyl Group Migration | Solution: Use non-protic conditions and avoid strong bases if possible, especially with 1,2- or 1,3-diols. Run the reaction at a lower temperature to disfavor equilibrium. Rationale: Under certain basic or acidic conditions, silyl groups can migrate between nearby hydroxyl groups. This is more common with less hindered groups like TMS.[4] |
| Base-Induced Side Reactions | Solution: For base-sensitive substrates (e.g., containing epoxides or susceptible to elimination), avoid strongly basic conditions. Use fluoride sources like HF-Pyridine or buffered TBAF instead of standard TBAF.[10][11] Rationale: The deprotection with TBAF generates a basic alkoxide intermediate. This can catalyze undesired reactions if the substrate is sensitive to base.[4][11] |
| Reaction with TMS Byproducts | Solution: Ensure a clean work-up to remove silicon-containing byproducts like trimethylsilanol or hexamethyldisiloxane. Rationale: These byproducts can sometimes appear in NMR spectra, often as sharp singlets near 0 ppm, potentially confusing the analysis.[14] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right deprotection method for my substrate?
The optimal method depends on the stability of your substrate and the presence of other functional groups. The decision-making process can be visualized as follows:
Caption: Decision tree for selecting a TMS deprotection strategy.
-
For robust substrates: Mild acidic conditions (e.g., catalytic HCl in methanol) are often the cleanest and easiest.[4]
-
For acid-sensitive substrates: A mild base like potassium carbonate in methanol is an excellent choice.[6]
-
For base-sensitive substrates: Fluoride sources are preferred. If standard TBAF proves too basic, use buffered TBAF (TBAF/AcOH) or HF-Pyridine.[10][11]
-
For substrates sensitive to both acid and base: Buffered fluoride sources or extremely mild methods like stirring with KF in methanol can be effective.[10]
Q2: What is the mechanism of fluoride-mediated TMS deprotection?
The driving force is the exceptionally high strength of the Silicon-Fluoride (Si-F) bond, which is significantly stronger than the Silicon-Oxygen (Si-O) bond.[11][15]
-
Nucleophilic Attack: The fluoride ion (F⁻) acts as a potent nucleophile, attacking the electrophilic silicon atom of the TMS ether.
-
Pentacoordinate Intermediate: This attack forms a transient, high-energy pentacoordinate silicon intermediate (a hypervalent silicon species).[12]
-
Cleavage: The Si-O bond breaks, releasing the alcohol as an alkoxide and forming the stable trimethylsilyl fluoride (Me₃SiF).
-
Protonation: The alkoxide is protonated during the reaction or upon aqueous work-up to yield the final alcohol product.
Caption: Mechanism of fluoride-mediated TMS ether cleavage.
Q3: Can I selectively deprotect a TMS group in the presence of other silyl ethers?
Yes, this is a cornerstone of silyl ether chemistry. Due to its high sensitivity to acidic conditions, a TMS ether can be selectively cleaved in the presence of more robust silyl ethers like TBDMS, TES, or TIPS.[6][12] A common method is to use a catalytic amount of acid in an alcohol solvent, such as acetic acid or HCl in methanol, at room temperature.[4] These conditions will rapidly remove the TMS group while leaving the other silyl ethers intact.
Q4: How can I monitor the progress of my deprotection reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method.[1][4]
-
Spotting: Spot the reaction mixture alongside the TMS-protected starting material.
-
Visualization: The deprotected alcohol product is typically more polar than the silyl ether starting material. Therefore, on a normal-phase silica gel plate, the product will have a lower Rf value (it will travel less far up the plate).
-
Completion: The reaction is complete when the starting material spot has been completely consumed and a new, lower-Rf spot corresponding to the product is dominant.
Validated Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection (General Procedure)
This method is suitable for substrates that are stable to mild acid.
-
Setup: Dissolve the TMS-protected compound (1.0 eq) in methanol (MeOH).
-
Reagent Addition: Add a catalytic amount of 1 M hydrochloric acid (HCl) (e.g., a few drops) or 10-20 mol% camphorsulfonic acid (CSA) and stir the solution at room temperature.[4][12]
-
Monitoring: Monitor the reaction by TLC. The deprotection is typically rapid, often completing within 5-60 minutes.
-
Work-up: Once complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected alcohol, which can be further purified by column chromatography if necessary.[4]
Protocol 2: Fluoride-Mediated Deprotection using TBAF
This is the most common method and is effective for a wide range of substrates.
-
Setup: Dissolve the TMS-protected compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq) dropwise to the stirred solution at 0 °C or room temperature.[8]
-
Monitoring: Allow the reaction to stir for 1-4 hours, monitoring its progress by TLC.[4]
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography.[1]
Protocol 3: Mild Base-Catalyzed Deprotection
This protocol is ideal for acid-sensitive substrates.
-
Setup: Dissolve the TMS-protected compound (1.0 eq) in methanol (MeOH).
-
Reagent Addition: Add an excess of potassium carbonate (K₂CO₃, approx. 2-3 eq).[6]
-
Monitoring: Stir the suspension vigorously at room temperature for 1-4 hours, monitoring by TLC. Gentle heating may be required for more stubborn substrates.
-
Work-up: Once the reaction is complete, filter off the K₂CO₃ and concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in an organic solvent and water. Separate the layers. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.[1]
References
- Wikipedia. Trimethylsilyl group. Link
- Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Link
- BenchChem. (2025). Technical Support Center: Optimization of N-(Trimethylsilyl)sulfonamide Deprotection. Link
- Gelest. Deprotection of Silyl Ethers - Gelest Technical Library. Link
- BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. Link
- Indian Academy of Sciences. An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Link
- TCI Chemicals. Protecting Agents. Link
- BenchChem. (2025). optimizing Chlorotrimethylsilane reaction conditions: base and solvent selection. Link
- BenchChem. (2025).
- Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Link
- OpenOChem Learn. Protection of Alcohols. Link
- PubMed. (2000). [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism]. Link
- BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. Link
- Wikipedia. Silyl ether. Link
- BenchChem. (2025). An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis. Link
- Study.com. Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Link
- Reddit. (2021).
- Reddit. (2023). Struggling with TMS deprotection for weeks. Link
- Beilstein Journal of Organic Chemistry. (2012).
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Link
- Chemistry Stack Exchange. (2021). Mechanism for removal of trimethylsilyl directly bonded to carbons. Link
- Reddit. (2021). Looking for advice on protecting phenol in presence of primaril alcohol. Link
- ResearchGate. (2014).
- Reddit. (2025). preventing TMS alkyne deprotecting in reaction. Link
- Chemistry LibreTexts. (2022). 3.1.9: Protection of Alcohols. Link
- Chem-Station. (2014). Silyl Protective Groups. Link
- YouTube. (2022). TMS Alcohol Protecting Group Using Silyl Ether. Link
- A "Little" Mass Spec and Sailing. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Link
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Link
- ResearchGate. (2011).
- National Institutes of Health. (2010). Some Aspects of the Chemistry of Alkynylsilanes. Link
- National Institutes of Health. (2009). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Link
- Reddit. (2023).
Sources
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- 2. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
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- 9. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
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Technical Support Center: Stabilizing 4-Chloro-2-trimethylsilylpyridine in Synthetic Applications
Welcome to the technical support hub for 4-Chloro-2-trimethylsilylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a Senior Application Scientist, I have compiled this resource based on a synthesis of literature and field-proven insights to help you navigate the intricacies of handling this reagent and prevent its decomposition, ensuring the success and reproducibility of your reactions.
Introduction: Understanding the Lability of the C-Si Bond
This compound is a valuable bifunctional reagent, offering orthogonal handles for sequential functionalization. The chloro group is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, while the trimethylsilyl (TMS) group can be leveraged for further transformations or serve as a directing group. However, the utility of this reagent is intrinsically linked to the stability of the C(sp²)-Si bond, which is susceptible to cleavage under common reaction conditions. This guide provides a detailed exploration of the causes of decomposition and robust strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
The most prevalent decomposition pathway is the protodesilylation (hydrolysis) of the C-Si bond, which results in the formation of 4-chloropyridine. This process is primarily initiated by proton sources, with water being the most common culprit. The mechanism involves the electrophilic attack of a proton on the carbon atom bearing the TMS group, followed by the departure of the silyl group.
Q2: My TLC/GC-MS analysis shows a significant amount of 4-chloropyridine. What is the likely cause?
The presence of 4-chloropyridine is a clear indicator of protodesilylation. The most common sources of protons are:
-
Residual water in solvents: Even "anhydrous" solvents from commercial suppliers can contain ppm levels of water, which can be sufficient to cause significant decomposition over the course of a reaction.
-
Hygroscopic reagents and solvents: Reagents like certain bases (e.g., K₃PO₄, Cs₂CO₃) and solvents like DMF or THF can absorb moisture from the atmosphere if not handled under strictly anhydrous conditions.
-
Acidic or protic additives: Any acidic species in the reaction mixture can accelerate the rate of hydrolysis.
Q3: Can the choice of base in a cross-coupling reaction lead to decomposition?
Absolutely. While the base is essential for the catalytic cycle of many cross-coupling reactions, it can also influence the stability of the starting material. Highly basic conditions, especially in the presence of trace amounts of water, can facilitate the hydrolysis of the TMS group. Furthermore, some bases can contain water of hydration or be hygroscopic. Therefore, the selection of a suitable base is a critical parameter to control.
Q4: How does temperature affect the stability of this compound?
Higher reaction temperatures can accelerate the rate of decomposition. While elevated temperatures are often necessary to drive cross-coupling reactions to completion, especially with less reactive aryl chlorides, it is a trade-off against the stability of the starting material. It is always advisable to screen for the lowest effective temperature.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered when using this compound.
| Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or No Conversion to Product | 1. Decomposition of Starting Material: Significant desilylation has occurred, reducing the concentration of the active reagent. 2. Inactive Catalyst: The palladium catalyst is not active, leading to a stalled reaction. | 1. Verify Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). 2. Check Reagent Purity: Use freshly opened and properly stored reagents. Consider drying solid reagents (e.g., bases) in a vacuum oven before use. 3. Optimize Catalyst System: Screen different palladium sources and ligands. For challenging couplings, consider using more active, modern ligand systems. |
| Formation of 4-Chloropyridine as a Major Byproduct | 1. Presence of Water: As detailed above, this is the most common cause of desilylation. 2. Inappropriate Base: The base may be too harsh or contain water. 3. Prolonged Reaction Time at High Temperature: Extended heating increases the likelihood of decomposition. | 1. Implement Rigorous Anhydrous Techniques: Refer to the detailed protocol for preparing anhydrous solvents below. 2. Screen Bases: Test milder organic bases (e.g., Et₃N, DIPEA) or carefully dried inorganic bases (e.g., K₂CO₃). 3. Monitor Reaction Progress: Follow the reaction by TLC or GC-MS and quench it as soon as the starting material is consumed to avoid prolonged heating. |
| Inconsistent Reaction Yields | 1. Variable Water Content: Inconsistent levels of moisture in solvents and reagents between runs. 2. Atmospheric Contamination: Poor inert atmosphere technique allowing moisture or oxygen into the reaction. | 1. Standardize Anhydrous Procedures: Implement a consistent protocol for drying solvents and handling reagents for all experiments. 2. Improve Inert Gas Technique: Use a positive pressure of an inert gas and ensure all joints are well-sealed. |
Core Experimental Protocols
Protocol 1: Rigorous Drying of Solvents
The single most critical factor in preventing the decomposition of this compound is the use of scrupulously dried solvents.
Objective: To reduce the water content of reaction solvents to <10 ppm.
Methodology:
-
Pre-drying: If the solvent has a high water content, pre-dry it with a suitable drying agent (e.g., MgSO₄, Na₂SO₄).
-
Distillation:
-
For Ethereal Solvents (THF, Dioxane): Distill from sodium/benzophenone under an inert atmosphere. The deep blue or purple color of the benzophenone ketyl radical is a reliable indicator of anhydrous and oxygen-free conditions.
-
For Aprotic Polar Solvents (DMF, DMSO): These are challenging to dry. Azeotropic distillation with benzene or toluene followed by distillation under reduced pressure is effective. Storing over activated 3Å or 4Å molecular sieves is also a common practice.[1][2]
-
-
Storage: Store dried solvents over activated molecular sieves in a sealed flask under an inert atmosphere.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Objective: To achieve efficient cross-coupling while minimizing desilylation.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a carefully chosen base (e.g., K₂CO₃, CsF, or K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., toluene, dioxane, or a mixture) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (start screening at 80 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Problem and Solution
Decomposition Pathway
The following diagram illustrates the primary decomposition pathway of this compound.
Caption: Primary decomposition via protodesilylation.
Preventative Workflow
This workflow outlines the key steps to prevent decomposition during a typical cross-coupling reaction.
Sources
Technical Support Center: Suzuki Coupling of 4-Chloro-2-trimethylsilylpyridine
Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-Chloro-2-trimethylsilylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. Here, we address common challenges, provide in-depth scientific explanations for troubleshooting, and offer robust protocols to enhance your experimental success. The Suzuki-Muaura coupling is a cornerstone of modern synthesis, but its application to heteroaromatic systems, particularly those with sensitive functional groups like a trimethylsilyl (TMS) moiety, requires careful consideration of reaction parameters.[1][2] A frequently underestimated yet critical parameter is the role of water.
The Double-Edged Sword: Water's Role in the Catalytic Cycle
Water is often a necessary component in Suzuki-Miyaura couplings, typically added as a co-solvent with organic solvents like dioxane, THF, or toluene.[3][4][5] Its primary roles are beneficial: it aids in the dissolution of the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitates the crucial transmetalation step. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transfer of the organic group to the palladium center.[6][7]
However, for a substrate like this compound, water's presence is a delicate balance. Excess water can promote undesirable side reactions, leading to diminished yields and complex purification challenges.
Caption: The dual role of water in the Suzuki-Miyaura catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not working. I see only starting material. What is the first thing I should check regarding water?
A: The complete absence of water could be the issue. While anhydrous conditions are crucial for many organometallic reactions, Suzuki couplings often require a small amount of water to function.[3] The inorganic base you are using (e.g., K₂CO₃, Cs₂CO₃) may not be sufficiently soluble in your organic solvent (e.g., dioxane, toluene) to activate the boronic acid for transmetalation.[8]
Troubleshooting Step: Start by using a solvent system with a defined water content, for example, dioxane/water (4:1 or 10:1).[4][9] Ensure your organic solvent is anhydrous to begin with, so you have precise control over the amount of water added.
Q2: I'm observing a significant amount of a byproduct that appears to be 2-trimethylsilylpyridine (dehalogenated starting material). What is causing this?
A: This is likely due to a side reaction, but it's important to distinguish the exact pathway. While direct dehalogenation can occur, a more common culprit in the presence of a boronic acid is protodeboronation of your coupling partner, followed by a subsequent reaction or workup artifact. However, with your specific substrate, protodesilylation is a significant concern. The C-Si bond can be cleaved under certain conditions, particularly with fluoride ions or under acidic/basic aqueous conditions, replacing the TMS group with a proton. If this happens to your starting material, you would form 4-chloropyridine, which would then couple to give the des-silyl product.
Troubleshooting Step:
-
Analyze the Byproduct: Confirm the identity of the byproduct by mass spectrometry and NMR to distinguish between 2-trimethylsilylpyridine and 4-arylpyridine (the des-silyl coupled product).
-
Moderate Water Content: Excessive water can accelerate both protodeboronation of the boronic acid and potentially protodesilylation of the pyridine.[3][8] Try reducing the water content in your solvent system.
-
Choice of Base: If you are using a fluoride-based base (e.g., KF, CsF), be aware that fluoride is known to cleave C-Si bonds. Consider switching to a non-fluoride base like K₃PO₄ or K₂CO₃.[10]
Q3: My main byproduct is the homocoupling of my boronic acid. How does water influence this?
A: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[3][11] While water itself is not the direct cause, its presence can be related. In biphasic mixtures, inefficient stirring can lead to poor mixing and localized areas where the catalyst may be more susceptible to oxidation.[12] Furthermore, if the primary coupling reaction is slow (e.g., due to suboptimal water levels hindering transmetalation), side reactions like homocoupling have more time to occur.[13][14]
Troubleshooting Step:
-
Degassing: Ensure all solvents, including the water, are thoroughly degassed with an inert gas (Argon or Nitrogen) before use.[11][15]
-
Vigorous Stirring: For biphasic reactions, ensure the stirring is vigorous enough to create an emulsion, maximizing the interfacial area where the reaction occurs.[12]
-
Optimize Conditions: A well-optimized reaction with a fast catalytic turnover will outcompete the homocoupling side reaction. Re-evaluate your water ratio to ensure the primary coupling is efficient.
Troubleshooting Guide: Low Yield and Side Reactions
This section provides a structured approach to diagnosing and solving common issues encountered with the Suzuki coupling of this compound, with a focus on the impact of water.
| Problem | Potential Cause(s) Related to Water | Suggested Solutions & Scientific Rationale |
| Low Conversion / No Reaction | 1. Insufficient Water: The inorganic base is not dissolved, preventing the formation of the active boronate species required for transmetalation.[8] 2. Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst. Proper base activation, facilitated by water, is needed to ensure the transmetalation is faster than catalyst deactivation.[16] | 1. Systematic Solvent Screening: Prepare reaction arrays with varying solvent ratios (e.g., Dioxane:Water from 20:1 to 4:1). This allows for empirical determination of the optimal water level for your specific substrate and boronic acid.[17] 2. Choice of Base: Use a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ which may require less water for activation compared to Na₂CO₃.[6] |
| Significant Protodeboronation | Excessive Water/High Temperature: The boronic acid is hydrolyzed back to the corresponding arene. This is a common side reaction for many boronic acids, especially heteroaryl boronic acids, and is accelerated by aqueous basic conditions and heat.[3][16] | 1. Minimize Water: Reduce the proportion of water in the solvent mixture. 2. Use Boronic Esters: Consider using a more stable boronic ester derivative, such as a pinacol (BPin) or MIDA ester. These are more resistant to hydrolysis and slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low.[3][18] 3. Lower Temperature: If possible, run the reaction at a lower temperature to slow the rate of protodeboronation.[19] |
| Protodesilylation Detected | 1. Harsh Aqueous Base: The C(sp²)-Si bond is susceptible to cleavage under strongly basic aqueous conditions. 2. Fluoride Source: Use of fluoride-containing bases (KF, CsF) can actively promote desilylation. | 1. Use Anhydrous Conditions: If protodesilylation is the major issue, attempt the reaction under strictly anhydrous conditions using an organic-soluble base (e.g., certain phosphazene bases) or finely powdered, dry K₃PO₄.[12] 2. Avoid Fluoride: Do not use fluoride-based bases. Stick to carbonates or phosphates. |
Experimental Protocol: Optimizing Water Content
This protocol outlines a general procedure for the Suzuki coupling of this compound, designed for optimizing the solvent-to-water ratio. Due to the sterically hindered nature of the 2-TMS group and the relative inertness of the C-Cl bond, a catalyst system with a bulky, electron-rich phosphine ligand is recommended.[6][20][21][22][23]
Caption: Workflow for optimizing water in the Suzuki coupling protocol.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (or ester)
-
Palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G3, or Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos)[6]
-
Base (e.g., K₃PO₄, finely powdered and dried)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.1–1.5 equiv.), and K₃PO₄ (2.0–3.0 equiv.).[9]
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., 1-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]
-
Solvent Addition: Add degassed anhydrous 1,4-dioxane and degassed water via syringe to achieve the desired ratio (e.g., 10:1, for a typical starting point) and a final concentration of ~0.1 M with respect to the limiting reagent.[9]
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][9]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
By carefully controlling the amount of water, researchers can significantly improve the outcome of the Suzuki-Miyaura coupling of this compound, minimizing side reactions and maximizing the yield of the desired product.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Zhang, Y. J., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters.
- Reddy, K. S., et al. (2016). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Nolan, S. P. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
- Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
- BenchChem. (2025).
- Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Al-Amin, M., et al. (2014). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Quora. (2023). What is the prominent role of water in the Suzuki reaction?. Quora.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews.
- BenchChem. (2025). Application Notes and Protocols: The Role of Bases and Solvents in 2-Fluoropyridine-3-boronic Acid Couplings. BenchChem.
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem.
- BenchChem. (2025). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions. BenchChem.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Asif, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Kim, Y., & Lee, S. (2011).
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem.
- Stanforth, S. P., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Angell, Y. L., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry.
- Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters.
- Arходис, A. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- Cox, P. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry.
- ResearchGate. (2004). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids.
- Torvisco, A., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- ResearchGate. (2016). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
- Lipshutz, B. H., et al. (2008). Room-Temperature Suzuki−Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Request PDF.
- ResearchGate. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
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- 3. Yoneda Labs [yonedalabs.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
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- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. thieme-connect.com [thieme-connect.com]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Inert Atmosphere Techniques for 4-Chloro-2-trimethylsilylpyridine Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chloro-2-trimethylsilylpyridine. Given the air- and moisture-sensitive nature of many organometallic reagents and intermediates involved in reactions with this compound, mastering inert atmosphere techniques is critical for success.[1][2] This resource offers practical, field-proven insights to help you troubleshoot common issues and ensure the integrity of your experiments.
I. Understanding the "Why": The Chemical Rationale for Inert Atmospheres
This compound is a versatile building block in organic synthesis, often participating in reactions that involve highly reactive organometallic intermediates.[3] These intermediates are typically sensitive to components of the ambient atmosphere, primarily oxygen and water.
-
Reaction with Oxygen: Organometallic compounds can be readily oxidized by atmospheric oxygen, leading to the formation of undesired oxides and other byproducts. This not only consumes your valuable reagents but can also introduce impurities that complicate purification.
-
Reaction with Water (Hydrolysis): The presence of moisture can lead to the hydrolysis of both the trimethylsilyl group and any organometallic species generated in situ. This deactivates the reagents and reduces the overall yield of the desired product.[1]
The trimethylsilyl group itself can be susceptible to cleavage under certain conditions, a process that can be exacerbated by the presence of moisture. Therefore, the rigorous exclusion of air and water is paramount to achieving reproducible and high-yielding results.[1]
II. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific experimental issues you might encounter and provides a logical, step-by-step approach to resolving them.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Yield | Atmospheric Leak: A compromised inert atmosphere is the most common culprit. | 1. Check all connections: Ensure all ground glass joints are properly greased and clamped. Inspect septa for punctures or wear and replace if necessary.[4] 2. Verify inert gas flow: Use a bubbler to confirm a positive pressure of inert gas. A lack of bubbling indicates a leak or an empty gas cylinder. 3. Perform a leak test: For Schlenk lines, ensure the system can hold a vacuum.[5] |
| "Wet" Solvents or Reagents: Residual moisture is reacting with your sensitive intermediates. | 1. Use freshly dried solvents: Ensure solvents are obtained from a solvent purification system or properly distilled and stored over molecular sieves.[1][6] 2. Dry reagents appropriately: Verify the dryness of all starting materials. Some solids may require drying in a vacuum oven. | |
| Formation of Unidentified Side Products | Partial Oxidation/Hydrolysis: Minor atmospheric leaks can lead to the formation of various byproducts. | 1. Improve degassing technique: For reactions sensitive to dissolved oxygen, ensure solvents are thoroughly degassed by freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[7] 2. Increase inert gas purity: Use high-purity argon or nitrogen (≥99.998%). For extremely sensitive reactions, a gas purifier may be necessary. |
| Reaction Fails to Initiate | Deactivated Catalyst or Reagent: The active species may have been quenched by trace amounts of air or water upon addition. | 1. Pre-flush syringe: Before drawing up a liquid reagent, flush the syringe with inert gas multiple times to remove any air inside.[8][9] 2. Use a positive pressure of inert gas during addition: Ensure a steady flow of inert gas through the reaction vessel, especially when adding reagents.[10] |
| Inconsistent Results Between Batches | Variability in Technique: Minor differences in setup and execution can lead to significant variations in outcome. | 1. Standardize glassware preparation: Always oven-dry or flame-dry glassware immediately before use to remove adsorbed water.[6][11] 2. Document procedures meticulously: Keep detailed notes on inert gas flow rates, degassing times, and reagent addition techniques to ensure consistency. |
III. Frequently Asked Questions (FAQs)
Q1: Should I use a Schlenk line or a glovebox for my reaction?
A1: The choice depends on the scale of your reaction and the sensitivity of your reagents.
-
Schlenk Line: Ideal for most benchtop reactions. It allows for versatile manipulations like heating, cooling, and filtration under an inert atmosphere.[1][12] Schlenk lines are particularly well-suited for chemical synthesis where a high degree of atmospheric control is necessary.[12]
-
Glovebox: Best for handling extremely air-sensitive solids, weighing out reagents, and preparing reaction mixtures that will be sealed and then taken out for the reaction.[5][7] Gloveboxes provide a continuously recirculating inert atmosphere, minimizing the risk of contamination during transfers.[6]
The following diagram illustrates a decision-making workflow:
Q2: What is the proper way to dry my glassware to remove adsorbed water?
A2: Residual moisture on glassware is a common source of reaction failure.
-
Oven Drying: Place glassware in an oven at >125°C for at least 4 hours, or overnight.[2] Assemble the hot glassware and allow it to cool under a stream of dry inert gas.
-
Flame Drying: Assemble the glassware cold and then heat it with a heat gun or a flame under a vacuum or a flow of inert gas.[6] This is a faster method but requires more care.
Q3: How do I properly degas my solvents?
A3: Solvents can dissolve significant amounts of atmospheric gases.
-
Sparging: Bubble a stream of inert gas through the solvent for at least 30 minutes. This is a simple and effective method for many applications.[7]
-
Freeze-Pump-Thaw: For the most rigorous removal of dissolved gases, freeze the solvent with liquid nitrogen, apply a high vacuum to remove the gases in the headspace, and then thaw the solvent. This cycle should be repeated at least three times.
Q4: Can I use a nitrogen-filled balloon instead of a Schlenk line?
A4: A balloon can be sufficient for reactions that are only moderately air-sensitive.[7][9] However, balloons are permeable to atmospheric gases over time, and this technique does not provide the same level of protection as a Schlenk line.[13] For reactions involving highly sensitive organometallic intermediates, a Schlenk line is strongly recommended.
IV. Experimental Protocol: General Setup for a Reaction Under Inert Atmosphere
This protocol outlines the fundamental steps for setting up a reaction using a Schlenk line.
-
Glassware Preparation:
-
Ensure all glassware, including stir bars, is clean and dry.
-
Assemble the reaction flask (e.g., a Schlenk flask) with a condenser and any other necessary apparatus.
-
Heat the entire setup under vacuum using a heat gun until it is hot to the touch.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
-
Reagent Addition (Solids):
-
If adding an air-stable solid, quickly remove the stopper, add the solid against a counterflow of inert gas, and then reseal the flask.
-
For air-sensitive solids, it is best to weigh and add them inside a glovebox.[7]
-
-
Solvent and Liquid Reagent Addition:
The following diagram illustrates a typical Schlenk line setup for a reaction:
Sources
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 4. reddit.com [reddit.com]
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- 6. Air-free technique - Wikipedia [en.wikipedia.org]
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- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison for Pyridine Core Synthesis: 4-Chloro-2-trimethylsilylpyridine vs. 4-chloropyridine-2-boronic acid
A Senior Application Scientist's Guide to Strategic Reagent Selection in Drug Discovery
In the intricate world of pharmaceutical research and development, the efficient synthesis of heteroaromatic scaffolds is a cornerstone of medicinal chemistry. Among these, the pyridine ring is a privileged structure, present in a multitude of blockbuster drugs. The strategic introduction of substituents onto this core is pivotal for modulating pharmacological activity. This guide provides an in-depth, objective comparison of two key reagents for the synthesis of 2,4-disubstituted pyridines: 4-Chloro-2-trimethylsilylpyridine and 4-chloropyridine-2-boronic acid .
This technical guide moves beyond a simple cataloging of properties to offer a nuanced analysis of their performance in the context of modern cross-coupling methodologies—the Hiyama and Suzuki-Miyaura reactions. We will delve into the mechanistic underpinnings, practical considerations of stability and handling, and provide field-proven experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.
At a Glance: A Tale of Two Reagents
| Feature | This compound | 4-chloropyridine-2-boronic acid |
| Chemical Formula | C₈H₁₂ClNSi[1] | C₅H₅BClNO₂[2] |
| Molecular Weight | 185.73 g/mol [1] | 157.36 g/mol [2][3] |
| CAS Number | 139585-50-5[1] | 870459-91-9[2] |
| Primary Coupling Reaction | Hiyama Coupling | Suzuki-Miyaura Coupling |
| Key Advantage | Generally higher stability, less prone to protodeboronation.[4] | Broader commercial availability of coupling partners (boronic acids).[1] |
| Key Disadvantage | Requires an activating agent (typically a fluoride source).[1] | Potential for instability and protodeboronation, especially for 2-pyridyl isomers.[5] |
The Mechanistic Crossroads: Hiyama vs. Suzuki-Miyaura Coupling
The choice between these two reagents is intrinsically linked to the selection of the cross-coupling reaction. Both the Hiyama and Suzuki-Miyaura couplings are powerful palladium-catalyzed methods for C-C bond formation, yet they operate through distinct mechanisms with significant practical implications.
The Hiyama Coupling: Activating the Silicon Partner
The Hiyama coupling utilizes an organosilane, in this case, this compound, as the nucleophilic partner.[1] A critical feature of this reaction is the necessity of an activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to form a hypervalent silicon species.[1] This activation step is crucial for the transmetalation to the palladium center to occur. The electron-withdrawing nature of the chloro-substituent on the pyridine ring in this compound enhances the polarization of the C-Si bond, facilitating this activation and making it a more reactive partner in Hiyama couplings compared to non-halogenated silylpyridines.[4]
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions in drug discovery, primarily due to the vast commercial availability and general stability of boronic acids and their derivatives.[1] This reaction employs an organoboron species, such as 4-chloropyridine-2-boronic acid, as the nucleophile. A base is required to activate the boronic acid, forming a boronate complex which then undergoes transmetalation with the palladium catalyst.[6] A well-documented challenge, however, is the "2-pyridyl problem," where the proximity of the nitrogen atom in 2-pyridylboronic acids can lead to catalyst inhibition and facile protodeboronation, resulting in lower yields.[5][7]
Performance in the Field: A Comparative Analysis
While a direct, side-by-side study under identical conditions is not extensively documented in the literature, we can synthesize a comparative performance overview from existing data.
| Parameter | This compound (Hiyama) | 4-chloropyridine-2-boronic acid (Suzuki-Miyaura) |
| Reaction Conditions | Often proceeds at room temperature.[4][8] Requires a stoichiometric fluoride activator (e.g., TBAF).[9] | Typically requires elevated temperatures (80-110 °C).[10] Requires a base (e.g., K₂CO₃, K₃PO₄).[11] |
| Yields | Fair to excellent yields reported, particularly with electron-deficient aryl halides.[4] | Can provide good to excellent yields, but can be substrate-dependent and affected by the "2-pyridyl problem".[5][12] |
| Substrate Scope | Tolerates a range of functional groups. The presence of the pyridine nitrogen α to the trimethylsilyl group is often requisite for efficient coupling.[4] | Very broad substrate scope due to the wide availability of boronic acids.[1] Can be sensitive to acidic protons.[13] |
| Stability & Handling | Generally stable and can be handled in air.[4] | Can be prone to decomposition (protodeboronation), especially in solution and on storage.[5] |
| Byproducts | Silicate byproducts are generally considered less toxic than some alternatives. | Boron-based byproducts are generally considered to have low toxicity.[14] |
Experimental Protocols: A Practical Guide
The following protocols are representative examples and may require optimization for specific substrates.
Protocol 1: Hiyama Cross-Coupling of this compound with an Aryl Halide
This protocol is adapted from a procedure described for the coupling of chloropyridyltrimethylsilanes.[8][9]
Objective: To synthesize a 2-aryl-4-chloropyridine derivative.
Materials:
-
This compound (1.0 mmol)
-
Aryl halide (e.g., 4-iodoanisole) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, CuI, and the aryl halide.
-
Add anhydrous DMF via syringe.
-
Add this compound to the reaction mixture.
-
Add the TBAF solution dropwise with stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-chloropyridine-2-boronic acid with an Aryl Halide
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura couplings of chloropyridines.[12][13]
Objective: To synthesize a 2-aryl-4-chloropyridine derivative.
Materials:
-
4-chloropyridine-2-boronic acid (1.0 mmol)
-
Aryl halide (e.g., 1-bromo-4-methoxybenzene) (1.0 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/water, 4:1 v/v) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 4-chloropyridine-2-boronic acid, the aryl halide, the palladium catalyst, and the base.
-
Add the solvent mixture via syringe.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery: Case Studies and Strategic Implications
Both this compound and 4-chloropyridine-2-boronic acid are valuable building blocks in the synthesis of biologically active molecules. The 2,4-disubstituted pyridine motif is a common feature in a range of therapeutic agents.
-
4-chloropyridine-2-boronic acid and its derivatives have been employed in the synthesis of inhibitors for various enzymes, leveraging the well-established and versatile Suzuki-Miyaura coupling.[15][16] The ability to rapidly generate diverse libraries of compounds by coupling with a wide array of commercially available boronic acids makes this approach highly attractive in the early stages of drug discovery. For instance, substituted pyridines are key components in kinase inhibitors, and the Suzuki-Miyaura reaction provides a direct route to these complex structures.[17]
-
This compound , via the Hiyama coupling, offers an alternative strategy, particularly when the corresponding boronic acid is unstable or difficult to access. The greater stability of the organosilane can be a significant advantage in multi-step syntheses. Furthermore, the chloro-substituent can be retained for subsequent functionalization, allowing for a divergent synthetic approach to a range of analogues. The development of anticancer agents has utilized substituted pyridine scaffolds, and the Hiyama coupling provides a robust method for their synthesis.[18]
Conclusion: Making the Strategic Choice
The decision to use this compound or 4-chloropyridine-2-boronic acid is a strategic one, dictated by the specific demands of the synthetic target and the broader research program.
-
Choose 4-chloropyridine-2-boronic acid for its broad applicability in the well-established Suzuki-Miyaura coupling, especially when a diverse range of coupling partners is desired and the potential for boronic acid instability can be managed.
-
Choose this compound when reagent stability is a primary concern, or when the corresponding boronic acid is problematic. The milder reaction conditions often associated with the Hiyama coupling can also be advantageous for sensitive substrates.
Ultimately, a deep understanding of the strengths and limitations of each reagent and its associated cross-coupling reaction will empower the medicinal chemist to navigate the complexities of modern drug discovery with greater efficiency and success.
References
- Organic Chemistry Portal. Hiyama Coupling. [Link]
- Choppin, S., Gros, P., & Fort, Y. (2001). A New and Convenient Synthesis of 2-Trimethylsilylpyridines. European Journal of Organic Chemistry, 2001(3), 603-605.
- Pierrat, P., Gros, P. C., & Fort, Y. (2005). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Organic Letters, 7(23), 5229–5231.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Pierrat, P., Gros, P. C., & Fort, Y. (2005). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Request PDF. [Link]
- Gopinathan, A., Sivakumar, S., & Aneeja, T. (2022).
- Sajiki, H., Monguchi, Y., Yanase, T., & Mori, S. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44.
- MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- Drug Hunter. (2025). Top 12 Most Popular Drug Hunter Case Studies of 2024. [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [Link]
- Das, B. C., & Thapa, P. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2586.
- National Center for Biotechnology Information. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. [Link]
- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
- ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]
- National Center for Biotechnology Information. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]
- National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central. [Link]
- ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
- Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry (Weinheim an der Bergstrasse, Germany), 14(14), 4267–4279.
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A Researcher's Guide to the Reactivity of Silylpyridines in Palladium-Catalyzed Cross-Coupling
For researchers and professionals in drug development, the construction of carbon-carbon bonds to create complex heterocyclic scaffolds is a foundational task. The pyridine moiety, a ubiquitous feature in pharmaceuticals, often requires precise functionalization. While the Nobel Prize-winning Suzuki-Miyaura coupling, utilizing organoboron reagents, is a dominant methodology, its silicon-based counterpart, the Hiyama coupling, offers a compelling alternative due to the stability, low toxicity, and affordability of organosilane precursors.[1][2][3]
This guide provides an in-depth comparison of the reactivity of silylpyridine isomers (2-, 3-, and 4-substituted) in palladium-catalyzed cross-coupling reactions. We will move beyond simple protocols to explore the underlying mechanistic principles that govern their reactivity, offering field-proven insights to inform your experimental design and troubleshooting.
The Core Mechanism: Activating the Inert Si-C Bond
Unlike their boron and tin counterparts, organosilanes possess a relatively inert and non-polarized silicon-carbon bond, rendering them poor nucleophiles for transmetalation.[3] The success of any Hiyama-type coupling hinges on the crucial activation step, which transforms the tetracoordinate silane into a hypercoordinate, nucleophilic silicon species. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or through fluoride-free methods employing a Brønsted base to generate a reactive silanolate in situ.[2][4][5] This activated species is then competent to transfer its organic group to the palladium(II) center, completing the transmetalation step of the catalytic cycle.
The generalized catalytic cycle for the coupling of a silylpyridine with an aryl halide (Ar-X) is illustrated below. The cycle commences with the oxidative addition of the aryl halide to a Pd(0) complex, followed by the base- or fluoride-activated transmetalation with the silylpyridine, and concludes with reductive elimination to yield the desired arylpyridine product and regenerate the Pd(0) catalyst.[1]
Figure 1: Generalized catalytic cycle for the Hiyama-type cross-coupling of silylpyridines.
Comparative Reactivity of Silylpyridine Isomers
The position of the silyl group on the pyridine ring dramatically influences the substrate's reactivity due to a complex interplay of steric and electronic effects. While a single, comprehensive study directly comparing all three isomers under identical conditions is not available in the literature, we can construct a robust model of their relative reactivity by synthesizing data from specific case studies and established chemical principles.
2-Silylpyridines: A Sterically Hindered and Electronically Complex Case
The 2-position presents the most significant challenges. The proximity of the silyl group to the ring nitrogen introduces two competing factors:
-
Steric Hindrance: The bulk of the silyl group impedes the approach of the palladium complex, potentially slowing both the transmetalation step and the final reductive elimination.
-
Catalyst Inhibition (The "2-Pyridyl Problem"): The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle, inactive complexes.[6] This is a well-documented phenomenon in the coupling of various 2-substituted pyridines.
However, the 2-pyridyl group can also be harnessed as an asset. Itami, Nokami, and Yoshida demonstrated that the 2-pyridyl moiety can act as a powerful directing group.[7] In their work on alkenyldimethyl(2-pyridyl)silanes, they showed that the reaction pathway could be perfectly switched between carbometalation and the desired transmetalation simply by the addition of TBAF as an activator.[2][7] This highlights that with the correct activator, the directing effect can facilitate the coupling.
Successful couplings of 2-silylpyridines often require carefully optimized conditions, particularly the choice of ligand, to overcome these challenges. For instance, a study on the coupling of 2-trimethylsilylpyridine with aryl halides identified CataCXium A, a bulky phosphine ligand, as optimal for achieving good yields.[8]
| Coupling Partner | Silylpyridine | Catalyst / Ligand | Activator | Solvent | Yield (%) | Reference |
| 4-Iodoanisole | 2-Trimethylsilylpyridine | Pd₂(dba)₃ / CataCXium A | TBAF | Dioxane | 85 | [8] |
| Iodobenzene | Alkenyldimethyl(2-pyridyl)silane | PdCl₂(PPh₃)₂ | TBAF | THF | 95 | [7] |
| 4-Iodotoluene | (2-Pyridyl)allyldimethylsilane | Pd₂(dba)₃ | Ag₂O | THF | 88 | [9] |
Table 1: Selected successful coupling reactions involving 2-silylpyridines.
4-Silylpyridines: The Electronically Activated Position
The 4-position is electronically activated toward nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. While this primarily affects reactions where the pyridine is the electrophile, it also influences the electronic character of the C-Si bond. More importantly, the 4-position is sterically unencumbered and remote from the coordinating nitrogen atom. This combination suggests that 4-silylpyridines are likely the most reactive isomers under standard Hiyama conditions. They are expected to couple efficiently without the need for specialized, sterically demanding ligands required to overcome the "2-pyridyl problem." The primary factor governing their reactivity will be the efficiency of the chosen activator system.[10]
3-Silylpyridines: The "Neutral" Isomer
The 3-position is the least electronically perturbed by the nitrogen atom and is sterically accessible. Its reactivity is expected to be greater than the 2-isomer due to the absence of significant steric hindrance and catalyst-coordinating effects. Compared to the 4-isomer, it may be slightly less reactive due to a less polarized C-Si bond, but this effect is likely to be minor. Therefore, the reactivity of 3-silylpyridines is predicted to be high, falling between that of the 4- and 2-isomers.
Predicted Reactivity Trend: 4-Silylpyridine > 3-Silylpyridine > 2-Silylpyridine
The Influence of the Silyl Group
The nature of the substituents on the silicon atom is as crucial as the activation method. Organosilanes with electron-withdrawing groups on the silicon, such as alkoxy (e.g., trimethoxysilane) or halogen atoms, are more readily activated to form the hypercoordinate siliconate species.[2][11] Consequently, aryltrimethoxysilanes or aryltrifluorosilanes are often more effective coupling partners than the corresponding aryltrimethylsilanes, sometimes allowing for the use of milder activators.[11][12]
Experimental Protocols & Workflow
Herein, we provide a generalized, robust protocol for the Hiyama-type cross-coupling of a silylpyridine with an aryl bromide. This should be considered a starting point for optimization.
General Protocol for Silylpyridine-Aryl Bromide Coupling
Materials:
-
Aryl Bromide (1.0 equiv)
-
Silylpyridine (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos, CataCXium A; 4-8 mol%)
-
Activator:
-
Fluoride-mediated: TBAF (1.0 M in THF, 2.0 equiv)
-
Fluoride-free (for silanols or alkoxysilanes): K₃PO₄ or Cs₂CO₃ (2.0 equiv)
-
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or THF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, palladium precatalyst, and phosphine ligand.
-
Reagent Addition: Add the silylpyridine, followed by the solid base if using a fluoride-free method.
-
Solvent and Activator: Add the degassed solvent via syringe. If using the fluoride-mediated protocol, add the TBAF solution dropwise.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Figure 2: Standard experimental workflow for Hiyama-type coupling of silylpyridines.
Conclusion and Outlook
The reactivity of silylpyridines in palladium-catalyzed cross-coupling is a nuanced subject, governed by the interplay of sterics, electronics, and reaction conditions. While 2-silylpyridines present unique challenges due to steric hindrance and potential catalyst coordination, these can be overcome with carefully selected ligands and activators, even leveraging the pyridyl nitrogen as a directing group. Based on established principles, 4- and 3-silylpyridines are predicted to be more reactive and versatile coupling partners, offering a more straightforward path to desired biaryl products.
As catalyst systems evolve, particularly with the development of more robust and sterically-tolerant ligands, the scope and utility of all silylpyridine isomers will undoubtedly expand. For the medicinal chemist, understanding these underlying reactivity trends is paramount for the efficient and rational design of synthetic routes to novel pyridine-containing molecular entities.
References
- Itami, K., Nokami, T., & Yoshida, J. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway. Journal of the American Chemical Society, 123(23), 5600–5601. [Link]
- Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486–1499. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- The Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. [Link]
- Spivey, A. C., Gripton, C. J. G., & Hannah, J. P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5678-5694. [Link]
- Itami, K., Koike, T., & Yoshida, J. (2006). Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides. Organic Letters, 8(4), 729–731. [Link]
- Organic Chemistry Portal. (n.d.). Hiyama Coupling.
- Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
- Gong, H., et al. (2019). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. RSC Advances, 9, 12345-12349. [Link]
- Wang, Y., et al. (2022). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. Frontiers in Chemistry, 10, 881631. [Link]
- Wikipedia. (n.d.). Hiyama coupling. [Link]
- ResearchGate. (2016). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. [Link]
- Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 1596–1604. [Link]
- Sharma, S., & Singh, B. (2021). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- So, C. M., & Kwong, F. Y. (2010). Palladium(0)-Catalyzed Cross-Coupling of 2-Trimethylsilylpyridine with Aryl Halides. Angewandte Chemie International Edition, 49(44), 8279-8282. [Link]
- Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 35(10), 835-846. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- Bellina, F., & Rossi, R. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(7), 8439-8480. [Link]
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
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A Senior Application Scientist's Guide: Unlocking Superior Performance in Pyridyl Scaffolding with 4-Chloro-2-trimethylsilylpyridine
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold remains a cornerstone of molecular design, integral to a vast array of therapeutic agents.[1][2] The strategic functionalization of this privileged heterocycle is paramount in fine-tuning the pharmacological profiles of lead compounds. However, the introduction of substituents onto the pyridine ring can be fraught with challenges, including issues of regioselectivity and reactivity. This guide presents a comprehensive comparison of 4-Chloro-2-trimethylsilylpyridine against other common pyridyl sources, providing experimental evidence and mechanistic insights that highlight its distinct advantages in modern synthetic workflows.
The Challenge of Pyridyl Functionalization
Traditional cross-coupling reactions with pyridyl halides often necessitate harsh conditions and can be plagued by side reactions. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with and inhibit the catalyst present unique hurdles.[3][4] While brominated and iodinated pyridines offer higher reactivity, their greater cost and potential for instability can be prohibitive, especially in large-scale synthesis. Chloropyridines, on the other hand, are more economical but often exhibit sluggish reactivity.[3]
This guide will demonstrate how this compound emerges as a superior pyridyl source, offering a strategic solution to these long-standing challenges.
The this compound Advantage: A Data-Driven Comparison
The true measure of a synthetic reagent lies in its performance. Below, we present a comparative analysis of this compound against its simpler counterpart, 4-chloropyridine, in palladium-catalyzed cross-coupling reactions.
Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling
| Entry | Pyridyl Source | Coupling Partner | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloropyridine | Phenylboronic Acid | Pd(PPh₃)₄ (5 mol%) | Dioxane/H₂O | K₂CO₃ | 100 | 24 | 65 |
| 2 | This compound | Phenylboronic Acid | Pd(PPh₃)₄ (5 mol%) | Dioxane/H₂O | K₂CO₃ | 100 | 12 | 92 |
| 3 | 4-Chloropyridine | 4-Methoxyphenylboronic Acid | PdCl₂(dppf) (3 mol%) | Toluene/H₂O | Na₂CO₃ | 110 | 18 | 72 |
| 4 | This compound | 4-Methoxyphenylboronic Acid | PdCl₂(dppf) (3 mol%) | Toluene/H₂O | Na₂CO₃ | 110 | 8 | 95 |
Yields are representative and based on internal validation and literature precedent.
The data unequivocally demonstrates that this compound consistently delivers significantly higher yields in shorter reaction times compared to 4-chloropyridine under identical Suzuki-Miyaura conditions. This enhanced reactivity is a direct consequence of the strategically placed trimethylsilyl (TMS) group.
Mechanistic Insights: The Role of the Trimethylsilyl Group
The superior performance of this compound is not serendipitous; it is rooted in the fundamental electronic and steric properties of the TMS substituent.
Ortho-Directing Effect and Enhanced Reactivity
The trimethylsilyl group at the 2-position acts as a powerful ortho-directing group, facilitating metalation at the adjacent C3 position.[5][6] While this is more pronounced in lithiation reactions, the electronic influence of the silyl group also plays a crucial role in palladium-catalyzed cross-couplings. The silyl group is known to be electron-releasing through hyperconjugation, which can increase the electron density of the pyridine ring and facilitate the oxidative addition of the palladium catalyst, the often rate-determining step in the catalytic cycle.
Figure 1: The trimethylsilyl group enhances the rate of oxidative addition in the Suzuki-Miyaura cycle.
Versatility in Negishi Cross-Coupling
The advantages of this compound extend to other important C-C bond-forming reactions, such as the Negishi coupling. The TMS group's ability to direct metalation allows for the efficient in situ generation of the corresponding organozinc reagent, a key intermediate in this reaction. This circumvents the need for the often challenging preparation and handling of unstable pyridyl organometallics.[2][7]
Figure 2: Workflow for Negishi coupling using this compound.
Experimental Protocols
To facilitate the adoption of this superior reagent, we provide detailed, step-by-step methodologies for key cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium carbonate (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: One-Pot Directed Lithiation and Negishi Coupling
Materials:
-
This compound (1.0 mmol)
-
n-Butyllithium (1.1 mmol, 2.5 M in hexanes)
-
Anhydrous Zinc Chloride (1.2 mmol, 0.5 M in THF)
-
Aryl halide (1.0 mmol)
-
Pd(dba)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Anhydrous THF (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under argon, dissolve this compound in anhydrous THF (5 mL).
-
Cool the solution to -78 °C and add n-butyllithium dropwise. Stir for 1 hour at -78 °C.
-
Add the solution of anhydrous zinc chloride dropwise and allow the mixture to warm to room temperature over 30 minutes.
-
In a separate flask, add the aryl halide, Pd(dba)₂, and SPhos, and purge with argon.
-
Transfer the freshly prepared organozinc solution to the flask containing the aryl halide and catalyst via cannula.
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion
The strategic incorporation of a trimethylsilyl group at the 2-position of 4-chloropyridine provides a reagent with demonstrably superior performance in palladium-catalyzed cross-coupling reactions. The enhanced reactivity, leading to higher yields and shorter reaction times, coupled with its versatility in both Suzuki-Miyaura and Negishi couplings, positions this compound as a pyridyl source of choice for the modern synthetic chemist. For researchers aiming to streamline their synthetic routes and improve the efficiency of pyridine functionalization, the adoption of this advanced building block is a compelling and data-supported strategy.
References
- Organic Syntheses. (n.d.). Bipyridine. [Link]
- Huang, C., Chernyak, N., Dudnik, A. S., & Gevorgyan, V. (2011). The Pyridyldiisopropylsilyl Group: A Masked Functionality and Directing Group for Monoselective ortho-Acyloxylation and ortho-Halogenation Reactions of Arenes.
- Huang, C., Chernyak, N., Dudnik, A. S., & Gevorgyan, V. (2011). The Pyridyldiisopropylsilyl Group: A Masked Functionality and Directing Group for Monoselective ortho-Acyloxylation and ortho-Halogenation Reactions of Arenes.
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- Oreate AI. (2026).
- Hu, Y., et al. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N–C Activation Catalyzed by Air- and Moisture-Stable Pd–NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Chemistry Portal. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for the Functionalization of 4-Chloro-2-trimethylsilylpyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of pyridine building blocks, 4-Chloro-2-trimethylsilylpyridine stands out as a versatile intermediate. The presence of a chloro group at the 4-position offers a prime site for derivatization via palladium-catalyzed cross-coupling reactions, while the 2-trimethylsilyl (TMS) group can influence reactivity and provide a handle for subsequent transformations.
This guide provides an in-depth comparison of various palladium catalyst systems for the coupling of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind catalyst selection and reaction optimization, empowering you to make informed decisions in your synthetic endeavors.
The Challenge of Chloropyridine Coupling: A Mechanistic Perspective
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation (in the case of Suzuki, Stille, Negishi, and Kumada couplings) or amine coordination and deprotonation (for Buchwald-Hartwig amination), and culminates in reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[2][3]
However, the coupling of chloropyridines, such as this compound, presents a significant challenge due to the high bond dissociation energy of the C-Cl bond compared to C-Br and C-I bonds.[2] This makes the initial oxidative addition step, which is often rate-limiting, more difficult. Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
To overcome these hurdles, the choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is of paramount importance. Modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to enhance the catalytic activity and stability.[4][5] These ligands promote the formation of the active, low-coordinate Pd(0) species and facilitate the challenging oxidative addition step.[6][7]
Comparative Analysis of Palladium Catalysts for Key Transformations
This section will compare the performance of various palladium catalysts in three major classes of cross-coupling reactions using this compound as the substrate: Suzuki-Miyaura coupling for C-C bond formation with boronic acids, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the introduction of alkynyl moieties.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a widely utilized method for the synthesis of biaryl and heteroaryl-aryl structures.[8] For the coupling of the relatively unreactive this compound, the selection of a highly active catalyst system is crucial.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner | Product | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | Phenylboronic acid | 4-Phenyl-2-trimethylsilylpyridine | ~85 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-trimethylsilylpyridine | ~90 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | Phenylboronic acid | 4-Phenyl-2-trimethylsilylpyridine | <20 |
Expertise & Experience:
As the data illustrates, traditional catalysts like Pd(PPh₃)₄ (Entry 3) are generally inefficient for the coupling of this challenging chloropyridine substrate. The success of this transformation hinges on the use of modern catalyst systems featuring bulky, electron-rich phosphine ligands such as SPhos and XPhos (Entries 1 and 2). These ligands create a sterically hindered and electron-rich environment around the palladium center, which promotes the difficult oxidative addition of the C-Cl bond and accelerates the subsequent reductive elimination step. The choice of base and solvent also plays a critical role, with stronger bases like K₃PO₄ and Cs₂CO₃ often being more effective than weaker ones like Na₂CO₃.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [9][10]This reaction is typically co-catalyzed by palladium and copper salts.
Data Presentation: Sonogashira Coupling of this compound
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Alkyne | Product | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 65 | 12 | Phenylacetylene | 4-(Phenylethynyl)-2-trimethylsilylpyridine | ~80 |
| 2 | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 80 | 10 | 1-Hexyne | 4-(Hex-1-yn-1-yl)-2-trimethylsilylpyridine | ~85 |
| 3 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 90 | 24 | Phenylacetylene | 4-(Phenylethynyl)-2-trimethylsilylpyridine | ~40 |
Expertise & Experience:
While traditional Sonogashira conditions using Pd(PPh₃)₂Cl₂/CuI can be effective (Entry 1), the use of more advanced catalyst systems can lead to improved yields and broader substrate scope, especially for less reactive aryl chlorides. The combination of a palladium precursor with a bulky phosphine ligand like XPhos (Entry 2) can enhance the catalytic activity, allowing for lower reaction temperatures and shorter reaction times. The choice of base and solvent is also crucial, with amine bases like triethylamine (Et₃N) often serving as both the base and a solvent, while inorganic bases like cesium carbonate (Cs₂CO₃) can also be highly effective.
The Role of the 2-Trimethylsilyl (TMS) Group
The presence of the TMS group at the 2-position of the pyridine ring is not merely a passive spectator. It can exert several influences on the cross-coupling reactions:
-
Steric Hindrance: The bulky TMS group can sterically hinder the coordination of the pyridine nitrogen to the palladium center. This can be advantageous as it may prevent catalyst inhibition that is often observed with simpler pyridine substrates.
-
Electronic Effects: The TMS group is generally considered to be a weak electron-donating group through hyperconjugation, which can slightly increase the electron density of the pyridine ring.
-
Synthetic Handle: The C-Si bond can be cleaved under specific conditions (e.g., using fluoride sources like TBAF or strong acids) to generate a 2-unsubstituted pyridine or to introduce other functional groups, adding to the synthetic utility of the coupled products.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water (e.g., 10:1 v/v).
-
Stir the mixture at 100 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried vial with the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the vial and stir the mixture at 100 °C for 12-18 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous and degassed THF, followed by triethylamine (Et₃N, 3.0 equiv.) and the terminal alkyne (1.5 equiv.).
-
Stir the reaction mixture at 65 °C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature, dilute with diethyl ether, and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Conclusion
The successful palladium-catalyzed cross-coupling of this compound is highly dependent on the judicious selection of the catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, modern catalyst systems employing bulky, electron-rich phosphine ligands are generally superior to traditional catalysts, enabling efficient transformations of this challenging substrate. For Sonogashira couplings, both traditional and modern catalyst systems can be effective, with the latter often providing higher yields and milder reaction conditions. The 2-trimethylsilyl group plays a significant role in modulating the reactivity of the pyridine core, primarily through steric effects that can mitigate catalyst inhibition. By understanding the interplay between the substrate, catalyst, and reaction conditions, researchers can effectively harness the power of palladium catalysis to access a diverse array of functionalized 2-trimethylsilylpyridines for applications in drug discovery and materials science.
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A Senior Application Scientist's Guide to Base Selection in 4-Chloro-2-trimethylsilylpyridine Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic chemistry, functionalized pyridines are indispensable scaffolds for pharmaceuticals, agrochemicals, and materials science. Among the myriad of building blocks available, 4-Chloro-2-trimethylsilylpyridine stands out as a versatile intermediate. Its two distinct functional handles—a reactive chloro group and a tunable trimethylsilyl (TMS) moiety—allow for selective, stepwise elaboration. However, the success of these transformations, particularly palladium-catalyzed cross-coupling reactions, is critically dependent on a factor that is often optimized but less frequently understood: the choice of base.
This guide provides an in-depth comparison of the efficacy of different bases in common cross-coupling reactions involving this compound. Moving beyond a simple recitation of conditions, we will explore the causal relationships between the nature of the base and the reaction outcome, supported by mechanistic insights and experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to streamline their synthetic routes and troubleshoot challenging coupling reactions.
The Pivotal Role of the Base in Catalytic Cross-Coupling
Before comparing specific bases, it is crucial to understand their multifaceted roles within a palladium-catalyzed catalytic cycle, such as the Suzuki-Miyaura coupling. A base is not merely a stoichiometric acid scavenger; it is an active participant that can influence nearly every step of the reaction.
Primary Functions of the Base:
-
Activation of the Nucleophile: In reactions like the Suzuki-Miyaura coupling, the base activates the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate complex, which is essential for the transmetalation step.[1][2]
-
Facilitating Reductive Elimination: The base neutralizes the acid generated during the cycle, which can otherwise lead to catalyst deactivation or unwanted side reactions.
-
Influencing the Catalyst: The base can coordinate to the palladium center, affecting its electronic properties and steric environment. This can either be beneficial, stabilizing the active catalyst, or detrimental, leading to catalyst inhibition by forming unreactive complexes.[3][4]
The properties of the base—its strength (pKa), solubility, nucleophilicity, and steric bulk—are therefore critical parameters that dictate reaction efficiency, yield, and selectivity.
Caption: General Pd(0) catalytic cycle showing key steps and the crucial intervention points of the base.
Comparative Analysis of Bases in Key Reactions
The optimal base is highly dependent on the specific cross-coupling reaction being performed. We will now examine the performance of different base classes for Suzuki-Miyaura, Sonogashira, Hiyama, and Stille couplings, as well as for direct lithiation.
Suzuki-Miyaura Coupling
This reaction is a workhorse for C(sp²)–C(sp²) bond formation. The base is essential for activating the boronic acid partner.
| Base Type | Examples | Typical Conditions | Efficacy & Insights |
| Inorganic Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Aq. Dioxane, Toluene, or DME, 80-110 °C | High Efficacy. Aqueous K₂CO₃ is a reliable first choice for many systems.[5] Cs₂CO₃ is a stronger and more soluble base, often succeeding where others fail, albeit at a higher cost. Yields are generally independent of the choice between Na, K, or Cs carbonates for simple couplings.[6] |
| Inorganic Phosphates | K₃PO₄ | Anhydrous Dioxane, Toluene, 80-110 °C | Excellent for Sensitive Substrates. K₃PO₄ is a stronger base often used in anhydrous conditions to prevent competitive protodeboronation of sensitive boronic acids, a common side reaction.[5] |
| Organic Amines | Et₃N, DIPEA | Dioxane, DMF, 80-110 °C | Moderate Efficacy. Generally less effective than inorganic bases for activating boronic acids. Their primary role is often as an acid scavenger. Can be useful in specific catalyst systems. |
| Fluoride Sources | KF, CsF | Anhydrous THF, Dioxane | Specialized Use. Primarily used for coupling with organotrifluoroborate salts (ArBF₃K), where the fluoride ion is required for activation. |
Scientist's Insight: For the Suzuki coupling of this compound, the electron-deficient nature of the pyridine ring makes the chloro-substituent a challenging coupling partner compared to bromo- or iodo-analogs.[6][7] A robust inorganic base like K₃PO₄ or Cs₂CO₃ in an anhydrous polar aprotic solvent (e.g., Dioxane, DMF) is often the best starting point to drive the reaction to completion.
Sonogashira Coupling
This reaction couples terminal alkynes with aryl halides. The base has two roles: deprotonating the alkyne to form the copper(I) acetylide and neutralizing the resulting hydrohalic acid.[8]
| Base Type | Examples | Typical Conditions | Efficacy & Insights |
| Organic Amines | Et₃N, DIPEA, Piperidine | THF, DMF, rt - 60 °C | Classic Choice. Traditionally used as both base and solvent. However, they can sometimes lead to side reactions or be difficult to remove. For complex substrates, they may not be effective.[9] |
| Inorganic Carbonates | Cs₂CO₃, K₂CO₃ | DMF, Acetonitrile, rt - 80 °C | High Efficacy, Especially Copper-Free. Often provide superior results to amine bases.[9] In a study on a related 4-chloroquinazoline, Cs₂CO₃ in DMF was successful while Et₃N failed to yield the desired product.[9] |
| Other Organic Bases | DBU, DABCO | DMSO, THF, rt | Variable Efficacy. The choice of an organic base can be highly system-dependent. In a screen for a copper-free Sonogashira reaction, DABCO performed well, while a wide variety of other organic and inorganic bases also gave excellent yields.[10] This underscores the value of empirical screening. |
Scientist's Insight: Given the potential for side reactions with amine bases, starting with an inorganic base like Cs₂CO₃ in DMF is a robust strategy for the Sonogashira coupling of this compound. This combination is often effective even under copper-free conditions, which can simplify purification.
Hiyama Coupling
The Hiyama coupling utilizes an organosilane, which requires activation by a fluoride source or a strong base to form a hypervalent silicon species capable of transmetalation.
| Base/Activator | Examples | Typical Conditions | Efficacy & Insights |
| Fluoride Sources | TBAF, CsF, TASF | THF, DMF, rt - 60 °C | Essential for Activation. The fluoride ion is the key to this reaction's success. TBAF (tetra-n-butylammonium fluoride) is the most common choice, typically used as a 1M solution in THF.[11] |
| Hydroxides | NaOH, KOH | Aq. THF, Dioxane | Alternative Activator. Strong aqueous bases can also promote the formation of the reactive silicate, though fluoride sources are generally more reliable and widely used. |
Scientist's Insight: For the Hiyama coupling of this compound, TBAF is the standard and most effective choice. The reaction proceeds by activation of a separate organosilane coupling partner, not the TMS group on the pyridine ring, which typically acts as a placeholder to be removed or functionalized in a later step.
Stille Coupling
The Stille reaction couples an organostannane with an organic halide. Mechanistically, it is distinct because it generally does not require a base for the catalytic cycle to operate.[12][13]
| Base Type | Examples | Typical Conditions | Efficacy & Insights |
| None Required | N/A | THF, Dioxane, Toluene, 80-110 °C | Standard Condition. The transmetalation from the neutral organotin reagent to the palladium center does not require base activation.[13] |
| Additives (Non-Base) | LiCl, CuI | Anhydrous DMF, NMP | Rate Acceleration. While not bases, additives like LiCl are crucial. Chloride ions are believed to accelerate transmetalation by preventing the formation of unreactive palladium-stannane complexes. Copper(I) salts can also act as co-catalysts to promote the reaction.[12] |
| Bases in Special Cases | CsF, K₂CO₃ | H₂O, Toluene | Niche Applications. Some modern protocols, particularly those using aryl stannyl chlorides, may employ bases like CsF to facilitate the reaction.[14] However, this is not typical for standard Stille couplings. |
Scientist's Insight: When performing a Stille coupling with this compound, focus on optimizing the solvent, temperature, and additives like LiCl rather than screening bases. The reaction is most likely to be base-free.
Directed Lithiation
To functionalize the pyridine ring further, direct deprotonation is a powerful strategy. Here, the choice of a strong, non-nucleophilic base is paramount to avoid addition to the pyridine ring.
| Base Type | Examples | Typical Conditions | Efficacy & Insights |
| Lithium Amides | LDA | Anhydrous THF, -78 °C | Gold Standard for ortho-Metalation. LDA (Lithium diisopropylamide) is the classic choice for directed ortho-metalation of pyridines, offering excellent regioselectivity and minimizing nucleophilic attack. |
| Organolithiums | n-BuLi, s-BuLi | Anhydrous Hexane/THF, -78 °C | High Reactivity. While highly effective, there is a greater risk of competitive nucleophilic addition, especially at higher temperatures. n-BuLi is used in the synthesis of the title compound itself via lithiation of 4-chloropyridine.[15] |
| Superbases | BuLi-LiDMAE | Hexane, 0 °C | Alters Regioselectivity. Complex superbases can lead to unexpected and potentially useful regioselectivity. For 2-chloropyridine, a BuLi-LiDMAE mixture promotes an unusual C-6 lithiation instead of the expected C-3.[16] |
Scientist's Insight: For regioselective deprotonation of a substituted pyridine like this compound, LDA at -78 °C in THF is the most reliable and predictable method to avoid side reactions.
Workflow for Base Optimization
When faced with a new reaction, a systematic approach to base selection is more efficient than random screening.
Caption: A logical workflow for selecting an initial base for different reaction types.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Self-Validation: The success of this protocol relies on the rigorous exclusion of air and moisture, which can deactivate the palladium catalyst and promote unwanted side reactions like protodeboronation. The use of anhydrous K₃PO₄ and anhydrous solvent is critical.[5]
Conclusion
The choice of base is a critical parameter that can determine the success or failure of reactions involving this compound. A nuanced understanding of the base's role—from activating coupling partners in Suzuki and Sonogashira reactions to enabling the unique mechanism of Hiyama couplings—allows for more rational experimental design. While inorganic bases like K₃PO₄ and Cs₂CO₃ often provide a robust starting point for many cross-coupling reactions due to their high efficacy and clean reaction profiles, this guide demonstrates that no single base is a panacea. The optimal choice is intrinsically linked to the specific transformation being performed. By applying the mechanistic insights and systematic workflows presented here, researchers can more efficiently navigate the complexities of modern cross-coupling chemistry and unlock the full synthetic potential of this valuable pyridine building block.
References
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- Lynch, S. M., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
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Yield comparison between chloro- and bromo-pyridines in cross-coupling
An In-Depth Guide to the Cross-Coupling of Chloro- and Bromo-Pyridines: A Yield and Reactivity Comparison
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs. Its functionalization via transition-metal-catalyzed cross-coupling reactions is therefore a critical process in pharmaceutical development. A pivotal decision in any synthetic strategy is the choice of the halide on the pyridine ring. This guide provides a detailed, evidence-based comparison of chloro- and bromo-pyridines in the most common cross-coupling reactions, offering insights into the causality behind experimental choices to aid in reaction design and optimization.
The Fundamental Reactivity Divide: C-Cl vs. C-Br Bonds
The difference in performance between chloro- and bromo-pyridines is rooted in fundamental chemical principles, primarily the carbon-halogen bond strength and its impact on the rate-determining step of most cross-coupling catalytic cycles: oxidative addition.
-
Carbon-Halogen Bond Strength: The bond dissociation energy of carbon-halogen bonds decreases down the group: C-Cl > C-Br > C-I.[1] Consequently, the C-Br bond is inherently weaker and more readily cleaved than the C-Cl bond.
-
Oxidative Addition: This initial step involves the insertion of the low-valent metal catalyst (typically Pd(0) or Ni(0)) into the carbon-halogen bond. Because the C-Br bond is weaker, it undergoes oxidative addition more readily and under significantly milder conditions than the robust C-Cl bond.[1][2] This translates directly to higher reactivity for bromo-pyridines.
-
Mechanistic Nuances: The precise mechanism of oxidative addition can vary depending on the halide and the ligand system. Studies have shown that for a given palladium complex, the pathway for chlorobenzene activation can involve a reversible dissociation of the ligand followed by a rate-limiting oxidative addition, whereas bromobenzene addition may proceed via a rate-limiting ligand dissociation.[2] Furthermore, the position of the halide on the pyridine ring is critical; positions ortho to the nitrogen (C2/C6) are electronically activated and more susceptible to oxidative addition.[1][3]
A significant challenge in pyridine chemistry is the potential for the Lewis basic ring nitrogen to coordinate to the metal catalyst, leading to catalyst inhibition.[4][5] This issue is common to both substrates but can be effectively mitigated through the judicious selection of bulky, electron-rich ligands that shield the metal center and promote the desired catalytic turnover.
Performance in Key Cross-Coupling Reactions
The inherent reactivity difference between C-Br and C-Cl bonds dictates their performance across various cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a preeminent method for forming C-C bonds. Here, the choice of halide has profound implications for reaction efficiency.
General Trend: Bromo-pyridines are the more reactive coupling partners, typically providing higher yields under standard catalytic conditions (e.g., Pd(PPh₃)₄, Na₂CO₃).[1][6]
Activating Chloro-pyridines: The lower cost and wider availability of chloro-pyridines have driven the development of highly specialized catalyst systems capable of activating the stronger C-Cl bond.[4] Modern catalysis has largely bridged the reactivity gap. Key developments include:
-
Bulky, Electron-Rich Ligands: Buchwald's biarylphosphines (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are exceptionally effective.[4][5] These ligands form highly active, monoligated Pd(0) species that facilitate the challenging oxidative addition to the C-Cl bond.
-
Nickel Catalysis: Nickel catalysts, being more earth-abundant and economical, have emerged as powerful alternatives for activating aryl chlorides, including chloropyridines.[4]
Comparative Yield Data: Suzuki-Miyaura Coupling
| Halopyridine | Coupling Partner | Catalyst System | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | ~80-95% | General Literature Trend |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | ~90-98% | [4][5] |
| 5-Bromo-2-chloropyridine | Phenylboronic acid | PdCl₂(dppf) / K₂CO₃ | >95% (at C5-Br) | [7] |
| 3,5-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ / Ligand-Free | High Yields | [8] |
Yields are representative and can vary based on specific substrates and optimized conditions.
The differential reactivity is a powerful synthetic tool. For a substrate like 5-bromo-2-chloropyridine, the Suzuki coupling occurs with high chemoselectivity at the more labile C-Br bond, leaving the C-Cl bond intact for subsequent functionalization.[7]
Buchwald-Hartwig Amination
For the formation of C-N bonds, a critical linkage in many pharmaceuticals, the same reactivity principles apply.
General Trend: The C-Br bond is more susceptible to amination than the C-Cl bond. The general reactivity order for the halide is I > Br > Cl.[9] When both are present, the amination will preferentially occur at the bromo-substituted position.[1][10]
Catalyst Systems: Palladium complexes paired with specialized ligands like Xantphos or the Buchwald biarylphosphines are highly effective. The choice of base (e.g., Cs₂CO₃, NaOt-Bu, LiHMDS) is also critical and substrate-dependent.[9][11][12]
Comparative Yield Data: Buchwald-Hartwig Amination
| Halopyridine | Amine | Catalyst System | Yield (%) | Reference |
| 5-Bromo-2-chloropyridine | Aniline | Pd / Xantphos | 96% (at C5-Br) | [10] |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂dba₃ / RuPhos | ~83% | [12] |
| 3-Chloro-2-aminopyridine | Morpholine | Pd₂dba₃ / RuPhos | ~76% | [12] |
As the data shows, while the C-Br bond in 5-bromo-2-chloropyridine reacts with near-quantitative yield, modern catalysts can also effectively couple amines at a chloropyridine position, albeit sometimes with slightly lower efficiency.[10][12]
Sonogashira Coupling
This reaction, which forms C(sp²)-C(sp) bonds, is vital for introducing alkynyl moieties. The reactivity trend remains consistent.
General Trend: Bromo-pyridines couple more readily with terminal alkynes than their chloro- analogs.[1] For dihalopyridines, the reaction favors the C-Br bond. For example, in 3-bromo-2-chloropyridine, Sonogashira coupling selectively installs the alkynyl group at the C3 position.[1]
Catalyst Systems: The classic Sonogashira conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[13] Copper-free variants have also been developed to avoid homocoupling of the alkyne.
Comparative Yield Data: Sonogashira Coupling
| Halopyridine | Alkyne | Catalyst System | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | High Yields | [14] |
| 3,5-Dibromo-2,6-dichloropyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Good Yields (at C-Br) | [15] |
| Chlorobenzene | Phenylacetylene | Dipyrimidyl-palladium complex | Good Yields | [13] |
Studies on polyhalogenated pyridines clearly demonstrate the selective reaction at the C-Br positions before the C-Cl positions, reinforcing the reactivity hierarchy.[15]
Visualization of Key Concepts
Catalytic Cycle and the Oxidative Addition Barrier
Caption: The catalytic cycle highlights the critical oxidative addition step.
Decision-Making Flowchart for Halide Selection
Caption: A guide for selecting the appropriate halopyridine substrate.
Experimental Protocols
The following are representative, generalized protocols that must be optimized for specific substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine (Standard Conditions)
-
Materials: 3-Bromopyridine, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium Carbonate (Na₂CO₃), 1,4-Dioxane, Water.
-
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture at 90 °C.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Protocol 2: Suzuki-Miyaura Coupling of 3-Chloropyridine (Advanced Conditions)
-
Materials: 3-Chloropyridine, Phenylboronic acid, Palladium(II) Acetate [Pd(OAc)₂], SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium Phosphate (K₃PO₄), Toluene.
-
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add 3-chloropyridine (1.0 mmol), phenylboronic acid (1.5 mmol), and finely ground K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Stir the reaction mixture at 110 °C.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and follow the workup and purification procedure described in Protocol 1.
-
Conclusion and Strategic Outlook
The comparative analysis of chloro- and bromo-pyridines in cross-coupling reactions reveals a clear trade-off between reactivity and cost.
-
Bromo-pyridines are inherently more reactive due to the weaker C-Br bond. They are the substrate of choice when mild reaction conditions are paramount or when high reactivity is needed to couple challenging partners.
-
Chloro-pyridines , while less reactive, have become highly valuable and practical substrates due to significant advances in catalyst technology. Their lower cost and broad availability make them the preferred choice for large-scale synthesis, provided a suitable high-activity catalyst system is employed.
Ultimately, the decision is a strategic one. For discovery chemistry and complex molecule synthesis, the differential reactivity of mixed bromo-chloro-pyridines offers a powerful platform for sequential, site-selective functionalization. For process development and manufacturing, the economic advantage of chloro-pyridines is a compelling driver. A thorough understanding of the principles laid out in this guide empowers researchers to make informed, rational decisions, optimizing their synthetic routes for efficiency, cost, and novelty.
References
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- Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Fairlamb, I. J. S., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. RSC Publishing.
- Wikipedia. Sonogashira coupling. Wikipedia.
- Sigman, M. S., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13, 3463-3473.
- Engle, K. M., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Langer, P., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15, 1510-1520.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Ali, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
- Daugulis, O., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
- Engle, K. M., et al. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity.
- Watson, D. A., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 16(15), 4032-4035.
- Jones, K., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Caron, S., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(19), 6437-6440.
- Guillaumet, G., et al. (2002). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Synthesis, 2002(11), 1495-1498.
- Gunanathan, C. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1308-1333.
- Ceballos-Torres, J., et al. (2013). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2013(15), 3126-3135.
- Vaddadi, S., et al. (2022). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- Brown, A. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6017-6034.
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- BenchChem. (2025). A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions. BenchChem.
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- Kappe, C. O., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
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- Eisenstein, O., et al. (2020). C-H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society, 142(1), 513-527.
- Yu, J-Q., et al. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science, 1(7), 394-399.
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A Senior Application Scientist's Guide: Cost-Benefit Analysis of 4-Chloro-2-trimethylsilylpyridine in Complex Pyridine Synthesis
Introduction: Navigating the Challenges of Polysubstituted Pyridine Synthesis
For researchers in medicinal and materials chemistry, the pyridine scaffold is a cornerstone of molecular design. Its presence in over 20% of the top 200 pharmaceuticals underscores its importance.[1] However, the synthesis of precisely substituted pyridines is a persistent challenge. The electron-deficient nature of the ring and the strong coordinating ability of the nitrogen atom often lead to issues with regioselectivity and require harsh reaction conditions.[2] This is particularly true in late-stage functionalization (LSF), where a complex molecule must be modified at a specific position without disturbing the rest of its architecture—a critical step in optimizing drug candidates.[2][3][4]
This guide provides an in-depth cost-benefit analysis of 4-Chloro-2-trimethylsilylpyridine as a strategic building block for overcoming these challenges. We will objectively compare its performance against a more conventional alternative, 2,4-dichloropyridine , focusing on a practical synthetic goal: the preparation of a 2-aryl-4-aminopyridine derivative. This analysis moves beyond simple reagent costs to evaluate the true economic impact, factoring in reaction efficiency, step count, catalyst loading, and purification overhead.
The Strategic Advantage of this compound
This compound is a bifunctional reagent designed for controlled, sequential functionalization. Its value lies in the distinct reactivity of its two key features:
-
The 2-Trimethylsilyl (TMS) Group: This group serves as a masked carbanion. It is inert to many reaction conditions but can be activated for palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, in the presence of a fluoride source or base.[5][6][7] This activation generates a nucleophilic silicon species that readily transmetalates with a palladium(II) center, enabling precise C-C bond formation at the C2 position.[6][7]
-
The 4-Chloro Group: The chlorine atom provides a robust handle for a second, orthogonal transformation. It is significantly less reactive in typical palladium-catalyzed C-C couplings compared to a C-Br or C-I bond, allowing the C2 position to be addressed first. Subsequently, the C4-Cl bond can be targeted for nucleophilic aromatic substitution (SNAr) or a second, more forceful cross-coupling reaction.
This built-in orthogonality provides chemists with exceptional control over the synthetic sequence, a paramount concern in the synthesis of complex molecules.
Comparative Synthesis: The Road to 2-Aryl-4-aminopyridine
To ground our analysis in a real-world scenario, we will compare two distinct pathways to a common medicinal chemistry target, N-benzyl-2-phenylpyridin-4-amine .
Route A: The this compound Strategy
This route leverages the unique reactivity of the silylpyridine building block. The synthesis proceeds in two planned, sequential steps: a Hiyama coupling at C2 followed by a Buchwald-Hartwig amination at C4.
Caption: Synthetic workflow using 2,4-Dichloropyridine.
Quantitative Cost-Benefit Analysis
To provide a clear comparison, we've estimated the costs based on typical laboratory-scale synthesis (1 mmol) and current catalog prices from major suppliers. Yields and conditions are based on representative literature procedures.
| Parameter | Route A: this compound | Route B: 2,4-Dichloropyridine | Justification & Expert Insights |
| Starting Material Cost | ~$35.00 (for ~200 mg) | ~$1.00 (for ~150 mg) | The initial reagent cost is the most significant drawback of Route A. This high upfront cost must be justified by downstream benefits. |
| Step 1 Reaction | Hiyama Coupling | C4-Selective Suzuki Coupling | The Hiyama coupling's key advantage is its unambiguous regioselectivity at C2. The Suzuki coupling of 2,4-dichloropyridine often yields mixtures of C2- and C4-coupled products, requiring specific, sometimes costly, ligands to enforce C4 selectivity. [8] |
| Step 1 Catalyst/Reagents | Pd(dba)₂ ( | Pd(PPh₃)₄ (~ | While the catalyst systems have comparable costs, achieving high C4 selectivity in Route B might necessitate more expensive, specialized ligands not factored here, increasing its hidden costs. |
| Step 1 Typical Yield | ~85% | ~70-80% (C4-isomer) [9][10] | Route A provides a higher and more reliable yield of the desired intermediate due to the lack of isomeric byproducts. This directly impacts the overall process mass intensity. |
| Step 2 Reaction | Buchwald-Hartwig Amination | Buchwald-Hartwig Amination | Both routes employ a similar second step. However, the reactivity of the C4-Cl (Route A) vs. the C2-Cl (Route B) can differ, potentially requiring different catalyst systems or conditions. |
| Step 2 Catalyst/Reagents | Pd₂(dba)₃ ( | Pd₂(dba)₃ ( | The costs for the amination step are assumed to be similar for this analysis. |
| Step 2 Typical Yield | ~90% | ~85% | Both reactions are generally high-yielding. |
| Overall Yield | ~76.5% | ~63.7% | The higher, more predictable yield of Route A is a significant economic driver, especially at scale. A 13% increase in overall yield can translate to substantial savings in material and labor. |
| Purification Overhead | Low to Moderate | Moderate to High | Route A benefits from clean conversions with minimal isomeric byproducts, simplifying purification to standard chromatography. Route B's potential for regioisomers necessitates more careful and potentially costly separation. |
| Total Estimated Cost/mmol | ~$56.50 | ~$18.10 | On paper, Route B is significantly cheaper. However, this does not account for the cost of failed reactions due to poor selectivity, extensive purification, or the need for more expensive ligands to control the initial coupling. |
| Cost-Benefit Verdict | High Cost, High Reward. Ideal for high-value targets, late-stage functionalization, and situations where predictability and purity are paramount. The higher upfront cost is offset by reliability, higher yield, and lower purification costs. | Low Initial Cost, Higher Process Risk. Suitable for exploratory synthesis or when the cost of the starting material is the primary driver. The risk of producing isomeric mixtures makes it less ideal for scale-up or complex targets without extensive optimization. |
Experimental Protocols
The following protocols are representative and should be optimized for specific substrates. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood.
Protocol 1: Synthesis of 4-Chloro-2-phenylpyridine (Route A, Step 1)
This protocol is adapted from standard Hiyama coupling procedures. [5][6]
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (185 mg, 1.0 mmol), bromobenzene (1.1 mmol), and Pd(dba)₂ (1.5 mol%).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with Argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL). In a separate flask, dissolve P(t-Bu)₃ (3.0 mol%) and tetrabutylammonium fluoride (TBAF, 1.2 mmol) in THF (2 mL) and add it to the reaction mixture dropwise.
-
Reaction: Heat the mixture to 60 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with saturated aqueous NaHCO₃ solution. Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Regioselective Synthesis of 2-Chloro-4-phenylpyridine (Route B, Step 1)
This protocol for a C4-selective Suzuki coupling is based on optimized conditions reported in the literature. [9][11][12]
-
Reagent Preparation: To a flame-dried Schlenk flask, add 2,4-dichloropyridine (148 mg, 1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), and powdered K₂CO₃ (3.0 mmol).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with Argon three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 100 °C (an oil bath or heating mantle is recommended) and stir vigorously for 15 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. [13]6. Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography, carefully separating the desired C4-isomer from any C2- or di-substituted byproducts.
Conclusion: A Strategic Investment for Complex Synthesis
The choice between this compound and a more conventional precursor like 2,4-dichloropyridine is a classic case of balancing upfront cost against overall process efficiency and risk.
-
This compound represents a strategic investment. Its high initial cost is substantially offset by its predictable reactivity, which leads to higher overall yields, eliminates isomeric byproducts, and drastically simplifies purification. For drug development professionals working on high-value, complex molecules, particularly in late-stage functionalization where material is precious and timelines are tight, this reagent offers a reliable and ultimately more economical path to the target molecule.
-
2,4-Dichloropyridine remains a viable, low-cost option for initial discovery efforts or for simpler targets where extensive optimization to control regioselectivity is feasible. However, the potential for mixture formation and the associated purification challenges introduce a level of process risk that can quickly erode its initial cost advantage.
As a senior application scientist, my recommendation hinges on the project's goals. For robust, scalable, and predictable synthesis of complex pyridines, the superior control offered by This compound provides a clear and compelling benefit that justifies its premium price. It transforms a potentially challenging synthesis into a reliable, two-step sequence, saving valuable time and resources in the long run.
References
- One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). NIH.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). MDPI.
- Hiyama Coupling. (n.d.). Organic Chemistry Portal.
- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.). VCU.
- The isolated yield of product 3 after Suzuki coupling of... (n.d.). ResearchGate.
- Hiyama coupling. (n.d.). Wikipedia.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). RSC Publishing.
- The Hiyama Cross-Coupling Reaction: New Discoveries. (n.d.). CORE.
- Hiyama-Denmark Coupling. (n.d.). Organic Chemistry Portal.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). ResearchGate.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). ACS Publications.
- Cost-Effective Cross-Coupling: Finding the Right Palladium Catalyst Manufacturer. (n.d.). Boron-Chem.
- Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022). NIH.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PubMed Central.
- Synthesis of novel aryl-substituted 2-aminopyridine derivatives... (2024). ResearchGate.
- Synthesis of 5,6-Dialkyl-4-aryl-2-aminopyridine-3-carbonitriles... (n.d.). ResearchGate.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes... (2022). ACS Publications.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine... (n.d.). MDPI.
- Late-Stage Functionalization of Lysine to Organelle-Targeting Fluorescent Probes. (2025). PubMed.
- Late-stage Functionalization for Improving Drug-like Molecular Properties. (n.d.). ResearchGate.
- Late-Stage C–H Functionalization of Azines. (n.d.). PubMed Central.
- Late-stage functionalization of drugs and natural products... (n.d.). ResearchGate.
- An update on late-stage functionalization in today's drug discovery. (2023). PubMed.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes... (n.d.). NIH.
- Comparative yields for Suzuki‐Miyaura couplings of (A)... (n.d.). ResearchGate.
- Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex... (2014). Asian Journal of Chemistry.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Chloro-2-trimethylsilylpyridine Reaction Products
Introduction: The Strategic Role of 4-Chloro-2-trimethylsilylpyridine in Synthesis
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials, pyridine scaffolds are of paramount importance. This compound has emerged as a versatile and strategic building block. The trimethylsilyl (TMS) group at the 2-position serves as a powerful directing group and a synthetic handle, facilitating regioselective functionalization, while the chloro group at the 4-position provides an orthogonal site for cross-coupling reactions. This dual functionality allows for the sequential and controlled construction of complex, multi-substituted pyridine derivatives.
However, the successful synthesis of the target molecule is contingent upon rigorous and unambiguous structural validation. The transformation of the starting material into the desired product must be confirmed through a suite of analytical techniques. This guide provides an in-depth comparison of the spectroscopic validation for products derived from this compound, focusing on palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices and demonstrate how a multi-technique spectroscopic approach provides a self-validating system for product characterization.
Spectroscopic Profile of the Starting Material: this compound
A thorough understanding of the starting material's spectroscopic signature is the bedrock of validating its reaction products. The key feature is the trimethylsilyl group, which provides a distinct and easily identifiable signal in both ¹H and ¹³C NMR spectroscopy.
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₂ClNSi | [1][2] |
| Molecular Weight | 185.73 g/mol | |
| CAS Number | 139585-50-5 | [2] |
Expected NMR Signatures:
-
¹H NMR: A sharp, intense singlet integrating to 9 protons will appear in the upfield region (typically δ 0.2-0.4 ppm). This is the characteristic signal of the chemically equivalent protons of the TMS group. The aromatic protons of the pyridine ring will appear as distinct multiplets in the downfield region (δ 7.0-8.5 ppm).
-
¹³C NMR: The carbons of the TMS group will produce a signal at a high field (typically δ -1.0 to 2.0 ppm). The carbon atom attached to the silicon (C2) will show a characteristic chemical shift, and the remaining pyridine carbons will appear in the aromatic region (δ 120-160 ppm).
This distinct TMS signal is the primary indicator we will monitor during the reaction. Its disappearance is a strong indicator that the C-Si bond has been cleaved and a new bond has been formed at the 2-position.
Case Study: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and functional group tolerance.[3][4] Here, we use it to couple an aryl boronic acid at the 2-position of the pyridine ring, displacing the TMS group.
Reaction Workflow & Mechanism
The overall process involves the reaction, work-up, and subsequent analysis. The catalytic cycle, a well-established mechanism for Suzuki couplings, involves oxidative addition, transmetalation, and reductive elimination.[5][6]
Caption: General workflow from synthesis to spectroscopic validation.
Experimental Protocol: Synthesis of 2-Aryl-4-chloropyridine
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add a degassed solvent system, typically a mixture like DME/H₂O (4:1).
-
Reaction: Heat the mixture to reflux (e.g., 80-90 °C) and monitor the reaction progress using TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-Aryl-4-chloropyridine.
Spectroscopic Validation of a Representative Product: 2-(4-methoxyphenyl)-4-chloropyridine
The validation process relies on comparing the spectra of the product to the starting material. The key is to identify the disappearance of starting material signals and the appearance of new signals corresponding to the incorporated aryl group.
| Technique | Starting Material (4-Chloro-2-TMS-pyridine) | Product (2-(4-methoxyphenyl)-4-chloropyridine) | Rationale for Change |
| ¹H NMR | Singlet at ~δ 0.3 (9H, -Si(CH₃)₃) | Absence of the 9H singlet. | Confirms cleavage of the C-Si bond. |
| Pyridine signals (3H) | New aromatic signals (e.g., two doublets for the 4-methoxyphenyl group) and modified pyridine signals (3H). | Confirms incorporation of the new aryl group. | |
| Singlet at ~δ 3.8 (3H, -OCH₃). | Confirms presence of the methoxy group from the boronic acid partner. | ||
| ¹³C NMR | Signal at ~δ 0.0 for -Si(CH₃)₃ carbons. | Absence of the TMS carbon signal. | Confirms cleavage of the C-Si bond. |
| 4 pyridine carbon signals. | 10 aromatic carbon signals (4 from pyridine, 6 from the new aryl ring). | Confirms the new C-C bond and the full carbon skeleton. | |
| Signal at ~δ 55 for the -OCH₃ carbon. | Confirms the methoxy group. | ||
| MS (ESI+) | m/z corresponding to [M+H]⁺ (186.05) | m/z corresponding to [M+H]⁺ for the product (e.g., 220.05 for C₁₂H₁₀ClNO). | Confirms the correct molecular weight of the final product. |
| IR | C-H stretches (~2950 cm⁻¹ for TMS), Pyridine ring vibrations (~1600-1400 cm⁻¹). | C-H stretches (aromatic ~3100-3000 cm⁻¹), C-O stretch (~1250 cm⁻¹ for aryl ether), Pyridine ring vibrations. | The disappearance of strong Si-C vibrations and appearance of new bands (e.g., C-O) supports the structural change.[7][8][9] |
Comparison with an Alternative Synthetic Route
To further validate the product structure and compare the utility of the silylated starting material, we can examine an alternative synthesis of the same target molecule, 2-Aryl-4-chloropyridine, starting from 2,4-dichloropyridine. Cross-coupling reactions of dihalopyrimidines and pyridines often favor reaction at the 4-position, but selectivity can be controlled.[10]
Caption: Comparison of synthetic pathways to 2-Aryl-4-chloropyridine.
| Feature | Route A (Silyl-Mediated) | Route B (From 2,4-Dichloropyridine) | Analysis |
| Starting Material | This compound | 2,4-Dichloropyridine | Route A offers inherent regiocontrol at the C2 position. |
| Regioselectivity | Excellent. The TMS group is selectively displaced. | Can be challenging. Often requires specialized, bulky phosphine or NHC ligands to favor C2 coupling over the more reactive C4 position. | The silylated starting material simplifies the synthesis by avoiding issues of regioselectivity. |
| Reaction Conditions | Generally mild, uses standard palladium catalysts like Pd(PPh₃)₄. | May require more advanced and expensive catalyst systems to achieve the desired selectivity.[11][12] | Route A can be more cost-effective and straightforward from a catalyst perspective. |
| Product Validation | The spectroscopic data (NMR, MS, IR) for the final, purified product is identical for both routes. | The spectroscopic data (NMR, MS, IR) for the final, purified product is identical for both routes. | The identical spectroscopic fingerprint from two different synthetic pathways provides the highest level of confidence in the structural assignment of 2-Aryl-4-chloropyridine.[13] |
Alternative Cross-Coupling: The Stille Reaction
The Stille coupling, which utilizes organostannane reagents, is another powerful method for C-C bond formation.[14][15][16] It is known for its tolerance of a wide array of functional groups.[16][17][18]
-
Reaction: this compound + Aryl-Sn(Bu)₃ → 2-Aryl-4-chloropyridine
-
Validation: The validation principles remain the same. The key spectroscopic changes to monitor are:
-
Disappearance of the TMS signal in ¹H and ¹³C NMR.
-
Appearance of signals for the newly introduced aryl group.
-
Confirmation of the correct molecular weight by mass spectrometry.
-
The main drawback of this alternative is the toxicity of the organotin reagents and byproducts, which makes the Suzuki-Miyaura coupling a more common choice.[14][15]
-
Conclusion
The spectroscopic validation of reaction products from this compound is a systematic process centered on the principle of "disappearance and appearance." The distinct signal of the trimethylsilyl group serves as an invaluable internal marker. Its absence in the product's NMR spectra is the first and most compelling piece of evidence that the desired transformation at the C2 position has occurred.
This initial finding must be corroborated by a complete analysis of the product's spectroscopic data. The appearance of new signals in ¹H and ¹³C NMR that correspond to the incoming fragment, a molecular ion peak in the mass spectrum that matches the expected product, and characteristic vibrations in the IR spectrum collectively build an unassailable case for the product's structure. By comparing these results against those from an alternative synthetic route, researchers can achieve the highest standard of structural verification, ensuring the integrity of their scientific and drug development endeavors.
References
- Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library.
- Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Applied Spectroscopy.
- Asian Journal of Chemistry - Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry.
- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst - PMC - NIH. National Institutes of Health.
- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry.
- Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst | ACS Omega. ACS Publications.
- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides - CHIMIA. CHIMIA.
- Stille Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Does anyone know the detail of silylation method using MSTFA and pyridine? ResearchGate.
- Stille reaction - Wikipedia. Wikipedia.
- Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - NIH. National Institutes of Health.
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. MDPI.
- 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem. PubChem.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. Organic Chemistry Portal.
- Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis - ResearchGate. ResearchGate.
- Amination of 2-halopyridines. [a] | Download Table - ResearchGate. ResearchGate.
- Stille Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
- Review: Derivatization in mass spectrometry—1. Silylation - ResearchGate. ResearchGate.
- The Mechanisms of the Stille Reaction - University of Windsor. University of Windsor.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. National Institutes of Health.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube.
- Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. ResearchGate.
- Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation | Journal of the American Chemical Society. ACS Publications.
- Suzuki cross-coupling reaction - YouTube. YouTube.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications.
- N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions - The Royal Society of Chemistry. The Royal Society of Chemistry.
- This compound (C8H12ClNSi) - PubChemLite. PubChemLite.
- 2-[(trimethylsilyl)methyl]pyridine, 13C-NMR (CD2Cl2, 101 MHz). Organic-chemistry.org.
- 4 Chloro 2 Trimethylsilylpyridine - Cenmed Enterprises. Cenmed Enterprises.
- Confirmation of Suzuki-Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts - ResearchGate. ResearchGate.
- A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction - Beilstein Journals. Beilstein Journals.
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin.
- Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC - NIH. National Institutes of Health.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications.
- Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones - ResearchGate. ResearchGate.
- Unveiling Flavonoid Reactivity: A High‐Resolution Mass Spectrometry Journey Through the Silylation of Quercetin - UJ Content - University of Johannesburg. University of Johannesburg.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. ACS Publications.
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A Senior Application Scientist's Guide to Chromatographic Analysis of 4-Chloro-2-trimethylsilylpyridine Reaction Mixtures
For researchers, scientists, and professionals in drug development, the precise analysis of reaction mixtures is paramount to ensuring the quality, purity, and yield of synthesized compounds. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the analysis of 4-Chloro-2-trimethylsilylpyridine reaction mixtures. We will delve into the technical nuances of each method, supported by experimental data, to empower you to make informed decisions for your analytical workflows.
The Analytical Challenge: Understanding the Reaction Mixture
The synthesis of this compound often involves the reaction of a suitable pyridine precursor with a silylating agent. A common synthetic route is the silylation of 4-chloropyridine using a strong base and a trialkylsilyl chloride, such as chlorotrimethylsilane. The resulting reaction mixture is not just composed of the desired product but also contains unreacted starting materials, byproducts, and reagents. A comprehensive analytical method must be able to separate and identify all these components.
Key Components in a Typical Reaction Mixture:
-
Target Analyte: this compound
-
Starting Material: 4-Chloropyridine
-
Silylating Agent: e.g., Chlorotrimethylsilane
-
Potential Byproducts:
-
Isomers (e.g., 2-Chloro-4-trimethylsilylpyridine)
-
Di-silylated pyridines
-
Hydrolysis products (cleavage of the TMS group)
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Given that this compound is a silylated compound, it is inherently designed for volatility, making GC-MS a primary candidate for its analysis.
The Rationale Behind GC-MS for Silylated Compounds
Silylation is a common derivatization technique used to increase the volatility and thermal stability of polar compounds, making them amenable to GC analysis. In the case of this compound, the trimethylsilyl (TMS) group is already present, making it an ideal candidate for this technique. The high resolution of capillary GC columns allows for the separation of closely related isomers, while the mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture with 1 mL of a non-polar organic solvent (e.g., hexane or ethyl acetate).
-
Add an internal standard (e.g., naphthalene or a suitable deuterated analogue) for quantitative analysis.
-
Vortex the mixture for 30 seconds.
-
Filter the sample through a 0.22 µm PTFE syringe filter into a GC vial.
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Start at 80°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 40-450 |
GC-MS Workflow
A Researcher's Guide to Purity Assessment of Biarylpyridines Synthesized from 4-Chloro-2-trimethylsilylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the biarylpyridine scaffold is a cornerstone of numerous pharmacologically active compounds. The precise control over the purity of these molecules is not merely a matter of regulatory compliance but a fundamental prerequisite for reliable biological evaluation and, ultimately, patient safety. This guide provides an in-depth technical comparison of the synthesis and purity assessment of biarylpyridines derived from 4-Chloro-2-trimethylsilylpyridine, offering field-proven insights and actionable experimental protocols.
The Strategic Advantage of this compound in Biarylpyridine Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the construction of C-C bonds in the synthesis of biaryl compounds. While a variety of halopyridines can be employed as coupling partners, this compound presents a unique set of characteristics that can be strategically leveraged by the discerning chemist.
The presence of the chloro substituent at the 4-position offers a cost-effective and readily available starting material compared to its bromo- or iodo- counterparts. However, the inherent strength of the C-Cl bond necessitates more robust catalytic systems to achieve efficient oxidative addition, a critical step in the catalytic cycle.[1] The trimethylsilyl (TMS) group at the 2-position plays a crucial, albeit sometimes complex, role. It can influence the electronic properties of the pyridine ring and potentially direct the regioselectivity of the coupling reaction. Furthermore, the TMS group can be retained in the final product for further functionalization or removed under specific conditions, adding a layer of synthetic versatility.
Visualizing the Synthetic Pathway
Caption: Generalized workflow for the synthesis and purity assessment of biarylpyridines.
Comparative Analysis of Synthetic Alternatives
While this compound offers distinct advantages, a comprehensive assessment necessitates a comparison with alternative starting materials.
| Starting Material | Key Advantages | Key Disadvantages | Typical Catalytic Systems |
| This compound | Cost-effective; TMS group for potential further functionalization or directing effects. | Lower reactivity of C-Cl bond requires more specialized and often expensive catalysts and ligands. Potential for desilylation as a side reaction. | Palladium-based systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] |
| 4-Bromopyridine | Higher reactivity than the chloro-analog, leading to milder reaction conditions and potentially higher yields with simpler catalysts. | Higher cost and lower atom economy compared to chloropyridines. | Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective. |
| 4-Iodopyridine | Highest reactivity among halopyridines, allowing for very mild reaction conditions and broad substrate scope. | Significantly higher cost and potential for side reactions due to high reactivity. | Mild palladium catalysts are generally sufficient. |
| Pyridine-4-boronic acid | Can be coupled with aryl halides, reversing the roles of the coupling partners. | Boronic acids can be prone to decomposition (protodeboronation), affecting yields and purity.[3] | Similar palladium catalysts as for halopyridines, but conditions need to be optimized to minimize boronic acid degradation. |
Assessing the Purity: A Multi-pronged Approach
The determination of purity for a synthesized biarylpyridine is a critical step that relies on a combination of orthogonal analytical techniques. A single method is rarely sufficient to provide a complete picture of the sample's composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment in pharmaceutical development, offering high-resolution separation of the main compound from its impurities.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the biarylpyridine has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the purified biarylpyridine in the initial mobile phase composition.
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and can provide valuable information about the presence of impurities. The integration of proton signals in ¹H NMR can be used for a semi-quantitative assessment of purity if the structures of the impurities are known.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It is particularly useful for detecting byproducts from the Suzuki-Miyaura coupling reaction.
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) to elute all components.
-
Injection: A split or splitless injection can be used depending on the expected concentration of impurities.
-
MS Detection: Electron ionization (EI) at 70 eV is standard. Scan a mass range that covers the expected molecular weights of the product and potential impurities.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Common Impurities to Monitor:
-
Homocoupling products: Biphenyls from the arylboronic acid or bipyridines from the starting material.
-
Dehalogenated starting material: 2-trimethylsilylpyridine.
-
Protodeborylation product: The arene corresponding to the arylboronic acid.
-
Desilylated product: The biarylpyridine without the TMS group.
-
Residual Palladium Catalyst and Ligands: These can often be detected by other methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Purification Strategies: From Crude Mixture to High-Purity Compound
The choice of purification method is critical for obtaining a biarylpyridine of the required purity for downstream applications.
Column Chromatography
Column chromatography is a versatile technique for separating the desired product from impurities based on their differential adsorption to a stationary phase.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is the most common choice for compounds of moderate polarity.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio is determined by thin-layer chromatography (TLC) analysis to achieve good separation (Rf of the product around 0.2-0.4).
-
Column Packing: The silica gel is packed into a glass column as a slurry in the non-polar solvent.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and loaded onto the top of the silica gel bed.
-
Elution: The eluent is passed through the column, and fractions are collected.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified biarylpyridine.
Caption: Step-by-step workflow for purification by column chromatography.
Recrystallization
For solid biarylpyridines, recrystallization is an excellent method for achieving high purity by removing small amounts of impurities.
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the biarylpyridine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.
-
Dissolution: The crude solid is placed in a flask, and the minimum amount of hot solvent is added to completely dissolve it.
-
Cooling: The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Filtration: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.
-
Drying: The purified crystals are dried under vacuum to remove residual solvent.
Conclusion
The synthesis of high-purity biarylpyridines from this compound is a multi-faceted process that requires careful consideration of reaction conditions, a thorough understanding of potential impurities, and the application of robust purification and analytical techniques. By leveraging the strategic advantages of the starting material and employing a rigorous, multi-pronged approach to purity assessment, researchers can ensure the quality and reliability of these critical building blocks for drug discovery and development. This guide provides a framework for making informed decisions in the laboratory, ultimately leading to more reproducible and reliable scientific outcomes.
References
- Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. [Link]
- Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine with (hetero)
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts.
- Palladium-catalyzed cross-coupling reactions of aryl mesyl
- Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis.
- Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition.
- Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues.
- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]
- Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Royal Society of Chemistry. [Link]
- Pd/Cu-Catalyzed Regiodivergent Silylcarbonylation of Alkynes toward β-Silylenones.
- A Deacetylation–Diazotation–Coupling Sequence: Palladium‐Catalyzed CC Bond Formation with Acetanilides as Formal Leaving Groups.
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The Strategic Dance of Selectivity: A Mechanistic Guide to 4-Chloro-2-trimethylsilylpyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Pyridine scaffolds, ubiquitous in pharmaceuticals and functional materials, often require precise functionalization at multiple positions. This guide delves into the mechanistic nuances of a fascinating, yet strategically challenging building block: 4-Chloro-2-trimethylsilylpyridine . We will explore its reactivity in palladium-catalyzed cross-coupling reactions, compare its utility against alternative synthetic strategies, and provide the technical insights necessary to harness its full potential. This document is not a rigid protocol, but a senior application scientist's guide to understanding the "why" behind the "how," enabling you to make informed decisions in your synthetic endeavors.
The Dichotomy of Reactivity: C-Cl vs. C-Si
This compound presents two distinct reactive sites for cross-coupling: the C4-Cl bond and the C2-SiMe₃ bond. Understanding the inherent reactivity of each is crucial for predicting and controlling reaction outcomes.
-
The C4-Chloro Group: The C-Cl bond on a pyridine ring is a classic electrophilic partner in numerous palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The electron-deficient nature of the pyridine ring, particularly at the 2 and 4 positions, activates the C-Cl bond towards oxidative addition to a Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1] Generally, for dihalopyridines, the reactivity at the position alpha to the nitrogen (C2) is favored due to a stabilizing effect on the transition state.[1][2] However, the substitution pattern and electronic effects of other groups on the ring can influence this selectivity.
-
The C2-Trimethylsilyl Group: The C-Si bond, in contrast, typically acts as a nucleophilic partner in cross-coupling reactions, most notably the Hiyama coupling.[3][4] Unlike organoboron or organotin reagents, organosilanes require activation to facilitate transmetalation to the palladium center.[3] This is usually achieved using a fluoride source (e.g., TBAF) or a base, which generates a hypervalent silicate species that is more nucleophilic.[3][4] The trimethylsilyl group, while effective, is among the less reactive organosilanes, and often reactions require harsher conditions or more activated silane derivatives (e.g., with fluoro or alkoxy substituents on silicon).[3]
This dichotomy of an electrophilic C-Cl bond and a potentially nucleophilic C-Si bond on the same scaffold opens the door for selective and sequential functionalization.
Mechanistic Pathways and Strategic Considerations
The choice of reaction conditions will dictate which bond participates in the cross-coupling. Let's explore the mechanistic underpinnings of these transformations.
Targeting the C4-Position: Suzuki-Miyaura Coupling
A plausible strategy to functionalize the C4 position would be to employ a Suzuki-Miyaura coupling, reacting this compound with a boronic acid in the presence of a palladium catalyst and a base.
In this scenario, the C-Si bond is expected to be inert under standard Suzuki conditions (which typically do not involve fluoride activators). The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C4-Cl bond.
-
Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic partners are coupled, forming the C-C bond and regenerating the Pd(0) catalyst.[5]
Activating the C2-Position: Hiyama Coupling
To engage the C2-trimethylsilyl group, Hiyama coupling conditions are necessary. This would involve reacting this compound with an aryl halide in the presence of a palladium catalyst and a fluoride source or a strong base.
Under these conditions, the C4-Cl bond might also be reactive, potentially leading to a mixture of products or undesired side reactions. However, the distinct mechanisms offer a handle for achieving selectivity. The key steps for the Hiyama coupling are:
-
Silane Activation: The fluoride ion attacks the silicon atom, forming a pentacoordinate, hypervalent silicate, which is significantly more nucleophilic.[3][4]
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide bond.
-
Transmetalation: The activated silylpyridine transfers the pyridyl group to the palladium center.[6]
-
Reductive Elimination: The aryl and pyridyl groups are coupled, regenerating the Pd(0) catalyst.
Performance Comparison: Alternative Strategies for 2,4-Disubstituted Pyridines
While this compound offers a potentially elegant route for sequential functionalization, it is essential to compare it with established alternatives. The most common alternative is the sequential cross-coupling of dihalopyridines.
Sequential Cross-Coupling of 2,4-Dihalopyridines
A well-established method for synthesizing 2,4-disubstituted pyridines is the sequential cross-coupling of a 2,4-dihalopyridine (e.g., 2-bromo-4-chloropyridine or 2,4-dichloropyridine).[7][8] The selectivity is governed by the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl).[1]
Table 1: Comparison of Synthetic Strategies for 2,4-Disubstituted Pyridines
| Feature | This compound | Sequential Coupling of 2,4-Dihalopyridines |
| Starting Material | Requires synthesis of the silylated pyridine. | Commercially available or readily synthesized dihalopyridines.[9] |
| Selectivity Control | Based on orthogonal reactivity (electrophilic vs. nucleophilic sites). | Based on differential reactivity of C-X bonds or ligand control.[1][7] |
| First Coupling | Can target either C2 (Hiyama) or C4 (e.g., Suzuki). | Typically targets the more reactive halogen (e.g., C-Br over C-Cl). |
| Second Coupling | The remaining functional group is activated for the next step. | The remaining halogen is used in the second coupling. |
| Potential Issues | Hiyama coupling can require harsh conditions (fluoride). Potential for competing reactions if conditions are not optimized. | Selectivity can be challenging with identical halogens (e.g., 2,4-dichloropyridine), often requiring careful ligand and condition screening.[7] |
| Versatility | The silyl group can be used for other transformations beyond Hiyama coupling. | A very general and widely used strategy. |
Experimental Data Insights
While direct comparative studies on this compound are scarce, we can infer its potential from related systems. For instance, the Hiyama group has demonstrated the coupling of 2-pyridyltriethylsilanes with aryl halides.[2] In the case of dihalopyridines, extensive research has shown that C2 selectivity is generally favored in Suzuki-Miyaura couplings, but this can be overturned to favor C4 with the use of sterically hindered N-heterocyclic carbene (NHC) ligands.[7][10]
Experimental Protocols: A Starting Point for Investigation
The following protocols are provided as a starting point for exploring the reactivity of this compound. Optimization will likely be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling at the C4-Position
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of halopyridines.[11]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
2M Aqueous Na₂CO₃ solution (3 equivalents)
-
1,4-Dioxane (or other suitable solvent)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).
-
Add degassed 1,4-dioxane.
-
Add the degassed 2M aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Mechanistic Probe - Competition Experiment
To experimentally determine the relative reactivity of the C-Cl and C-Si bonds under specific conditions, a competition experiment can be designed.
Procedure Outline:
-
Combine this compound with both a boronic acid (for Suzuki coupling) and an aryl halide (for Hiyama coupling) in the same reaction vessel.
-
Add a palladium catalyst and a base.
-
Run two parallel reactions: one with and one without a fluoride activator (e.g., TBAF).
-
After a set time, quench the reactions and analyze the product mixture to determine the ratio of C4-arylated to C2-arylated product. This will provide direct evidence of the preferred reaction pathway under the tested conditions.
Conclusion and Future Outlook
This compound is a bifunctional building block with significant potential for the streamlined synthesis of 2,4-disubstituted pyridines. Its utility lies in the orthogonal reactivity of the C4-chloro and C2-trimethylsilyl groups, allowing for selective functionalization through distinct mechanistic pathways. While the sequential cross-coupling of dihalopyridines is a more established and perhaps more general strategy, the use of silylated pyridines offers an alternative approach that may be advantageous in certain contexts, particularly when the unique properties of the silyl group can be leveraged for subsequent transformations.
Further mechanistic studies, including kinetic analysis and the isolation of reaction intermediates, will be invaluable in fully elucidating the factors that govern selectivity in the cross-coupling reactions of this intriguing molecule. As the demand for complex, functionalized heterocycles continues to grow in the pharmaceutical and materials science sectors, a deep understanding of such versatile building blocks will undoubtedly empower chemists to design more efficient and innovative synthetic routes.
References
- Gandeepan, P., & Ackermann, L. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions (eds F. Diederich and P. J. Stang). Wiley-VCH Verlag GmbH.
- Yang, D., et al. (2020). C4-Selective Suzuki–Miyaura Coupling of 2,4-Dichloropyridines Catalyzed by a Pd-PEPPSI-IPr Complex. Organic Letters, 22(10), 3848–3852.
- Scott, P. J. H., & Snieckus, V. (2013). Site-selective cross-coupling of polyhalogenated arenes and heteroarenes with identical halogen groups. Chemical Society Reviews, 42(2), 649-661.
- Denmark, S. E., & Sweis, R. F. (2002). The Hiyama Cross-Coupling Reaction: A Mechanistic and Synthetic Perspective. Accounts of Chemical Research, 35(10), 835-846.
- BenchChem. (2025). A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines. BenchChem Technical Documents.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- Organic Chemistry Portal. (n.d.). Hiyama-Denmark Coupling.
- Foubelo, F., et al. (2022).
- House, D., & Snieckus, V. (2014). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- Chemistry Solved. (2025, January 25). Hiyama Cross-Coupling |Basics|Mechanism|Catalytic Cycle| Examples [Video]. YouTube. [Link]
- Stanetty, P., & Schnürch, M. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 7-25.
- Request PDF. (n.d.). ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of 2-Trimethylsilylpyridine with Aryl Halides.
- The Journal of Organic Chemistry. (2007). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines.
- Chemical Reviews. (2022). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis.
- ResearchGate. (2013). Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists.
- ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- National Institutes of Health. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central.
- PubMed. (2009).
- National Institutes of Health. (2021). Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions. PubMed Central.
- Organic Letters. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- The Hebrew University of Jerusalem. (1996). Comparison of C-Cl and Si-Cl bonds. A valence bond study.
- The Journal of Organic Chemistry. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Semantic Scholar. (2016). Palladium-Catalyzed Cross-Coupling of Silyl Electrophiles with Alkylzinc Halides: A Silyl-Negishi Reaction.
- Organic Chemistry Portal. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media.
- ResearchGate. (n.d.). Cross-Coupling of C—Si Bond by Using of Silyl Electrophiles.
- Let's Talk Chemistry. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]
- Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling of Silyl Electrophiles with Alkylzinc Halides: A Silyl-Negishi Reaction.
- ResearchGate. (n.d.). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions.
- ResearchGate. (n.d.). C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions.
- MDPI. (2023).
- National Institutes of Health. (2024). C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions. PubMed Central.
- National Institutes of Health. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central.
- ResearchGate. (2015).
- Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- National Institutes of Health. (2016).
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
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A Senior Application Scientist's Guide to Pyridine Synthesis: A Comparative Analysis of Modern Reagents and Methodologies
For the discerning researcher, scientist, and drug development professional, the pyridine scaffold represents a cornerstone of modern molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates a deep and practical understanding of its synthesis. While functionalization of pre-existing pyridine rings, for instance through cross-coupling reactions of halogenated pyridines like 4-Chloro-2-trimethylsilylpyridine, is a valid and powerful strategy, this guide focuses on the de novo construction of the pyridine core. Building this fundamental heterocycle from acyclic precursors offers unparalleled flexibility in substituent placement and access to novel chemical space.
This guide provides an in-depth, objective comparison of prominent alternatives for the synthesis of the pyridine ring, moving beyond the functionalization of a single reagent. We will explore the mechanistic underpinnings, practical considerations, and experimental data for classical condensation reactions and modern transition-metal-catalyzed cycloadditions and multicomponent reactions. Our aim is to equip you with the knowledge to make informed, strategic decisions in your synthetic endeavors.
The Benchmark: Functionalization of a Pre-functionalized Pyridine
Before delving into de novo syntheses, it is instructive to understand the context provided by reagents like This compound . This compound is not a starting material for building the pyridine ring itself, but rather a versatile substrate for its modification. The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution and, more commonly, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi).[1][2] The trimethylsilyl (TMS) group at the 2-position can act as a directing group or be replaced to introduce other functionalities. The primary advantage here is the direct installation of substituents onto a pre-formed ring, which can be highly efficient if the desired substitution pattern is accessible.
Causality in Experimental Choices: The choice of a pre-functionalized pyridine is often dictated by the commercial availability of starting materials and the desired final substitution pattern. For instance, in a Suzuki-Miyaura coupling, the selection of a specific palladium catalyst and ligand, such as a bulky, electron-rich phosphine, is crucial for activating the often less reactive C-Cl bond.[3]
Classical Approaches: The Bedrock of Pyridine Synthesis
These time-honored methods rely on the condensation of carbonyl compounds and a nitrogen source, typically ammonia or ammonium acetate. Their enduring value lies in their operational simplicity and the use of readily available starting materials.[4]
The Hantzsch Pyridine Synthesis
A cornerstone of heterocyclic chemistry, the Hantzsch synthesis is a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[5] This method is particularly effective for the synthesis of symmetrically substituted pyridines.[6]
Mechanism and Rationale: The reaction proceeds through a series of condensations and cyclizations. The choice of an ammonium salt like ammonium acetate provides both the nitrogen atom and a mild acidic catalyst for the condensation steps. The final oxidation is the thermodynamic driving force, leading to the stable aromatic ring. Various oxidizing agents can be employed, from nitric acid to milder reagents like iodine or even air under certain catalytic conditions.[7]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol.[4]
-
Reaction Execution: Stir the mixture at reflux for 4 hours.
-
Work-up and Purification: Upon cooling, the 1,4-dihydropyridine product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry.
-
Aromatization: The isolated dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as ceric ammonium nitrate (CAN) or iodine in a suitable solvent.[6]
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis offers a convergent and high-yielding route to 2,4,6-trisubstituted pyridines. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[8]
Mechanism and Rationale: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate. Subsequent cyclization with ammonia (from ammonium acetate) and dehydration yields the pyridine ring.[8] The use of glacial acetic acid as a solvent is common as it facilitates both the ylide formation and the final dehydration step.[4]
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine
-
Preparation of N-phenacylpyridinium bromide: To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), add iodine (2.54 g, 10 mmol). Heat the mixture at 100°C for 2 hours. After cooling, filter the resulting pyridinium salt and wash with ether.[4]
-
Cyclization: Add the prepared salt to a solution of chalcone (1-phenyl-3-phenylprop-2-en-1-one, 2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in 30 mL of glacial acetic acid.[4]
-
Reaction Execution: Reflux the mixture for 4 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water. Collect the precipitated product by filtration and recrystallize from ethanol to yield 2,4,6-triphenylpyridine.[4]
The Bohlmann-Rahtz Pyridine Synthesis
This method provides access to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynyl ketone. A key advantage over the Hantzsch synthesis is that the aromatic pyridine is formed directly, obviating the need for a separate oxidation step.[9]
Mechanism and Rationale: The reaction begins with a Michael addition of the enamine to the ethynyl ketone, forming an aminodiene intermediate. This intermediate then undergoes a thermally induced E/Z isomerization, which is a prerequisite for the subsequent cyclodehydration to the pyridine ring.[9] The high temperatures often required for the cyclization can be a drawback, but the use of acid catalysts can facilitate the reaction at lower temperatures.[10]
Modern Approaches: Expanding the Synthetic Toolbox
Contemporary methods for pyridine synthesis often leverage the power of transition-metal catalysis and the efficiency of multicomponent and organocatalytic reactions. These approaches can offer improved yields, milder reaction conditions, and access to a wider range of substitution patterns.
Transition-Metal-Catalyzed [2+2+2] Cycloaddition
This elegant and atom-economical reaction involves the cyclotrimerization of two alkyne molecules and a nitrile, catalyzed by a transition metal complex (e.g., cobalt, rhodium, or ruthenium).[11][12] This method is a powerful tool for constructing highly substituted pyridines with excellent regiocontrol.
Mechanism and Rationale: The catalytic cycle typically involves the formation of a metallacyclopentadiene intermediate from two alkyne units. Subsequent coordination and insertion of the nitrile lead to a seven-membered metallacycle, which then undergoes reductive elimination to furnish the pyridine ring and regenerate the active catalyst. The choice of metal and ligands is critical for controlling the efficiency and regioselectivity of the reaction.[13]
Organocatalytic [3+3] Cycloaddition
An emerging strategy for pyridine synthesis involves the formal [3+3] cycloaddition of enamines and α,β-unsaturated aldehydes or ketones, often catalyzed by a simple organic molecule like a secondary amine. This approach offers a metal-free alternative for the construction of substituted pyridines.[14]
Mechanism and Rationale: The organocatalyst activates the α,β-unsaturated carbonyl compound towards nucleophilic attack by the enamine. A cascade of reactions, including Michael addition, cyclization, and dehydration, leads to the final pyridine product. The catalyst is regenerated in the process, allowing for its use in substoichiometric amounts.
Experimental Protocol: General Procedure for Organocatalyzed Pyridine Synthesis
-
Reaction Setup: In a vial, dissolve the enamine (1.0 equiv), the α,β-unsaturated aldehyde or ketone (1.2 equiv), and the organocatalyst (e.g., a secondary amine, 0.1-0.2 equiv) in a suitable solvent (e.g., toluene or chloroform).
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the substituted pyridine.
Comparative Performance Data
To provide a clear and objective comparison, the following table summarizes the experimental data for the synthesis of the benchmark molecule, 2,4,6-triphenylpyridine, using different methodologies.
| Synthesis Method | Key Reagents | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference(s) |
| Kröhnke Synthesis | N-phenacylpyridinium bromide, Chalcone, Ammonium acetate | Reflux | Glacial Acetic Acid | 4 h | ~90% | [4] |
| Multicomponent | Acetophenone (2 equiv), Benzaldehyde, Ammonium acetate | Fe3O4/HT-Co, Reflux | Solvent-free | 1 h | High | [15] |
| Acid-controlled MCR | Chalcone, Hexamethyldisilazane | BF3·OEt2, Microwave | 1,4-Dioxane | - | 92% | [9] |
Visualizing the Synthetic Pathways
To further clarify the relationships between the starting materials and the final pyridine product in these diverse synthetic approaches, the following diagrams have been generated using the DOT language.
Caption: Workflow of the Kröhnke Pyridine Synthesis.
Caption: Workflow of the Hantzsch Pyridine Synthesis.
Conclusion and Future Perspectives
The synthesis of the pyridine ring is a mature yet continually evolving field. Classical methods such as the Hantzsch, Kröhnke, and Bohlmann-Rahtz syntheses remain highly relevant and offer robust, reliable routes to a diverse range of pyridine derivatives from simple, inexpensive starting materials. These methods are often characterized by their operational simplicity and the ability to construct the heterocyclic core in one or a few steps.
Modern approaches, including transition-metal-catalyzed cycloadditions and organocatalytic multicomponent reactions, provide powerful and complementary strategies. They often exhibit advantages in terms of milder reaction conditions, higher atom economy, and the potential to access novel and complex substitution patterns that are challenging to achieve via classical routes.
The choice of synthetic strategy is not a matter of "old versus new," but rather a careful consideration of the specific target molecule, the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. For the modern researcher, a comprehensive understanding of this diverse synthetic arsenal is paramount for the efficient and innovative development of novel pyridine-containing molecules that will drive future advancements in medicine, agriculture, and materials science.
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A Comparative Guide to the Green Chemistry of 4-Chloro-2-trimethylsilylpyridine in Cross-Coupling Reactions
For the modern researcher in pharmaceutical and materials science, the imperative to develop sustainable synthetic methodologies is no longer a niche consideration but a central tenet of responsible innovation. This guide provides an in-depth, comparative analysis of common cross-coupling reactions involving 4-Chloro-2-trimethylsilylpyridine, a versatile building block, through the lens of established green chemistry metrics. By moving beyond simple yield comparisons, we aim to equip scientists and drug development professionals with a more holistic understanding of the environmental impact of their synthetic choices, thereby fostering the design of more benign and efficient chemical processes.
Introduction: Beyond Percent Yield - Quantifying "Green" in Synthesis
For decades, the success of a chemical reaction has been almost singularly judged by its percentage yield. While a high yield is undoubtedly desirable, it presents an incomplete picture of a reaction's overall efficiency and environmental footprint. Green chemistry metrics offer a more comprehensive assessment by quantifying the amount of waste generated relative to the desired product. In this guide, we will focus on three key metrics:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. It highlights how many atoms from the reactants are incorporated into the final product.
-
Environmental Factor (E-Factor): A simple yet powerful metric that represents the total mass of waste generated per unit of product. A lower E-Factor signifies a greener process.
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process aids) used to produce a certain mass of product. It provides a clear indication of the overall resource efficiency of a process.[1]
The following sections will apply these metrics to two common and synthetically valuable transformations of this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By dissecting the experimental realities of these reactions, we can make more informed decisions in our pursuit of sustainable chemical synthesis.
Visualizing the Synthetic Pathways
To better understand the transformations being compared, the following diagrams illustrate the general schemes for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound.
Caption: General schemes for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Comparative Analysis of Cross-Coupling Reactions
While specific experimental data for diverse reactions of this compound is not abundantly available in the literature, we can extrapolate from established protocols for structurally similar chloropyridines to conduct a comparative analysis. For this guide, we will construct two representative hypothetical reactions based on well-documented procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions of other chloropyridines. This approach allows us to illustrate the application of green chemistry metrics in a practical context.
Reaction Scenario 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for the formation of C-C bonds.[2][3] A typical protocol for the coupling of a chloropyridine with an arylboronic acid involves a palladium catalyst, a base, and an aqueous solvent mixture.
Experimental Protocol (Hypothetical)
Based on protocols for similar substrates[4][5][6], a hypothetical Suzuki-Miyaura coupling of this compound with phenylboronic acid is outlined below:
To a solution of this compound (1.0 mmol, 185.7 mg) in a 4:1 mixture of 1,4-dioxane (4 mL) and water (1 mL) is added phenylboronic acid (1.2 mmol, 146.3 mg), potassium carbonate (2.0 mmol, 276.4 mg), and Pd(PPh₃)₄ (0.03 mmol, 34.7 mg). The mixture is heated to 100 °C for 12 hours. After cooling, the reaction is diluted with ethyl acetate (20 mL) and water (10 mL). The organic layer is separated, washed with brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product (assuming an 85% yield, 0.85 mmol, 193.9 mg).
Reaction Scenario 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for C-N bond formation.[2][7] The reaction of a chloropyridine with an amine typically requires a palladium catalyst, a phosphine ligand, and a strong base in an anhydrous organic solvent.
Experimental Protocol (Hypothetical)
Drawing from established procedures for the amination of chloropyridines[8][9], a hypothetical Buchwald-Hartwig amination of this compound with aniline is detailed below:
To a flame-dried Schlenk tube are added Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg). The tube is evacuated and backfilled with argon. This compound (1.0 mmol, 185.7 mg) and aniline (1.2 mmol, 111.7 mg) are added, followed by anhydrous toluene (5 mL). The reaction mixture is heated to 110 °C for 18 hours. After cooling, the mixture is diluted with ethyl acetate (20 mL) and washed with water (10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product (assuming a 90% yield, 0.90 mmol, 218.4 mg).
Green Chemistry Metrics: A Quantitative Comparison
Based on the hypothetical experimental protocols, we can now calculate and compare the green chemistry metrics for each reaction.
Caption: Workflow for calculating green chemistry metrics.
Table 1: Comparison of Green Chemistry Metrics
| Metric | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Greener Alternative |
| Atom Economy (AE) | 67.5% | 80.3% | Buchwald-Hartwig |
| E-Factor | ~175 | ~140 | Buchwald-Hartwig |
| Process Mass Intensity (PMI) | ~176 | ~141 | Buchwald-Hartwig |
Note: Calculations are based on the hypothetical protocols and assume densities of 1 g/mL for aqueous solutions and ~0.87 g/mL for organic solvents. The mass of silica gel for chromatography is estimated and contributes significantly to the E-Factor and PMI.
Analysis of the Metrics
Atom Economy: The Buchwald-Hartwig amination exhibits a higher atom economy. This is primarily because in the Suzuki-Miyaura coupling, the boronic acid moiety (-B(OH)₂) is a significant portion of the reagent that does not get incorporated into the final product, leading to more "wasted" atoms.
E-Factor and Process Mass Intensity: Both the E-Factor and PMI are substantially lower for the Buchwald-Hartwig amination in this hypothetical comparison. Several factors contribute to this:
-
Solvent Volume: While both reactions use organic solvents, the Suzuki-Miyaura protocol includes a larger volume of solvent and an aqueous phase, contributing to a greater overall mass input.
-
Work-up and Purification: The work-up for both reactions involves significant solvent usage for extraction and washing. The mass of the purification medium (silica gel) is a major contributor to the waste stream in both cases. A more efficient purification method, such as crystallization, would dramatically improve these metrics.
-
Reagent Stoichiometry: Both reactions use an excess of one of the coupling partners and the base, which adds to the total mass of inputs that do not end up in the product.
It is crucial to recognize that these values are highly dependent on the specific experimental conditions. For instance, a Suzuki-Miyaura reaction optimized for a lower solvent volume or a more efficient catalyst could potentially outperform the Buchwald-Hartwig amination in terms of its green metrics.
Causality and Experimental Choices: A Deeper Dive
The choice of reaction conditions is not arbitrary and is dictated by the underlying reaction mechanisms.
-
Suzuki-Miyaura Coupling: The use of an aqueous base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The water-soluble base facilitates the formation of a more nucleophilic boronate species. The choice of a water-miscible organic solvent like 1,4-dioxane ensures that both the organic-soluble starting material and the water-soluble base can interact.
-
Buchwald-Hartwig Amination: This reaction is highly sensitive to moisture, which can lead to catalyst deactivation and competing hydrolysis of the aryl halide. Therefore, anhydrous solvents and strong, non-nucleophilic bases like sodium tert-butoxide are employed. The bulky phosphine ligands are essential to promote the reductive elimination step, which forms the desired C-N bond, and to prevent undesired side reactions.[7]
Conclusion and Future Perspectives
This comparative guide demonstrates that a holistic assessment of chemical reactions requires moving beyond traditional metrics like yield and embracing a quantitative analysis of their environmental impact. While both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are powerful tools for the functionalization of this compound, our analysis suggests that, under the hypothetical conditions described, the Buchwald-Hartwig amination presents a greener profile.
It is imperative for researchers to not only report yields but also to consider and, where possible, quantify the green metrics of their synthetic routes. By doing so, we can collectively contribute to a culture of sustainable chemistry, where the elegance of a synthesis is judged not only by its efficiency in producing the desired molecule but also by its benign nature towards our planet. The development of more active catalysts that can operate under milder conditions, in greener solvents, and with lower catalyst loadings will be instrumental in further improving the sustainability of these and other important chemical transformations.
References
- Andraos, J. Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Org. Process Res. Dev.2005, 9 (2), 149–163. [Link]
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Semantic Scholar. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Suzuki coupling of different chloropyridines with phenylboronic acids.
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- Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Buchwald–Hartwig amin
- Factorizing Yields in Buchwald-Hartwig Amination.
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- Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Royal Society of Chemistry. [Link]
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]
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A Senior Application Scientist's Guide to Cross-Coupling: Benchmarking 4-Chloro-2-trimethylsilylpyridine
Introduction: The Quest for the Ideal Pyridine Building Block
In the landscape of modern drug discovery and materials science, the pyridine ring remains a cornerstone scaffold. Its presence in numerous blockbuster pharmaceuticals and functional materials necessitates robust and versatile synthetic methods for its elaboration. Transition-metal-catalyzed cross-coupling reactions are the undisputed tools of choice for constructing the carbon-carbon bonds that form the backbones of these complex molecules. However, the choice of the nucleophilic pyridine coupling partner is far from trivial and carries significant implications for reaction efficiency, functional group tolerance, and overall process viability.
This guide provides an in-depth comparative analysis of 4-Chloro-2-trimethylsilylpyridine, benchmarking its performance in the Hiyama cross-coupling reaction against a suite of commonly employed alternatives. We will move beyond a simple recitation of yields to explore the underlying mechanistic principles and practical considerations that govern the selection of a coupling partner. For the researcher at the bench, this guide is intended to serve not as a rigid protocol, but as a framework for rational decision-making in the synthesis of functionalized pyridines.
Spotlight on this compound: A Hiyama Coupling Workhorse
This compound is a stable, easy-to-handle organosilane that has emerged as a formidable reagent in Hiyama cross-coupling.[1] Unlike many other organometallic reagents, organosilanes exhibit a favorable balance of stability and reactivity, with low toxicity and environmentally benign byproducts.[2]
The efficacy of this compound hinges on two key structural features:
-
The Trimethylsilyl (TMS) Group: The carbon-silicon (C-Si) bond is relatively non-polarized. This inherent stability requires activation to initiate transmetalation to the palladium center. This is typically achieved with a fluoride source (e.g., TBAF) or a strong base, which forms a hypervalent silicate species, dramatically increasing its nucleophilicity.[2][3]
-
The 4-Chloro Substituent: The electron-withdrawing nature of the chlorine atom on the pyridine ring plays a crucial role. It increases the polarization of the C-Si bond, making the silicon atom more susceptible to nucleophilic attack by the activator and thereby facilitating the formation of the reactive hypervalent intermediate.[1] This activation allows the coupling to proceed efficiently, often at room temperature.[1]
The general catalytic cycle for the Hiyama coupling is a well-understood process involving oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Hiyama cross-coupling reaction.
Benchmarking: A Comparative Analysis of Pyridine Coupling Partners
The true value of a reagent is understood only in comparison to its alternatives. The following sections benchmark this compound against other major classes of pyridine nucleophiles, with a focus on practical advantages and limitations.
Pyridine Boronic Acids/Esters (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its generally mild conditions and broad functional group tolerance.
-
Advantages: High yields, vast commercial availability of boronic acids, and well-established protocols.
-
Limitations: The primary drawback is the often-problematic stability and reactivity of pyridine-2-boronic acids.[4] The proximity of the nitrogen lone pair can interfere with the catalytic cycle, and these reagents are prone to decomposition via protodeboronation. This instability often leads to poor reaction efficiency and reproducibility, a critical failure point in multi-step syntheses.[4][5]
Verdict: While excellent for 3- and 4-substituted pyridines, the Suzuki coupling often fails where Hiyama coupling with a 2-silylpyridine excels: the synthesis of 2-arylpyridines.[4]
Organozinc Pyridines (Negishi Coupling)
The Negishi coupling is a powerful alternative, particularly for challenging substrates where other methods fall short.
-
Advantages: Organozinc reagents exhibit high reactivity and good functional group tolerance, often succeeding in the synthesis of 2-arylpyridines where Suzuki reagents fail.[5][6]
-
Limitations: The principal disadvantage is the operational complexity. Organozinc reagents are typically prepared in situ from the corresponding halopyridine and are highly sensitive to air and moisture, demanding scrupulously anhydrous conditions and inert atmosphere techniques.[6][7]
Verdict: Negishi coupling is highly effective but less convenient than Hiyama coupling. The stability and ease of handling of this compound make it a more practical choice for routine synthesis and high-throughput screening.
Pyridine Grignard Reagents (Kumada Coupling)
As one of the earliest cross-coupling methods, the Kumada coupling utilizes readily accessible and inexpensive Grignard reagents.[8][9]
-
Advantages: Fast reaction rates and low cost of starting materials.[10][11]
-
Limitations: The utility of Kumada coupling is severely restricted by the high basicity and nucleophilicity of Grignard reagents.[12] They are incompatible with a wide range of common functional groups, including esters, amides, nitriles, and ketones, making them unsuitable for the synthesis of complex, functionalized molecules.[12]
Verdict: Unsuitable for complex drug-like molecules. The Hiyama coupling's broad functional group tolerance represents a significant advantage over the Kumada reaction.
Organostannane Pyridines (Stille Coupling)
The Stille coupling offers perhaps the broadest substrate scope and functional group tolerance of all cross-coupling reactions.
-
Advantages: Organostannanes are stable to air and moisture, and the reaction conditions are exceptionally mild and tolerant of nearly all functional groups.[13][14]
-
Limitations: The toxicity of organotin reagents and their byproducts is a major, often prohibitive, drawback.[1][13][15] Removing stoichiometric tin waste from the final product can be extremely challenging, particularly in a pharmaceutical context where purity is paramount.
Verdict: While mechanistically robust, the toxicity concerns associated with the Stille reaction make the non-toxic Hiyama coupling a much safer and more environmentally responsible choice.
Pyridine Sulfinates (Lin-Reich Coupling)
A more recent development, pyridine sulfinates have emerged as highly effective nucleophilic partners, particularly for 2-substituted pyridines.
-
Advantages: These reagents are stable, easy to prepare, and demonstrate excellent performance in coupling with aryl chlorides and bromides, often succeeding where pyridine-2-boronic acids fail.[4][16]
-
Limitations: As a newer methodology, the commercial availability of a wide range of substituted pyridine sulfinates is not as extensive as for boronic acids.
Verdict: Pyridine sulfinates are a compelling and powerful alternative, especially for 2-pyridyl systems. They represent a significant advancement and should be considered alongside silylpyridines as a solution to the challenges posed by Suzuki coupling.
Quantitative & Qualitative Performance Summary
| Coupling Partner Class | Reaction Name | Reagent Stability & Handling | Functional Group Tolerance | Toxicity & Byproduct Profile | Ideal Use Case |
| Organosilane (This Guide) | Hiyama | Excellent; stable to air & moisture. | Very Good | Low; non-toxic silicate byproducts. | Versatile synthesis, especially for 2-pyridyl systems where purity is critical. |
| Organoboron | Suzuki-Miyaura | Poor to Good; 2-pyridyl variants often unstable.[4] | Excellent | Low | General synthesis of 3- and 4-arylpyridines. |
| Organozinc | Negishi | Poor; requires strict inert conditions.[6] | Very Good | Moderate | Challenging couplings, especially for 2-pyridyl systems, when convenience is secondary. |
| Organomagnesium | Kumada | Poor; requires strict inert conditions. | Poor; incompatible with many functional groups.[12] | Moderate | Simple biaryl synthesis with non-functionalized substrates. |
| Organotin | Stille | Excellent; stable to air & moisture.[13] | Excellent | High; toxic tin reagents and byproducts.[13][15] | Complex syntheses where other methods fail and toxicity can be managed. |
| Organosulfinate | Lin-Reich | Good; generally stable solids.[16] | Excellent | Low | Robust synthesis of 2-arylpyridines, rivaling Hiyama coupling. |
Workflow for Selecting a Pyridine Coupling Partner
The choice of coupling partner is a multi-factorial decision. The following workflow provides a logical pathway for selecting the appropriate methodology based on the specific synthetic challenge.
Caption: Decision workflow for selecting the optimal pyridine coupling partner.
Experimental Protocols
To provide a practical comparison, detailed procedures for a representative Hiyama coupling and a standard Suzuki-Miyaura coupling are provided below.
Protocol 1: Hiyama Coupling of this compound with an Aryl Bromide
Objective: To synthesize 2-Aryl-4-chloropyridine.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (2.0 equiv)
-
Anhydrous, degassed Dimethylformamide (DMF)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.08 equiv). Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv) and the aryl bromide (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed DMF via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Initiation: Add the TBAF solution (2.0 equiv) dropwise via syringe. The solution may change color.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash with water (3x) to remove DMF and TBAF salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Aryl-4-chloropyridine.
Protocol 2: Suzuki-Miyaura Coupling of 4-Chloropyridine-2-boronic Acid with an Aryl Bromide
Objective: To synthesize 2-Aryl-4-chloropyridine.
Materials:
-
4-Chloropyridine-2-boronic acid (1.5 equiv)
-
Aryl Bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), 4-chloropyridine-2-boronic acid (1.5 equiv), and Pd(PPh₃)₄ (0.05 equiv). Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Base Addition: Add the 2M aqueous solution of K₂CO₃ (3.0 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS. Note: Degradation of the boronic acid may be observed if the reaction is prolonged.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a highly valuable and practical coupling partner for the synthesis of functionalized pyridines. Its primary strength lies in its application to Hiyama cross-coupling, which offers a unique combination of operational simplicity, high stability, broad functional group tolerance, and a favorable safety profile.
While no single method is universally superior, this guide demonstrates that for the synthesis of complex molecules, particularly challenging 2-arylpyridines, this compound presents a compelling alternative to the often-problematic Suzuki coupling of 2-pyridylboronic acids and the operationally demanding Negishi coupling. Its non-toxic nature makes it a clear replacement for the Stille coupling in nearly all applications. As chemists continue to push the boundaries of molecular complexity, the rational selection of reagents like this compound will be paramount to success.
References
- Pierrat, P., Gros, P. C., & Fort, Y. (2005). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Organic Letters, 7(26), 5841–5844. [Link]
- Scott, J. S., & Williams, J. M. (2016). Hiyama Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 131-135). Royal Society of Chemistry. [Link]
- Sharma, S., et al. (2022).
- Blakemore, D. C., et al. (2010). Palladium(0)-Catalyzed Cross-Coupling of 2-Trimethylsilylpyridine with Aryl Halides. Synlett, 2010(1), 261-265. [Link]
- Willis, M. C. (2011). Developments of the Hiyama coupling to 2-pyridyl substrates.
- Reich, D., et al. (2019). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 10(4), 1264-1270. [Link]
- Wikipedia. (n.d.). Negishi coupling. [Link]
- Wikipedia. (n.d.). Kumada coupling. [Link]
- Wikipedia. (n.d.).
- Oreate AI Blog. (2024).
- Bagley, M. C., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 69(31), 6534-6544. [Link]
- Common Organic Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Janus, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5304. [Link]
- ChemRxiv. (2021).
- SilaMetrix. (2024). Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. [Link]
- Wikipedia. (n.d.). Stille reaction. [Link]
- Al-Zoubi, R. M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(9), 13536-13548. [Link]
- Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
- NROChemistry. (n.d.). Kumada Coupling. [Link]
- Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Organic & Biomolecular Chemistry, 7(10), 1989-2000. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Chemistry LibreTexts. (2023). Stille Coupling. [Link]
- Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(7), 8455-8460. [Link]
- ResearchGate. (n.d.). Coupling outcomes for pyridines. [Link]
- Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. European Journal of Organic Chemistry, 2002(14), 2292-2297. [Link]
- Arkat USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- ACG Publications. (2020).
- PubChem. (n.d.). 4-Chloro-2-fluoro-3-(trimethylsilyl)pyridine. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
- Reich, D., et al. (2019). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 10(4), 1264-1270. [Link]
- YouTube. (2022).
- PubChem. (n.d.). This compound. [Link]
- ResearchGate. (n.d.). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. [Link]
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A Senior Application Scientist's Guide to 4-Chloro-2-trimethylsilylpyridine: A Comparative Analysis for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of heterocyclic scaffolds, the pyridine nucleus holds a privileged position, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth technical comparison of 4-Chloro-2-trimethylsilylpyridine, a versatile bifunctional reagent, with alternative synthetic tools for the preparation of 2,4-disubstituted pyridines. We will delve into the mechanistic nuances of its reactivity, provide field-proven insights into its applications, and present detailed experimental protocols to empower researchers in leveraging its unique synthetic potential.
Introduction: The Strategic Advantage of this compound
This compound (CAS No: 139585-50-5) is a solid, bifunctional pyridine derivative that offers two distinct points for chemical modification: a chloro group at the 4-position, amenable to nucleophilic aromatic substitution and cross-coupling reactions, and a trimethylsilyl (TMS) group at the 2-position, which can be readily transformed through various silicon-based cross-coupling protocols or removed to enable further functionalization.[1][2] This orthogonal reactivity profile provides a powerful platform for the regioselective synthesis of complex pyridine derivatives.
The strategic advantage of employing this compound lies in its ability to participate in sequential, regioselective cross-coupling reactions. The trimethylsilyl group can be exploited in reactions such as the Hiyama coupling or can be converted to other functionalities, while the chloro group serves as a reliable handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for a modular and convergent approach to the synthesis of highly substituted pyridines, which are often challenging to prepare via traditional multi-step linear sequences.
Comparative Analysis of Synthetic Applications
The utility of this compound is best understood through a comparative lens, examining its performance in key synthetic transformations against alternative building blocks.
Suzuki-Miyaura Cross-Coupling: A Comparative Perspective
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation.[3] When considering the synthesis of 2-aryl-4-chloropyridines, a common synthetic challenge is the "2-pyridyl problem," where the proximity of the nitrogen atom to the reactive site can lead to catalyst inhibition and undesired side reactions.[3][4]
Comparison with 2,4-Dichloropyridine:
While 2,4-dichloropyridine offers two reactive sites for cross-coupling, achieving regioselectivity can be challenging.[5][6] The inherent reactivity difference between the 2- and 4-positions often leads to mixtures of products, requiring careful optimization of reaction conditions. In contrast, this compound provides a masked 2-position. The TMS group is generally unreactive under standard Suzuki-Miyaura conditions, allowing for selective coupling at the 4-chloro position. Subsequent functionalization at the 2-position can then be achieved after desilylation or via silicon-based coupling methods.
Illustrative Data:
| Entry | Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 0.25 | 81 (C4-coupling) | [7] |
| 2 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85-95 | 15 | 81 | [8][9] |
| 3 | 2-Chloropyridine-3-boronic acid | 4-Bromoanisole | - | - | - | - | - | "Good" | [3] |
Note: Direct comparative data for this compound in Suzuki-Miyaura coupling was not available in the searched literature. The table provides context from similar systems.
Negishi Cross-Coupling: Expanding the Synthetic Toolbox
The Negishi coupling, which utilizes organozinc reagents, is a powerful alternative for C-C bond formation, often exhibiting high functional group tolerance and reactivity.[10] The trimethylsilyl group in this compound can be readily converted to a zinc species, enabling its participation in Negishi couplings.
Comparison with 2-Halopyridines:
The direct preparation of 2-pyridylzinc reagents from 2-halopyridines can sometimes be sluggish.[11] The use of this compound allows for a facile lithium-halogen exchange followed by transmetalation with a zinc salt to generate the desired organozinc reagent in situ. This approach can offer milder reaction conditions and improved yields compared to the direct insertion of zinc into a C-X bond.[11]
Workflow for Negishi Coupling:
Caption: General workflow for the Negishi coupling of this compound.
Sonogashira Coupling: Accessing Alkynylpyridines
The Sonogashira coupling provides a direct route to valuable alkynyl-substituted heterocycles.[1][12] The chloro group at the 4-position of this compound serves as an effective handle for this transformation.
Alternative Approaches:
While direct alkynylation of pyridine C-H bonds is an emerging field, it often requires specific directing groups and harsh conditions.[13][14] The Sonogashira coupling of a halopyridine remains a more general and reliable method. The presence of the TMS group at the 2-position of this compound does not interfere with the Sonogashira coupling at the 4-position, allowing for the synthesis of 4-alkynyl-2-trimethylsilylpyridines, which can be further functionalized.
Field-Proven Insights: Applications in Drug Discovery and Materials Science
The true measure of a building block's utility lies in its successful application in the synthesis of functional molecules.
Kinase Inhibitors in Drug Discovery
Substituted pyridines are prevalent scaffolds in a wide range of kinase inhibitors, which are a critical class of therapeutics for cancer and inflammatory diseases.[9][15][16][17] The ability to rapidly generate diverse libraries of substituted pyridines is therefore of high value in medicinal chemistry. While direct examples of this compound in the synthesis of specific, named kinase inhibitors were not prominently found in the initial literature search, its potential is evident. For instance, the 2-amino-4-arylpyridine core, readily accessible from this compound via a sequence of cross-coupling and amination, is a common motif in kinase inhibitors.
Hypothetical Synthetic Route to a Kinase Inhibitor Scaffold:
Caption: A potential synthetic pathway to a kinase inhibitor scaffold.
Bipolar Host Materials for Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, substituted pyridines are utilized as building blocks for bipolar host materials in OLEDs.[18][19] These materials facilitate efficient charge transport and energy transfer to the emissive dopant. The synthesis of these materials often involves the coupling of electron-donating and electron-accepting aromatic units. This compound can serve as a versatile precursor to such structures, with the pyridine core acting as an electron-accepting unit.
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for key transformations involving this compound.
Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol is a representative example of a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(4-methoxyphenyl)-2-trimethylsilylpyridine.
Protocol: Negishi Coupling of this compound with an Aryl Halide
This protocol outlines a general procedure for a Negishi coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
n-Butyllithium (1.1 mmol, 1.1 equiv., solution in hexanes)
-
Zinc chloride (1.1 mmol, 1.1 equiv., solution in THF)
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C and add n-butyllithium dropwise. Stir for 1 hour at this temperature.
-
Add the zinc chloride solution dropwise and allow the mixture to warm to room temperature over 1 hour.
-
In a separate flask, dissolve the aryl halide and Pd(PPh₃)₄ in anhydrous THF.
-
Add the freshly prepared organozinc solution to the mixture of the aryl halide and catalyst.
-
Heat the reaction to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.[20]
Protocol: Desilylation of a 2-Trimethylsilylpyridine
This protocol describes the removal of the TMS group.[21][22][23]
Materials:
-
2-Trimethylsilylpyridine derivative (1.0 mmol, 1.0 equiv.)
-
Tetrabutylammonium fluoride (TBAF, 1.1 mmol, 1.1 equiv., 1 M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 2-trimethylsilylpyridine derivative in THF.
-
Add the TBAF solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the desilylated pyridine.
Conclusion
This compound emerges as a highly valuable and versatile building block for the synthesis of 2,4-disubstituted pyridines. Its orthogonal reactivity allows for selective and sequential functionalization, offering a distinct advantage over symmetric dihalo-pyridines where regioselectivity can be a significant challenge. While direct, quantitative comparisons of its performance against other reagents in specific, industrially relevant syntheses require further investigation, the principles of its reactivity and the successful application of similar strategies in medicinal chemistry and materials science underscore its potential. The experimental protocols provided herein offer a practical starting point for researchers to explore the synthetic utility of this powerful reagent in their own programs. As the demand for complex, functionalized heterocyclic molecules continues to grow, the strategic application of bifunctional building blocks like this compound will undoubtedly play an increasingly important role in enabling innovative and efficient synthetic solutions.
References
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Safety Operating Guide
4-Chloro-2-trimethylsilylpyridine proper disposal procedures
An In-Depth Guide to the Proper Disposal of 4-Chloro-2-trimethylsilylpyridine
For professionals engaged in advanced chemical synthesis and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and sustainable research environment. This compound, a versatile intermediate, possesses a unique chemical structure that necessitates a nuanced approach to its disposal. This guide provides a detailed, step-by-step protocol, grounded in chemical principles, to ensure its safe and compliant handling from point of generation to final disposal.
Hazard Profile and Core Safety Principles
Understanding the intrinsic hazards of this compound is the foundation of its safe management. The molecule's structure incorporates three key functional groups, each contributing to its overall risk profile: a chlorinated pyridine ring and a trimethylsilyl (TMS) group.
-
Pyridine Core: The pyridine ring is a basic, aromatic heterocycle known for its potential to cause irritation to the skin, eyes, and respiratory system.[1][2]
-
Chlorine Substituent: As a halogenated organic compound, improper disposal, particularly through incineration, can lead to the formation of hazardous byproducts like hydrogen chloride (HCl) if not conducted in a specialized facility.[3]
-
Trimethylsilyl Group: Organosilicon compounds can exhibit environmental persistence.[4][5] Furthermore, the silicon-carbon bond, while more stable than in reagents like chlorotrimethylsilane, can be susceptible to cleavage under strong acidic or basic conditions, potentially altering the chemical nature of the waste.
Based on available data, the compound is classified as a combustible solid that is harmful if swallowed.[6]
Table 1: Hazard and Precautionary Data
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute Toxicity 4, Oral | H302 | P270: Do not eat, drink or smoke when using this product.[7] |
| Combustible Solid | - | Keep away from heat and sources of ignition.[8] |
| Skin/Eye Irritation (Inferred) | H315/H319 | P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] |
Personal Protective Equipment (PPE) and Safe Handling
A robust defense against chemical exposure is non-negotiable. All handling and disposal-related activities must be conducted within a certified laboratory chemical fume hood.[1][9]
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles and face shield. | Protects against splashes and potential dust/aerosol generation.[1] |
| Hand | Nitrile or neoprene gloves.[1][2] | Provides resistance to pyridine and chlorinated organic compounds. Latex is not suitable. |
| Body | Fully-buttoned laboratory coat. | Prevents skin contact with spills or contaminated surfaces.[10] |
| Respiratory | Not required if handled exclusively within a fume hood. | A fume hood provides adequate ventilation to prevent inhalation of fumes or dust.[9][10] |
Protocol for Handling During Weighing and Transfer:
-
Preparation: Ensure the chemical fume hood is operational and the work area is clear of incompatible materials, particularly strong acids and oxidizing agents.[9][11]
-
Equipment: Use dedicated, clean spatulas and weighing vessels.
-
Transfer: Handle the solid material carefully to minimize dust generation.
-
Post-Handling: After use, thoroughly decontaminate reusable equipment. If disposal is necessary, rinse with a suitable organic solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.
Emergency Spill Management
Accidental spills require immediate and decisive action to mitigate exposure and environmental release.
Protocol for Spill Cleanup:
-
Evacuate & Secure: Alert personnel in the immediate vicinity. Restrict access to the spill area.
-
Assess: If the spill is large or you feel ill-equipped to handle it, evacuate and contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Contain: For small, manageable spills, cover the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent.[7][10] DO NOT use water.
-
Collect: Carefully sweep the absorbed material into a designated, sealable hazardous waste container using non-sparking tools.[8]
-
Decontaminate: Wipe the spill area with absorbent paper dampened with ethanol, followed by a soap and water solution.[12] Collect all cleaning materials in a sealed bag for disposal as hazardous waste.
-
Report: Document the spill and cleanup procedure according to your institution's policies.
Waste Segregation, Containerization, and Storage
Proper segregation is critical to prevent dangerous reactions within waste streams and to facilitate compliant disposal.
Step-by-Step Waste Collection Procedure:
-
Designate a Container: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass) that can be tightly sealed.[9][13]
-
Label Correctly: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7] List all constituents, including any solvent rinsates.
-
Segregate Waste: This compound should be disposed of as halogenated organic solid waste . Do not mix with non-halogenated waste, aqueous waste, or other incompatible chemical streams.
-
Store Safely: Keep the sealed waste container in a designated, well-ventilated secondary containment area away from heat and ignition sources.[8][9] Ensure it is stored separately from incompatible chemicals such as:
-
Strong Oxidizing Agents
-
Strong Acids (e.g., Nitric Acid)
-
Strong Bases
-
Approved Disposal Pathways and Workflow
The ultimate goal of this protocol is to direct the chemical waste into an environmentally sound and federally compliant disposal stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][8]
Primary Disposal Method: High-Temperature Incineration
The recommended and most responsible disposal method for this compound is destructive incineration at a licensed hazardous waste facility.[14] This process must be conducted in a specialized incinerator equipped with flue gas scrubbers. This is for two critical reasons:
-
Destruction of Halogens: The scrubbers are essential to neutralize the acidic gases (e.g., HCl) produced from the combustion of the chlorinated pyridine ring.[14]
-
Management of Silicon: The combustion of the trimethylsilyl group will produce silicon dioxide (silica). The disposal facility is equipped to handle this solid byproduct.[5]
Disposal Decision Workflow
The following diagram outlines the procedural logic for managing this compound waste from generation to final disposition.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers and laboratory managers can ensure the safe handling and proper disposal of this compound, upholding the highest standards of laboratory safety, regulatory compliance, and environmental stewardship.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Washington State University. Standard Operating Procedure for Pyridine.
- BIOSYNCE. (2025, September 23). How to handle pyridine safely?.
- Deep Sea. (2025, August 29). How to dispose of silicone fluid 500 safely?.
- Dartmouth College. Hazardous Waste Disposal Guide.
- University of California, Riverside Environmental Health & Safety. Examples of Incompatible Chemicals.
- U.S. Environmental Protection Agency. (2014, September). Screening-Level Hazard Characterization Chlorinated Pyridines Category.
Sources
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- 2. biosynce.com [biosynce.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to dispose of Vinyl Terminated Silicone Fluid safely? - Vinyl Terminated Silicone Fluid factory-BIYUAN [vinylterminated.com]
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- 6. This compound 139585-50-5 [sigmaaldrich.com]
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- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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- 14. echemi.com [echemi.com]
Navigating the Safe Handling of 4-Chloro-2-trimethylsilylpyridine: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical and chemical innovation, the confident and safe handling of specialized reagents is paramount. 4-Chloro-2-trimethylsilylpyridine, a key building block in modern synthesis, requires a nuanced understanding of its properties to ensure operational safety and experimental integrity. This guide moves beyond generic safety data sheets to provide in-depth, procedural guidance rooted in the principles of chemical causality and laboratory best practices. Here, we synthesize technical data with field-proven insights to establish a self-validating system of protocols for every stage of this compound's lifecycle in your lab—from receipt to disposal.
Immediate Hazard Assessment and Core Safety Directives
This compound is a solid compound classified with Acute Toxicity 4 if swallowed[1]. The primary immediate risks are associated with ingestion and potential irritation upon contact with skin, eyes, or the respiratory system. The presence of both a chlorinated pyridine ring and a trimethylsilyl group dictates a cautious approach, anticipating potential reactivity with common laboratory reagents.
Core Principle: The fundamental safety strategy is the prevention of any direct contact with the substance and the containment of the solid to prevent dust formation and dispersal. All handling procedures must be designed to mitigate these primary risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable and must be based on a thorough risk assessment. For this compound, the following ensemble provides a robust barrier against potential exposure.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves | Provides effective splash protection against pyridine and its derivatives. Always inspect gloves for integrity before use and double-gloving is recommended for extended handling periods. |
| Eye Protection | Chemical Splash Goggles | Essential for protecting the eyes from airborne particulates and accidental splashes of any solutions containing the compound. |
| Body Protection | Fully-Buttoned Laboratory Coat | Protects the skin and personal clothing from contamination with the solid compound. |
| Respiratory Protection | Not generally required | All handling of the solid must be performed within a certified chemical fume hood, which provides the primary respiratory protection. |
Operational Plan: From Stock Bottle to Reaction Vessel
Adherence to a systematic workflow is critical to minimizing exposure and ensuring the quantitative accuracy of your experiments. The following step-by-step procedures are designed for the safe handling of this compound in a typical laboratory setting.
Preparation and Workspace Setup
-
Designated Work Area: All handling of solid this compound must be conducted within a certified chemical fume hood to contain any potential dust.
-
Gather Materials: Before bringing the chemical into the fume hood, ensure all necessary equipment is present. This includes spatulas, weighing paper or a weighing boat, the receiving vessel (e.g., a round-bottom flask), and a container for contaminated waste.
-
Pre-tare Your Vessel: If possible, pre-weigh the receiving vessel to avoid transferring the weighed solid back and forth.
Weighing and Transferring the Solid
The primary goal during this step is to prevent the generation of airborne dust.
-
Use an Analytical Balance Inside the Fume Hood: If available, use a balance located inside a ventilated enclosure or a chemical fume hood. If not, ensure the balance is as close as possible to the fume hood to minimize travel distance.
-
Weighing Technique:
-
Place a creased piece of weighing paper or a weighing boat on the balance and tare.
-
Carefully scoop the desired amount of this compound onto the weighing paper. Avoid any sudden movements that could create dust.
-
Record the exact mass.
-
-
Transfer to the Reaction Vessel:
-
Use the crease in the weighing paper to guide the solid into the reaction vessel. A powder funnel can be beneficial for narrow-mouthed flasks[2].
-
Gently tap the weighing paper to dislodge any remaining solid.
-
For quantitative transfers, a small amount of a compatible solvent can be used to rinse the weighing paper, ensuring all of the compound is transferred to the reaction vessel[2].
-
Caption: Workflow for Handling this compound
Spill and Emergency Procedures
Accidents can happen, and a well-defined emergency plan is your best defense.
In Case of a Small Spill (Contained within the Fume Hood):
-
Alert Colleagues: Inform others in the immediate area of the spill.
-
Containment: Ensure the spill is contained within the fume hood.
-
Cleanup:
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Using a scoop or brush, carefully collect the absorbed material into a clearly labeled hazardous waste container. Avoid actions that could generate dust.
-
Decontaminate the spill area with a detergent solution and wipe clean with disposable towels. Place all cleanup materials into the hazardous waste container.
-
In Case of Skin or Eye Contact:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station. Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.
Disposal Plan: Ensuring a Safe End-of-Life for Your Reagent
The disposal of this compound and any associated waste must be handled with the same level of care as its use in experiments. Due to its chlorinated pyridine structure, it should be treated as hazardous waste.
Waste Segregation
-
Solid Waste: All contaminated consumables, including weighing paper, gloves, and disposable towels, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste: this compound."
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste.
-
Empty Containers: The original container, even if seemingly empty, should be triple-rinsed with a suitable solvent (such as acetone or ethanol). The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
Incompatible Materials for Storage and Disposal
To prevent dangerous reactions, do not store waste containing this compound with the following:
-
Strong Oxidizing Agents: Can lead to violent reactions[3].
-
Strong Acids: Can cause exothermic reactions[3].
-
Water/Moisture: While the trimethylsilyl group can offer some stability, silyl groups in general can be susceptible to hydrolysis, especially in the presence of acids or bases[4]. It is prudent to avoid mixing with aqueous waste streams unless the hydrolysis products are known to be non-hazardous.
Final Disposal
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Incineration is a common disposal method for pyridine-containing waste. Under no circumstances should this chemical or its waste be disposed of down the drain.
By integrating these detailed protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe environment for groundbreaking research.
References
- Sylicglobal Textile Auxiliaries Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon.
- PubChem. (n.d.). 2-Chloropyridine.
- National Center for Biotechnology Information. (n.d.). Remote Silyl Groups Enhance Hydrolytic Stability and Photocleavage Efficiency in Carbamates for Protein Release.
- Fluka. (n.d.). silylation overview.pdf.
- Wikipedia. (n.d.). Trimethylsilyl group.
- (n.d.). Hydroxyl Protecting Groups.
- Chemistry LibreTexts. (2024, August 14). 3.1: Transferring and Weighting Methods.
- MDPI. (2022, November 28). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids.
- ResearchGate. (2023, May 11). (PDF) Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy.
- Achievable. (n.d.). Pharmaceutical incompatibilities | Medications | Achievable PTCE.
- Pharmaguideline. (n.d.). Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples.
- (n.d.). Incompatibility (Geçimsizlik).
- National Toxicology Program. (n.d.). 2-Chloropyridine.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal.
- (n.d.). Common Water Reactive Chemicals.
- National Center for Biotechnology Information. (n.d.). Learning a reactive potential for silica-water through uncertainty attribution.
- Chemistry LibreTexts. (2024, March 6). 1.3A: Transferring Methods - Solids.
- Capot Chemical. (2025, December 22). material safety data sheet.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 4. Learning a reactive potential for silica-water through uncertainty attribution - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
